Product packaging for 2-Chloroacrylamide(Cat. No.:CAS No. 16490-68-9)

2-Chloroacrylamide

Cat. No.: B095450
CAS No.: 16490-68-9
M. Wt: 105.52 g/mol
InChI Key: YBXYCBGDIALKAK-UHFFFAOYSA-N
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Description

2-Chloroacrylamide is a high-value chemical reagent featuring an α,β-unsaturated carbonyl structure that functions as an electrophilic warhead. Its core research application lies in the design of targeted covalent inhibitors, particularly for cysteine proteases. The electron-withdrawing chlorine atom at the 2-position enhances the electrophilicity of the β-carbon compared to unsubstituted acrylamides, promoting more efficient covalent bond formation with nucleophilic cysteine thiolate groups in enzyme active sites . This mechanism is central to its use in probing enzyme function and developing irreversible inhibitors for therapeutic targets, such as the SARS-CoV-2 main protease (M pro ) . Beyond biochemical applications, this compound serves as a critical synthetic intermediate in organic chemistry. It is a privileged scaffold for accessing heavily functionalized acrylamide derivatives. The compound participates in stereoselective transformations, including nucleophilic substitutions, Diels-Alder reactions, and 1,3-dipolar cycloadditions, enabling the construction of complex molecular architectures . Recent advances include its preparation via electrochemical oxidative Z-selective C(sp 2 )–H chlorination, providing efficient access to Z-β-chloroacrylamides, which are valuable building blocks for synthesizing Z-configured olefins . This product is intended for research purposes in chemical biology, medicinal chemistry, and organic synthesis. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, as related α,β-unsaturated carbonyl compounds can exhibit neurotoxic effects through covalent protein adduction .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClNO B095450 2-Chloroacrylamide CAS No. 16490-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO/c1-2(4)3(5)6/h1H2,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXYCBGDIALKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167820
Record name 2-Chloroacrylamide
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Molecular Weight

105.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16490-68-9
Record name 2-Chloro-2-propenamide
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Record name 2-Chloroacrylamide
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Record name 2-Chloroacrylamide
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Record name 2-chloroacrylamide
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroacrylamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Chloroacrylamide. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Chemical Identity and Structure

This compound is an alpha-chlorinated derivative of acrylamide. The presence of the electron-withdrawing chlorine atom on the α-carbon significantly influences the molecule's reactivity, making it a subject of interest in the design of targeted covalent inhibitors.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 16339-13-8
Molecular Formula C₃H₄ClNO
Molecular Weight 105.52 g/mol
Canonical SMILES C=C(C(=O)N)Cl
InChI InChI=1S/C3H4ClNO/c1-2(4)3(5)6/h1H2,(H2,5,6)
InChIKey SZTBMYHIYNGYIA-UHFFFAOYSA-N
PubChem CID 85450[1][2]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physical and Chemical Properties

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compound2-Chloroacetamide
Melting Point Data not available119-120 °C
Boiling Point Data not available225 °C (decomposes)
Density Data not available1.58 g/cm³ at 20 °C
Solubility Data not available90 g/L in water at 25 °C

Reactivity and Mechanism of Action

This compound is an α,β-unsaturated carbonyl compound, a class of molecules known to act as Michael acceptors. The electron-withdrawing chlorine atom at the 2-position enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acrylamide. This heightened reactivity is central to its application as a warhead in the design of targeted covalent inhibitors, particularly for enzymes with a cysteine residue in their active site.[3]

The primary mechanism of action involves a Michael addition reaction with the thiol group of a cysteine residue. The nucleophilic thiolate anion attacks the electrophilic β-carbon of the this compound, forming a stable covalent bond.

G Covalent Inhibition Mechanism cluster_0 Protein cluster_1 This compound cluster_2 Covalent Adduct Protein_Cys Protein-SH (Cysteine Residue) Adduct Protein-S-CH2-CH(Cl)C(=O)NH2 Protein_Cys->Adduct Michael Addition Acrylamide H2C=C(Cl)C(=O)NH2 Acrylamide->Adduct

Caption: Covalent inhibition of a cysteine residue by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. The following sections provide representative methodologies based on standard organic chemistry techniques and protocols for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound is the amidation of 2-chloropropionyl chloride with ammonia (B1221849).

Reaction Scheme:

CH₃CHClCOCl + 2 NH₃ → CH₂=C(Cl)CONH₂ + NH₄Cl

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to an ammonia cylinder, dissolve 2-chloropropionyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Ammonia: Bubble ammonia gas through the cooled solution with vigorous stirring, or add a solution of ammonia in the reaction solvent dropwise from the dropping funnel. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the reaction mixture to remove the ammonium (B1175870) chloride precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

G Synthesis Workflow Start 2-Chloropropionyl Chloride + Ammonia Reaction Amidation Reaction (Anhydrous Solvent, 0°C) Start->Reaction Filtration1 Filtration (Remove NH4Cl) Reaction->Filtration1 Wash Aqueous Work-up (NaHCO3, Brine) Filtration1->Wash Dry Drying (Na2SO4) Wash->Dry Concentrate Solvent Evaporation Dry->Concentrate Crude_Product Crude this compound Concentrate->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Purification of this compound

Recrystallization is a standard method for the purification of solid organic compounds.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 210 nm for acrylamides).

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 250 °C).

  • Injection: Split or splitless injection.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

G Analytical Workflow Sample Sample containing This compound Preparation Sample Preparation (Dissolution in suitable solvent, filtration) Sample->Preparation Analysis_Choice Choice of Analytical Method Preparation->Analysis_Choice HPLC HPLC Analysis Analysis_Choice->HPLC Liquid Sample GCMS GC-MS Analysis Analysis_Choice->GCMS Volatile Sample Data_Processing Data Processing and Quantification HPLC->Data_Processing GCMS->Data_Processing Report Final Report Data_Processing->Report

Caption: General workflow for the analysis of this compound.

Disclaimer: The experimental protocols provided are intended as general guidelines. Specific reaction conditions, purification methods, and analytical parameters may require optimization for best results. Always consult relevant safety data sheets and perform a thorough risk assessment before handling any chemicals.

References

Technical Guide: 2-Chloroacrylamide (CAS No. 2034-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, safety, and potential applications of 2-Chloroacrylamide, a reactive chemical intermediate of interest in drug discovery and chemical biology.

Core Chemical Information

This compound is a halogenated derivative of acrylamide (B121943). Its chemical structure features a reactive vinyl group and a chlorine atom, making it a versatile building block in organic synthesis and a potential covalent modifier of biological macromolecules.

Physicochemical Data
PropertyValueSource
CAS Number 2034-79-9PubChem
Molecular Formula C₃H₄ClNOPubChem[1]
Molecular Weight 105.52 g/mol PubChem
IUPAC Name This compoundPubChem
Canonical SMILES C=C(C(=O)N)ClPubChem
InChI Key YJRUXUWASEXJSP-UHFFFAOYSA-NPubChem
Appearance White to off-white crystalline solid (predicted)Inferred from related compounds
Solubility Soluble in water and polar organic solvents (predicted)Inferred from related compounds

Synthesis of this compound

A general procedure for the synthesis of acrylamide derivatives is outlined below, which can be adapted for this compound.

General Experimental Protocol: Amide Coupling of 2-Chloroacrylic Acid

Materials:

  • 2-Chloroacrylic acid

  • Ammonia (B1221849) or an ammonia equivalent (e.g., ammonium (B1175870) chloride with a base)

  • A coupling agent (e.g., EDC, HATU)

  • A base (e.g., DIEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 2-chloroacrylic acid (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Add the coupling agent (1.1 eq) and a base (2.0 eq) to the solution.

  • Introduce the aminating agent.

  • Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the search results. However, based on the SDS for the closely related compound 2-chloroacetamide, the following hazards and precautions should be considered.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral) Toxic if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[2][3][4]
Skin Sensitization May cause an allergic skin reaction.Avoid breathing dust. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[2][3][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice.[2][3][4]
Personal Protective Equipment (PPE) Eye protection, protective gloves, and lab coat are required. Work in a well-ventilated area or under a fume hood.Use appropriate PPE to avoid direct contact with skin and eyes and to prevent inhalation.
Fire and Explosion May emit toxic fumes of chlorine, nitrogen oxides, and carbon monoxide upon combustion.Use a self-contained breathing apparatus in case of fire.[5]

Biological Activity and Applications

Acrylamide and its derivatives are known for their ability to act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues in proteins, most notably cysteine. This property makes them valuable tools in chemical biology and drug discovery as covalent probes and inhibitors.

Covalent Modification of Proteins

This compound, with its electrophilic vinyl group, is expected to react with cysteine residues in proteins via a Michael addition reaction. This covalent modification can irreversibly inhibit enzyme activity or disrupt protein-protein interactions, making it a potential warhead for targeted covalent inhibitors.

The proposed mechanism for the covalent modification of a cysteine residue by this compound is depicted below.

G Mechanism of Covalent Modification cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Product This compound This compound Transition_State Transition State This compound->Transition_State Protein_Cys-SH Target Protein (Cysteine Thiol) Thiolate Cysteine Thiolate (Cys-S⁻) Protein_Cys-SH->Thiolate Deprotonation Thiolate->Transition_State Nucleophilic Attack Covalent_Adduct Covalently Modified Protein Transition_State->Covalent_Adduct Protonation

Caption: Covalent modification of a protein cysteine residue by this compound.

Potential as a Kinase Inhibitor

Derivatives of acrylamide have been successfully developed as covalent inhibitors of various kinases by targeting non-catalytic cysteine residues in or near the ATP-binding pocket. For example, 2-cyanoacrylamide derivatives have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[6][7] Given its reactivity, this compound could serve as a scaffold or warhead for the development of novel covalent kinase inhibitors.

Experimental Protocols

The following is a generalized workflow for assessing the covalent binding of this compound to a target protein using mass spectrometry.

Experimental Workflow: Mass Spectrometry-Based Target Engagement Assay

G Workflow for Covalent Binding Assay Start Start Incubate Incubate Target Protein with This compound Start->Incubate Quench Quench Reaction Incubate->Quench Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest LC-MS LC-MS/MS Analysis Digest->LC-MS Analyze Data Analysis: Identify Modified Peptides LC-MS->Analyze End End Analyze->End

Caption: A typical workflow for identifying covalent protein modification by mass spectrometry.

Protocol:

  • Incubation: Incubate the purified target protein with a molar excess of this compound in a suitable buffer at a controlled temperature and for a defined time course.

  • Quenching: Stop the reaction by adding a quenching agent, such as a reducing agent (e.g., DTT or TCEP) or by denaturation.

  • Proteolytic Digestion: Digest the protein mixture into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by this compound, indicated by a mass shift corresponding to the addition of the compound.

This workflow can confirm covalent binding and identify the specific amino acid residue(s) that are modified.

References

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 2-chloroacrylamide, a valuable reagent and building block in organic synthesis and drug discovery. The document details a proposed synthetic methodology, presents key quantitative data, and includes a workflow diagram for clarity.

Introduction

This compound is a functionalized monomer that can participate in a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules. Its reactivity is primarily attributed to the presence of the electrophilic carbon-carbon double bond and the reactive amide functionality. This guide outlines a feasible laboratory preparation of this compound, focusing on a direct and accessible synthetic route.

Proposed Synthesis of this compound

A direct and plausible method for the laboratory synthesis of this compound involves the amidation of 2-chloroacryloyl chloride. This reaction is an example of nucleophilic acyl substitution, where ammonia (B1221849) acts as the nucleophile, attacking the carbonyl carbon of the acid chloride and subsequently displacing the chloride leaving group.

The proposed two-step synthesis begins with the preparation of 2-chloroacryloyl chloride from 2,3-dichloropropionyl chloride, followed by its reaction with ammonia to yield the target compound, this compound.

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is based on established chemical principles for similar transformations.

Step 1: Synthesis of 2-Chloroacryloyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to neutralize the evolving HCl gas.

  • Reactants: Charge the flask with 2,3-dichloropropionyl chloride.

  • Reaction Conditions: While stirring, slowly add a tertiary amine base (e.g., triethylamine) dropwise from the dropping funnel. The reaction is typically performed in an inert solvent such as diethyl ether or dichloromethane (B109758) at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature.

  • Work-up and Purification: After the reaction is complete, the triethylammonium (B8662869) chloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude 2-chloroacryloyl chloride is purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, place a solution of aqueous ammonia in a beaker or flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reactants: Slowly add the purified 2-chloroacryloyl chloride from Step 1 to the cooled ammonia solution with vigorous stirring. The use of a concentrated ammonia solution is recommended to favor the formation of the amide over hydrolysis of the acid chloride.

  • Reaction Conditions: Maintain the temperature of the reaction mixture below 10 °C during the addition. After the addition is complete, continue stirring for a specified period to ensure complete reaction.

  • Work-up and Purification: The resulting solid this compound is collected by vacuum filtration. The crude product is then washed with cold water to remove any remaining ammonium (B1175870) chloride. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol (B145695) and water. The final product should be dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
2,3-Dichloropropionyl chlorideC₃H₃Cl₃O161.42LiquidN/A145-147
TriethylamineC₆H₁₅N101.19Liquid-114.789.5
2-Chloroacryloyl chlorideC₃H₂Cl₂O124.95LiquidN/A112-114
Ammonia (aqueous)NH₃17.03SolutionN/AN/A
This compound C₃H₄ClNO 105.52 Solid 83-85 N/A

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_of_2_Chloroacrylamide A 2,3-Dichloropropionyl Chloride C 2-Chloroacryloyl Chloride A->C Elimination of HCl B Triethylamine B->C Base E This compound C->E Amidation D Aqueous Ammonia D->E Nucleophile

Caption: Proposed synthesis of this compound.

Safety Considerations

  • 2,3-Dichloropropionyl chloride and 2-chloroacryloyl chloride are corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Ammonia solution is corrosive and has a pungent odor. Work in a well-ventilated area.

  • The reactions described should be carried out by trained personnel familiar with standard laboratory safety procedures.

Conclusion

This technical guide provides a detailed framework for the laboratory synthesis of this compound. The proposed two-step method, involving the formation and subsequent amidation of 2-chloroacryloyl chloride, represents a viable route for obtaining this valuable chemical intermediate. Researchers and scientists can utilize this information to support their synthetic chemistry and drug development endeavors. It is crucial to adhere to all safety precautions when handling the hazardous chemicals involved in this synthesis.

2-Chloroacrylamide reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 2-Chloroacrylamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical entity in the field of chemical biology and drug development, primarily utilized as an electrophilic "warhead" for the targeted covalent modification of proteins.[1] Its structure, featuring an α,β-unsaturated carbonyl system, is activated by an electron-withdrawing chlorine atom at the α-position. This substitution enhances the electrophilicity of the β-carbon, rendering it highly susceptible to attack by nucleophiles.[1] This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, with a particular focus on its application in the design of covalent inhibitors targeting cysteine residues.

Core Reactivity: The Michael Addition

The principal reaction mechanism for this compound with soft nucleophiles, such as thiols, is the Michael addition (also known as 1,4-conjugate addition).[2][3] In this reaction, the nucleophile attacks the electrophilic β-carbon of the acrylamide (B121943), leading to the formation of a stable covalent bond.

Reactivity with Thiol Nucleophiles (Cysteine)

The reaction of this compound with the thiol side chain of cysteine residues is of paramount importance in the development of targeted covalent inhibitors.[4] The thiolate anion (R-S⁻), which is more nucleophilic than the protonated thiol (R-SH), readily attacks the β-carbon of the acrylamide moiety.

Mechanism of Thiol-Michael Addition

The reaction proceeds via a base-catalyzed or nucleophile-initiated pathway. In biological systems at physiological pH, a nearby basic residue in the protein's active site can deprotonate the cysteine thiol, generating the highly reactive thiolate. The thiolate then attacks the β-carbon of the this compound, forming a transient enolate intermediate which is subsequently protonated to yield the final, stable thioether adduct.

Caption: Mechanism of Michael addition of a thiol to this compound.

Chemoselectivity

This compound exhibits remarkable chemoselectivity for cysteine over other nucleophilic amino acid residues. For instance, studies with 2-chloromethyl acrylamide, a closely related derivative, have shown quantitative conversion with cysteine-containing model compounds, while no reaction was observed with lysine (B10760008) under the same conditions.[2] This high selectivity is crucial for its use as a targeted covalent modifier in complex biological systems.

Quantitative Data on Reactivity

The reactivity of acrylamide-based electrophiles with thiols can be quantified and compared using various kinetic assays. The data is often presented as second-order rate constants or reaction half-lives.

ElectrophileNucleophileConditionsOutcomeReference
2-Chloromethyl acrylamideBoc-Cys-OMeAcetonitrile/Phosphate (B84403) Buffer (pH 7), 4hQuantitative conversion to cysteine-modified compound[2]
2-Chloromethyl acrylamideBoc-Lys-OHAcetonitrile/Phosphate Buffer (pH 7), 4hNo reaction observed[2]
Propiolamideβ-mercaptoethanolNot specifiedt₁/₂ = 60 min[3]
Chloromethylketoneβ-mercaptoethanolNot specifiedt₁/₂ = 3 min[3]

Reactivity with Other Nucleophiles

While thiols are the most studied nucleophiles in the context of this compound's biological applications, it can also react with other nucleophilic species.

Amines

Primary and secondary amines can, in principle, react with α,β-unsaturated systems via aza-Michael addition. However, the reactivity is generally lower compared to thiols. For acyl chlorides, the reaction with amines proceeds through a nucleophilic addition-elimination at the carbonyl carbon to form an amide.[5][6] For this compound, the primary site of attack for a soft nucleophile like a thiol is the β-carbon. For a harder nucleophile like an amine, the reaction could potentially occur at the carbonyl carbon, though this is less favorable than with a more reactive acyl chloride.

Other Nucleophiles

The reactivity of related α-halo carbonyl compounds with other nucleophiles provides insights into the potential reactions of this compound. For example, α-chloroketones readily react with azide (B81097) ions (N₃⁻) and thiourea (B124793) via Sɴ2 nucleophilic substitution at the α-carbon.[7]

Experimental Protocols

The following are generalized protocols for studying the reactivity of this compound with nucleophiles. These may require optimization for specific substrates and reaction conditions.

Protocol 1: General Procedure for Michael Addition of a Thiol to this compound

This protocol is adapted from general procedures for Michael additions and can be used to model the reaction with cysteine.[8]

Materials:

  • This compound

  • Model thiol (e.g., N-acetylcysteine, glutathione)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Organic co-solvent (e.g., acetonitrile, DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of this compound in the chosen organic co-solvent.

  • Prepare a stock solution of the model thiol in the phosphate buffer.

  • In a reaction vessel, combine the phosphate buffer and organic co-solvent.

  • Add the thiol solution to the buffered solvent and allow it to equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the this compound stock solution to the thiol solution with vigorous stirring.

  • Monitor the reaction progress over time by withdrawing aliquots at specific time points.

  • Quench the reaction in the aliquots (e.g., by acidification with formic or trifluoroacetic acid).

  • Analyze the quenched aliquots by HPLC or LC-MS to determine the consumption of reactants and the formation of the product adduct.

Protocol 2: General Experimental Workflow for Reactivity Screening

This workflow outlines the steps for assessing the reactivity of this compound with a nucleophile.

G prep Reaction Preparation (Buffer, Reactants) init Reaction Initiation (Mixing at T) prep->init monitor Monitoring (Aliquots over time) init->monitor quench Quenching (e.g., Acidification) monitor->quench analysis Analysis (HPLC, LC-MS) quench->analysis data Data Processing (Kinetics, Yield) analysis->data

Caption: General experimental workflow for reactivity studies.

Applications in Drug Development

The selective and robust reactivity of this compound with cysteine has made it a valuable electrophilic warhead in the design of targeted covalent inhibitors.[4] By incorporating the this compound moiety into a ligand that binds non-covalently to a target protein, researchers can achieve irreversible inhibition by forming a covalent bond with a nearby cysteine residue. This approach has been successfully used to develop potent and selective inhibitors for various enzyme families, including kinases and proteases.[4][9] The irreversible nature of the binding can lead to prolonged duration of action and high potency.[4]

Conclusion

This compound is a versatile and reactive electrophile with a well-defined mechanism of action towards nucleophiles, particularly thiols. Its high chemoselectivity for cysteine has cemented its role as a privileged scaffold in the development of targeted covalent inhibitors. A thorough understanding of its reactivity, guided by robust experimental protocols and quantitative analysis, is essential for its effective application in chemical biology and drug discovery.

References

An In-depth Technical Guide to the Michael Addition Reaction of 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality for achieving high potency and prolonged duration of action. These inhibitors function by forming a stable, covalent bond with a specific nucleophilic amino acid residue within the target protein, leading to its irreversible inactivation.[1][2] Central to the design of many successful TCIs is the "warhead," an electrophilic group responsible for this covalent interaction.

2-Chloroacrylamide is a highly valued electrophilic warhead featuring an α,β-unsaturated carbonyl structure.[3] It is frequently employed in the design of TCIs, particularly those targeting cysteine residues.[3][4] The presence of the electron-withdrawing chlorine atom at the α-position significantly enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acrylamides.[3] This heightened reactivity is crucial for efficient covalent bond formation with the thiolate group of cysteine residues in the active sites of enzymes, such as kinases and proteases.[3][5] This guide provides a comprehensive overview of the Michael addition reaction of this compound, its mechanism, applications in drug development, and key experimental considerations.

The Michael Addition: Core Mechanism

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[6][7] It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[8][9]

For this compound, the reaction proceeds via the nucleophilic attack of a Michael donor, most notably the sulfhydryl group of a cysteine residue, on the electron-deficient β-carbon of the acrylamide (B121943). The reaction mechanism involves three primary steps:

  • Nucleophilic Attack: The nucleophile, such as a deprotonated cysteine (thiolate), attacks the β-carbon of the this compound.

  • Enolate Formation: This attack pushes the π-electrons of the double bond to form an enolate intermediate, which is stabilized by resonance.

  • Protonation: The enolate is subsequently protonated by a proton source in the reaction medium (e.g., solvent or a protonated base) to yield the final covalent adduct.[7][10]

The enhanced electrophilicity of this compound facilitates this reaction, often allowing it to proceed under mild physiological conditions with high selectivity for reactive nucleophiles like cysteine.[3][11]

Caption: Mechanism of the Michael addition of a cysteine thiolate to this compound.

Applications in Targeted Covalent Inhibitor (TCI) Design

The unique reactivity profile of this compound makes it a privileged scaffold for the development of TCIs. By incorporating this warhead into a ligand designed to bind non-covalently to a target protein, researchers can achieve highly specific and irreversible inhibition.[2][12]

Targeting Cysteine Residues

Cysteine is a preferred target for covalent inhibition due to the high nucleophilicity of its thiol side chain and its relatively low abundance in the human proteome, which helps in achieving selectivity.[4][13] Numerous TCIs utilize acrylamide-based warheads to target strategically located cysteine residues in the active sites of proteins implicated in disease.

Kinase Inhibition

A prominent application of acrylamide-based warheads is in the development of kinase inhibitors. For example, Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, is the target of ibrutinib, which features a Michael acceptor warhead.[14] The inhibitor first binds to the active site and is then positioned for the acrylamide group to react with a specific cysteine residue (Cys481 in BTK), leading to irreversible inhibition of kinase activity and blockade of downstream signaling pathways.

Kinase_Inhibition_Pathway Simplified Kinase Signaling Inhibition Receptor Growth Factor Receptor Kinase Target Kinase (e.g., BTK, EGFR) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Signaling Signaling Cascade (e.g., NF-κB, MAPK) Substrate->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response Inhibitor This compound TCI Inhibitor->Block Block->Kinase Covalent Inhibition

Caption: Covalent inhibition of a kinase by a this compound-based TCI blocks signaling.

Experimental Protocols and Considerations

Executing a Michael addition reaction with this compound, especially in the context of bioconjugation, requires careful planning and execution. The following sections provide a generalized workflow and a sample protocol.

General Experimental Workflow

The development and execution of these reactions typically follow a structured workflow from reaction setup to final analysis.

Experimental_Workflow A 1. Reagent Preparation - Dissolve this compound deriv. - Prepare buffered solution for nucleophile (e.g., peptide) B 2. Reaction Setup - Combine reactants in appropriate solvent - Control pH, temperature, and stoichiometry A->B C 3. Reaction Monitoring - Track progress using LC-MS or HPLC - Confirm formation of desired adduct mass B->C D 4. Quenching & Work-up - Stop reaction (e.g., add quenching agent) - Remove unreacted reagents C->D E 5. Purification - Isolate product via HPLC or other chromatography D->E F 6. Analysis & Characterization - Confirm structure and purity (MS, NMR) - Assess functional activity E->F

Caption: A generalized workflow for the Michael addition of this compound to a biomolecule.

Detailed Protocol: Cysteine Peptide Conjugation

This protocol provides a representative method for reacting a this compound derivative with a cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide (e.g., WSC02 peptide)

  • This compound derivative (e.g., compound 3 from[15])

  • Acetonitrile (ACN)

  • Phosphate (B84403) Buffer (PB), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

  • Mass Spectrometer (MS) for confirmation

Procedure:

  • Peptide Preparation: Prepare a stock solution of the cysteine-containing peptide in the phosphate buffer.

  • Inhibitor Preparation: Prepare a stock solution of the this compound derivative in acetonitrile.

  • Reaction Mixture: In a microcentrifuge tube, combine the peptide solution with the inhibitor solution. A typical reaction might involve incubating 1 equivalent of the peptide with 1.1 equivalents of the this compound derivative.[15] The final solvent mixture is often an aqueous/organic blend (e.g., 10:1 PB:ACN) to ensure solubility of all components.[15]

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 4 hours).[15]

  • Monitoring: At various time points, an aliquot of the reaction mixture can be withdrawn, quenched (if necessary), and analyzed by LC-MS to monitor the disappearance of starting materials and the formation of the desired product.

  • Purification: Upon completion, the reaction mixture is injected into a preparative or semi-preparative HPLC system to isolate the desired conjugate from unreacted starting materials and any side products.

  • Characterization: The purified product's identity and purity are confirmed by analytical HPLC and mass spectrometry.

Quantitative Data Summary

The efficiency of the Michael addition can vary based on the specific nucleophile, the structure of the acrylamide, and the reaction conditions. The data below, synthesized from literature, provides examples of reaction outcomes.

Michael AcceptorNucleophileConditionsTimeConversion/YieldReference
2-chloromethyl acrylamide deriv.WSC02 Peptide (Cys)ACN / PB (1:10), RT4 h>95%[15]
2-chloromethyl acrylamide deriv.Boc-Cys-OMeACN / PB (1:10), RT4 hNear Quantitative[15][16]
Acrylamide (general)Cysteine ThiolPhysiological pHVariesGenerally efficient[3][5]
α-cyanoacrylamide deriv.β-mercaptoethanolNot specifiedNot specifiedReversible reaction[17]
Allenamide deriv. (bioisostere)Glutathione (GSH)Not specifiedk = 302.5 x 10⁻³ min⁻¹Not specified[18]

Note: Data for this compound itself is often embedded within broader studies on covalent inhibitors. The table includes closely related derivatives to illustrate typical reaction parameters.

Conclusion

The Michael addition reaction of this compound is a cornerstone of modern covalent drug design. Its enhanced reactivity, conferred by the α-chloro substituent, enables the efficient and selective targeting of nucleophilic residues, particularly cysteine, under physiological conditions. This has led to its successful incorporation into numerous targeted covalent inhibitors for kinases and other enzymes implicated in cancer and other diseases. A thorough understanding of its reaction mechanism, optimal experimental conditions, and methods for characterization is essential for researchers and scientists working to develop the next generation of potent and selective covalent therapeutics.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and toxicological data for 2-Chloroacrylamide is limited. The following guide is based on the well-documented profiles of structurally similar and hazardous compounds, including 2-Chloroacetamide, Acrylamide (B121943), and other α,β-unsaturated carbonyl compounds.[1][2] This approach is a standard practice for assessing the safety of novel or less-studied chemical substances. Researchers must handle this compound with extreme caution, assuming it is hazardous.

This technical guide provides comprehensive safety protocols, handling procedures, and storage requirements for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Classification

This compound is a reactive chemical intermediate. Due to its structure, which includes an α,β-unsaturated amide, it is expected to be a potent alkylating agent and Michael acceptor.[2] The primary hazards are associated with its high reactivity towards biological nucleophiles. Based on its analogs, it should be treated as a hazardous substance with the potential for severe health effects.[2][3]

Anticipated Hazard Classification:

Hazard Class Classification Notes
Acute Toxicity Likely Toxic or Harmful Expected to be toxic if swallowed, inhaled, or in contact with skin.[1][2]
Skin Corrosion/Irritation Irritant Contact can cause skin irritation, rash, and blisters.[4][5]
Eye Damage/Irritation Serious Eye Irritation Can cause serious eye irritation or damage.[4][5]
Skin Sensitization May cause an allergic skin reaction.[3] Acrylamide derivatives are known sensitizers.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3] A known hazard for the acrylamide class of compounds.
Carcinogenicity Probable Human Carcinogen Acrylamide is classified as a probable human carcinogen.[6]

| Physical Hazards | Dust Explosion Hazard | Dust clouds may form an explosive mixture with air.[1] |

Physicochemical Properties

The following data is based on the closely related compound, 2-Chloroacetamide, and should be used as an estimate.

PropertyValue (for 2-Chloroacetamide)Source
CAS Number 79-07-2[1]
Molecular Formula C₂H₄ClNO[1]
Molecular Weight 93.51 g/mol [1]
Appearance Colorless crystals or white fine powder[1]
Melting Point 120 °C[1]
Flash Point 170 °C[1]
Solubility in Water 90 g/L at 25 °C[1]
Vapor Pressure 0.07 hPa at 20 °C[1]

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are the primary defense against exposure. All work with this compound must be conducted in a designated area.[7]

  • Engineering Controls:

    • Chemical Fume Hood: All handling of this compound, especially of the solid form, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8]

    • Ventilation: The laboratory must be well-ventilated to minimize potential exposure.[1][5]

    • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7][8]

  • Personal Protective Equipment (PPE):

    Protection Type Recommended Equipment Specifications and Rationale
    Eye and Face Chemical splash goggles and a face shield.[8][9] Goggles are mandatory to protect against splashes. A face shield must be worn over goggles when there is a significant risk of splashing.[8][9]
    Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[8] Double-gloving is recommended.[8] Gloves must be inspected before use and changed immediately if contaminated, or at least every two hours.[10]
    Body Protection Chemically resistant lab coat or apron.[1][8] Prevents skin contact. Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

    | Respiratory | NIOSH-approved air-purifying respirator with organic vapor cartridges. | Required when working outside a fume hood or if aerosols or dust may be generated.[3][8] |

Safe Handling Procedures (Experimental Protocol)

A strict operational plan is vital to minimize exposure.

Methodology:

  • Preparation: Designate a specific work area within a chemical fume hood. Cover the work surface with absorbent bench pads for easy decontamination.[10] Ensure all necessary equipment, reagents, and waste containers are prepared and within reach to minimize movement.[8]

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing and Transferring: To avoid dust inhalation, conduct all weighing and transferring of the solid compound within the fume hood.[11] A recommended method is to tare a sealable container, add the solid inside the fume hood, seal the container, and then move it to the balance for an accurate weight.[10]

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[7] Keep containers closed as much as possible.[10]

  • Experimental Use: Conduct all reactions in a closed system or under reflux within the fume hood.[7] Avoid direct contact and aerosol generation.[11]

  • Post-Handling: After handling, decontaminate all equipment and the work area. A common decontamination procedure for acrylamides involves wiping surfaces with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite (B1197395) solution, allowing it to stand for 30 minutes, and then washing thoroughly with soap and water.[10][12]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[6] Do not eat, drink, or smoke in the handling area.[1][4]

G prep 1. Preparation (Designate area in fume hood, gather materials) ppe 2. Don Full PPE (Goggles, face shield, lab coat, double gloves, respirator if needed) prep->ppe weigh 3. Weighing & Transfer (Perform exclusively inside certified fume hood) ppe->weigh use 4. Experimental Use (Use closed systems, avoid aerosols) weigh->use cleanup 5. Decontamination (Clean equipment and work surfaces thoroughly) use->cleanup dispose 6. Waste Disposal (Segregate and label all hazardous waste) cleanup->dispose hygiene 7. Personal Hygiene (Wash hands thoroughly) dispose->hygiene

Diagram 1: Workflow for the safe handling of this compound.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

Methodology:

  • Receipt and Inspection: Upon receipt, inspect containers for any damage or leaks.[1]

  • Primary Storage: Store the compound in its original, tightly sealed container.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[1][10] The storage location should be a locked cabinet or an area accessible only to authorized personnel.[1][3]

  • Segregation: Store separately from incompatible materials.[1][10] Do not store below eye level.[12]

Storage Conditions and Incompatibilities:

Parameter Requirement
Temperature Store in a cool, dry place. Protect from heat and direct sunlight.[1][12]
Atmosphere Well-ventilated area. Keep container tightly closed.[1][12]
Incompatible Materials Strong oxidants, acids, bases, metals, and peroxides.[1][10]

| Conditions to Avoid | Heat, flames, sparks, ignition sources, and UV light.[12][13] |

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical. All personnel must be trained in these procedures.

Methodology for Minor Spills (<25g or 25mL):

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.[12][14]

  • Don PPE: Wear full PPE, including respiratory protection.[1]

  • Containment:

    • Solid Spill: Gently cover the material to avoid generating dust.[12] You may lightly moisten the spill area with water.[12] Scrape the material into a suitable container.[12]

    • Liquid Spill: Contain the spill with an inert absorbent material like sand, earth, or vermiculite.[1][3]

  • Collection: Carefully sweep or scoop the contained material into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly using the decontamination procedure described in Section 4 (potassium persulfate followed by sodium metabisulfite).[10][12] Prevent runoff from entering drains.[1][3]

Methodology for Major Spills:

  • Evacuate: Immediately evacuate the area and move upwind.[3]

  • Alert Authorities: Notify your institution's emergency responders (e.g., Environmental Health and Safety) and provide the location and nature of the hazard.[3]

  • Secure Area: Secure the area to prevent entry.[3] Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

G start Spill Occurs assess Assess Spill Size & Location start->assess minor_spill Minor Spill (<25g in Fume Hood) assess->minor_spill Minor major_spill Major Spill (Large quantity or outside containment) assess->major_spill Major alert_area Alert Personnel in Immediate Area minor_spill->alert_area evacuate Evacuate Area & Move Upwind major_spill->evacuate don_ppe Don Full PPE alert_area->don_ppe contain Contain Spill (Absorb liquid or cover solid) don_ppe->contain collect Collect Waste (Into sealed, labeled container) contain->collect decon Decontaminate Area collect->decon notify Notify Emergency Responders (EHS) evacuate->notify secure Secure Area, Prevent Entry notify->secure

Diagram 2: Logical workflow for responding to a this compound spill.

Seek immediate medical attention for any exposure.[1] Bring the Safety Data Sheet (SDS) to the medical facility.[10]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][15]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15-30 minutes.[4][16] Remove contaminated clothing and shoes while flushing.[1] Seek immediate medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][4] Do not rub the eyes.[16] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth thoroughly with water. Seek immediate medical attention.[1]

Waste Disposal

All this compound waste is considered hazardous.

Methodology:

  • Collection: Collect all waste, including contaminated PPE, bench pads, and cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][10] Do not mix with other waste streams unless compatibility is confirmed.[17]

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "this compound Waste" and listing its primary hazards (Toxic, Irritant, Potential Carcinogen).[10]

  • Storage: Store waste containers in a designated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management facility.[1][3]

  • Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. Collect the rinsate as hazardous waste.[3]

References

2-Chloroacrylamide solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroacrylamide is a reactive chemical intermediate of interest in various fields, including polymer chemistry and drug development. A thorough understanding of its solubility in different solvents is crucial for its effective handling, reaction optimization, and formulation. This technical guide provides a summary of the available solubility information for this compound and related compounds. Due to a lack of specific publicly available quantitative data for this compound, this guide leverages data from structurally similar compounds to provide insights into its likely solubility profile. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to enable researchers to generate specific data for their unique applications.

Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The molecular structure of this compound, containing a polar amide group, a carbon-carbon double bond, and a chloro-substituent, suggests a degree of polarity. Therefore, it is expected to exhibit some solubility in polar solvents.

Solubility Data

Extensive searches of scientific literature, chemical databases, and safety data sheets did not yield specific quantitative solubility data for this compound in a comprehensive range of solvents. However, data for the closely related compound, 2-chloroacetamide (B119443), can provide a useful approximation.

Table 1: Solubility of 2-Chloroacetamide in Water

SolventTemperature (°C)Solubility (g/L)
Water2052.5

Note: This data is for 2-chloroacetamide and should be used as an estimate for the solubility of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, acetone, dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the chosen solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath on an orbital shaker.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates have reached equilibrium. The exact time may need to be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., measure absorbance at a specific wavelength with a UV-Vis spectrophotometer or determine the concentration using a calibrated HPLC method).

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by comparing its analytical signal to the calibration curve.

  • Calculation of Solubility:

    • The concentration determined in the previous step represents the saturation solubility of this compound in the chosen solvent at the specified temperature.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Workflow

The logical flow of the solubility determination process can be visualized as follows:

SolubilityDeterminationWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis & Quantification cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Settle undissolved solid C->D E Withdraw and filter supernatant D->E G Analyze supernatant and standards (e.g., UV-Vis, HPLC) E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine concentration of supernatant H->I J Report Solubility (e.g., g/L, mg/mL) I->J

Figure 1. Workflow for Solubility Determination.

Conclusion

While specific, comprehensive quantitative solubility data for this compound remains elusive in readily accessible sources, this guide provides a framework for understanding its likely behavior based on the properties of a similar compound. The detailed experimental protocol for the shake-flask method empowers researchers to generate the precise solubility data required for their specific applications in a reliable and reproducible manner. The generation of such data will be a valuable contribution to the broader scientific community.

An In-depth Technical Guide to the Purity and Characterization of 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-Chloroacrylamide, a reactive chemical intermediate of interest in various fields of chemical synthesis. This document outlines the key analytical techniques for assessing its purity, detailed experimental protocols for its characterization, and insights into its potential impurities and degradation pathways.

Purity of this compound

The purity of this compound is critical for its intended application, as impurities can lead to undesirable side reactions and affect the quality of the final product. Purity is typically determined by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Table 1: Typical Purity Specifications for Acrylamide (B121943) (as an analogue for this compound)

ParameterSpecification
Purity≥99.0%
Free Acrylic Acid≤0.05%
Water Content≤0.5%
Iron≤10 ppm

Note: This table is based on typical specifications for the related compound acrylamide and serves as a general guideline. Actual specifications for this compound may vary by supplier.

Potential Impurities

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. The synthesis of related α-thio-β-chloroacrylamides has been shown to produce various impurities, including isomers and products of incomplete or over-chlorination.[1]

Table 2: Potential Impurities in this compound

Impurity NamePotential Origin
AcrylamideIncomplete chlorination of acrylamide
2,2-DichloroacrylamideOver-chlorination of acrylamide
(E)-2-ChloroacrylamideIsomerization of the (Z)-isomer
Acrylic AcidHydrolysis of this compound or impurities
Polymerized materialSelf-polymerization of the monomer

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and structure. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H6.0 - 7.0 (vinyl protons)Doublet
¹H5.5 - 6.5 (vinyl protons)Doublet
¹H7.0 - 8.0 (amide protons)Broad singlet
¹³C~165 (carbonyl)
¹³C~130 (vinyl C-Cl)
¹³C~125 (vinyl CH₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum of the related compound acrylamide shows characteristic absorption bands for the amide and vinyl groups.[2][3]

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchAmide
3100 - 3000C-H stretchVinyl
~1670C=O stretch (Amide I)Amide
~1620C=C stretchVinyl
~1600N-H bend (Amide II)Amide
850 - 550C-Cl stretchAlkyl Halide
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment Ion
105[M]⁺ (with ³⁵Cl)
107[M]⁺ (with ³⁷Cl)
70[M - Cl]⁺
54[M - CONH₂]⁺
44[CONH₂]⁺

Experimental Protocols

Purity Determination by HPLC

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas of all components. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Characterization by GC-MS

Workflow for GC-MS Characterization

Degradation_Pathway This compound This compound Acrylic_Acid_Amide Acrylic Acid Amide (Acrylamide) This compound->Acrylic_Acid_Amide Hydrolysis (Acid/Base) Polymer Poly(this compound) This compound->Polymer Thermal/Photolytic Stress Acrylic_Acid Acrylic Acid Acrylic_Acid_Amide->Acrylic_Acid Further Hydrolysis

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloroacrylamide in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroacrylamide is a potent electrophilic moiety increasingly utilized in the design of targeted covalent inhibitors. Its primary mechanism of action involves the formation of a covalent bond with nucleophilic amino acid residues in target proteins, most notably cysteine. This irreversible interaction leads to the modulation of protein function and subsequent downstream effects on cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its reactivity, target selectivity, and impact on key biological processes. The guide includes summaries of quantitative data for related compounds, detailed experimental protocols for studying covalent inhibitors, and visualizations of affected signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Core Mechanism of Action: Covalent Modification

This compound functions as an electrophilic "warhead" that reacts with nucleophilic residues on proteins. The core of its reactivity lies in the α,β-unsaturated amide system, which is further activated by the electron-withdrawing chlorine atom at the α-position. This chemical structure makes the β-carbon highly susceptible to nucleophilic attack.

The primary mechanism of action is a Michael addition reaction , where the thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic β-carbon of the this compound moiety. This results in the formation of a stable, irreversible covalent thioether bond. The deprotonated form of the cysteine thiol group (thiolate) is the reactive species in this process.

Figure 1: Michael addition of this compound with a cysteine residue.

While cysteine is the most common target due to the high nucleophilicity of the thiolate anion, other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine, could potentially react, although at significantly lower rates. The specificity for cysteine is a key feature exploited in the design of targeted covalent inhibitors.

Data Presentation: Quantitative Analysis of Reactivity

Compound ClassTargetk_inact (min⁻¹)K_I (µM)k_inact/K_I (M⁻¹s⁻¹)Reference
Acrylamide-containing inhibitorBruton's Tyrosine Kinase (BTK)0.210.14~25,000F-I.com
2-Chloromethyl acrylamide (B121943)Boc-Cys-OMe--1.17[1]
α-cyanoacrylamideRSK2---[2]

Note: The data presented are for related acrylamide derivatives and are intended to be illustrative of the kinetic parameters used to evaluate covalent inhibitors.

Impact on Biological Systems and Signaling Pathways

The covalent modification of proteins by this compound can have profound effects on cellular function, primarily by altering the activity of enzymes or disrupting protein-protein interactions. This can lead to the modulation of various signaling pathways implicated in disease pathogenesis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[3][4][5] Several components of this pathway contain reactive cysteine residues that can be targeted by electrophiles. Inhibition of key kinases or ubiquitin ligases in the NF-κB cascade by this compound-containing inhibitors can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

NFkB_Pathway Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Induces 2_Chloroacrylamide This compound Inhibitor 2_Chloroacrylamide->IKK_Complex Inhibits (Covalent Modification) MAPK_Pathway Receptor_TK Receptor Tyrosine Kinase Ras Ras Receptor_TK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response 2_Chloroacrylamide This compound Inhibitor 2_Chloroacrylamide->ERK Inhibits (Covalent Modification) Apoptosis_Pathway Bcl2_Family Bcl-2 Family Proteins Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes 2_Chloroacrylamide This compound 2_Chloroacrylamide->Bcl2_Family Inhibits Anti-Apoptotic Members Kinact_KI_Workflow Workflow for kinact/KI Determination cluster_0 Experimental Setup cluster_1 Data Analysis Incubate Incubate Target Protein with this compound (Varying Concentrations & Time) Measure_Activity Measure Residual Enzyme Activity Incubate->Measure_Activity Plot_Activity Plot ln(Activity) vs. Time to get k_obs Measure_Activity->Plot_Activity Plot_kobs Plot k_obs vs. [Inhibitor] to get kinact and KI Plot_Activity->Plot_kobs Calculate_Ratio Calculate kinact/KI Plot_kobs->Calculate_Ratio Proteomics_Workflow Workflow for Proteomic Target Identification Cell_Treatment Treat Cells/Lysate with This compound Probe Lysis Cell Lysis Cell_Treatment->Lysis Enrichment Enrich Labeled Proteins (e.g., Streptavidin Pulldown) Lysis->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification & Site of Modification Analysis LC_MS->Data_Analysis

References

Stability of 2-Chloroacrylamide Under Different pH Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-chloroacrylamide under various pH conditions. The information presented herein is critical for researchers and professionals involved in the development of pharmaceuticals and other applications where this compound may be used as a reagent or intermediate, or where its presence as an impurity needs to be monitored. Understanding its degradation profile is essential for ensuring product quality, safety, and efficacy.

Introduction

This compound is a reactive monomer containing a vinyl group, an amide, and a chloro substituent. This combination of functional groups makes it susceptible to degradation under various environmental conditions, with pH being a critical factor. The primary degradation pathway in aqueous solutions is hydrolysis, which can be catalyzed by both acids and bases. This guide summarizes the expected stability profile of this compound, outlines experimental protocols for its assessment, and proposes potential degradation pathways.

Predicted Stability Profile of this compound

Based on the principles of organic chemistry and data from structurally related compounds, the stability of this compound is expected to be significantly influenced by pH. A U-shaped stability profile is anticipated, with the highest stability observed in the neutral to slightly acidic pH range.

  • Acidic Conditions: Under acidic conditions, the amide group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to hydrolysis of the amide bond to form 2-chloroacrylic acid and ammonia. The rate of hydrolysis is expected to increase with decreasing pH.

  • Neutral Conditions: In the neutral pH range, the rate of hydrolysis is expected to be at its minimum. However, slow degradation can still occur via uncatalyzed hydrolysis.

  • Alkaline Conditions: Under alkaline conditions, the amide proton can be abstracted, or the carbonyl carbon can be directly attacked by hydroxide (B78521) ions. Both mechanisms lead to the hydrolysis of the amide bond. Additionally, the vinyl group is activated towards nucleophilic attack, and substitution of the chlorine atom by a hydroxyl group may also occur, although this is generally less favorable than amide hydrolysis. The rate of degradation is expected to increase significantly with increasing pH.

Quantitative Degradation Kinetics

pH ConditionStressorTemperature (°C)Expected Half-life (t½)Potential Degradation Products
1.20.1 N HCl60Hours to Days2-Chloroacrylic acid, Ammonia
4.5Acetate Buffer40Weeks to Months2-Chloroacrylic acid, Ammonia
7.0Phosphate (B84403) Buffer40Months2-Chloroacrylic acid, Ammonia
9.0Borate (B1201080) Buffer40Days to Weeks2-Chloroacrylic acid, Ammonia, Potential substitution products
13.00.1 N NaOH25Minutes to Hours2-Chloroacrylic acid, Ammonia, Potential substitution products

Experimental Protocols for Stability Assessment

A forced degradation study is essential to experimentally determine the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocol outlines a comprehensive approach based on the International Council for Harmonisation (ICH) guidelines.

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate, acetate, and borate buffers of various pH values

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified (e.g., Milli-Q)

  • Forced degradation vessels (e.g., sealed glass vials)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the respective stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, or buffer solutions) to a final concentration of approximately 100 µg/mL.

Forced Degradation Conditions
  • Acidic Hydrolysis: Mix the this compound working solution with 0.1 N HCl. Incubate samples at 60°C and collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Basic Hydrolysis: Mix the this compound working solution with 0.1 N NaOH. Keep at room temperature (25°C) and collect aliquots at shorter time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes) due to expected rapid degradation.

  • Neutral Hydrolysis: Prepare working solutions in buffered solutions at various pH values (e.g., pH 4.5, 7.0, 9.0). Incubate at an elevated temperature (e.g., 40-60°C) to accelerate degradation and collect aliquots at appropriate time points.

  • Control Samples: A control sample of the working solution in the dissolution solvent, protected from light and stored at a low temperature (e.g., 4°C), should be analyzed at each time point to account for any non-degradative losses.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm). Mass spectrometry can be used for identification of degradation products.

  • Quantification: The concentration of this compound at each time point can be determined by comparing its peak area to that of a standard of known concentration. The percentage degradation can then be calculated.

Visualizations

Proposed Degradation Pathway

The following diagram illustrates the proposed primary degradation pathway of this compound under acidic and basic conditions.

cluster_acid Acidic Conditions cluster_base Alkaline Conditions 2_Chloroacrylamide_Acid This compound Protonated_Amide Protonated Amide Intermediate 2_Chloroacrylamide_Acid->Protonated_Amide + H₃O⁺ 2_Chloroacrylic_Acid_Acid 2-Chloroacrylic Acid Protonated_Amide->2_Chloroacrylic_Acid_Acid + H₂O - NH₄⁺ Ammonia_Acid Ammonium Ion 2_Chloroacrylamide_Base This compound Tetrahedral_Intermediate Tetrahedral Intermediate 2_Chloroacrylamide_Base->Tetrahedral_Intermediate + OH⁻ 2_Chloroacrylic_Acid_Base 2-Chloroacrylate Tetrahedral_Intermediate->2_Chloroacrylic_Acid_Base - NH₃ Ammonia_Base Ammonia

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflow

The workflow for assessing the pH-dependent stability of this compound is depicted below.

Start Prepare this compound Stock Solution Prepare_Working Prepare Working Solutions in Stress Media (Acid, Base, Buffers) Start->Prepare_Working Incubate Incubate at Defined Temperatures Prepare_Working->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Kinetics Determine Degradation Kinetics (t½, k) Quantify->Kinetics End Stability Profile Kinetics->End

Caption: Workflow for stability assessment.

Conclusion

The stability of this compound is highly dependent on pH, with significant degradation expected under both acidic and alkaline conditions. A thorough understanding of its degradation profile through forced degradation studies is crucial for the development of stable formulations and for ensuring the quality and safety of products in which it is present. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such stability assessments. It is imperative that experimental data be generated to confirm the predicted stability profile and to fully characterize the degradation products of this compound.

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation Using 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in basic research and the development of protein-based therapeutics, diagnostics, and research reagents.[1] Among the various chemical strategies for bioconjugation, the reaction of electrophilic acrylamides with nucleophilic cysteine residues has emerged as a robust method for creating stable protein conjugates.[2] 2-Chloroacrylamide is a valuable reagent for this purpose, offering high selectivity for cysteine residues and forming a stable thioether bond.[3] This document provides detailed application notes and protocols for the use of this compound in protein bioconjugation.

This compound reacts with the thiol group of cysteine residues via a Michael addition mechanism.[3] This reaction is highly efficient and chemoselective for cysteines at neutral pH, minimizing off-target modifications of other nucleophilic amino acids such as lysine.[3] A key advantage of using this compound over more traditional maleimide-based reagents is the superior stability of the resulting thioether linkage, which is less susceptible to hydrolysis and retro-Michael reactions.[3]

Applications in Research and Drug Development

The stable covalent bond formed by this compound makes it an ideal choice for a variety of applications where long-term stability of the conjugate is crucial. These applications include:

  • Antibody-Drug Conjugates (ADCs): The development of ADCs requires a stable linkage between the antibody and the cytotoxic payload to ensure targeted delivery and minimize off-target toxicity.[4][5]

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins can improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity.

  • Fluorescent Labeling: Attaching fluorescent dyes to proteins allows for their visualization and tracking in various biological assays, including microscopy and flow cytometry.[6]

  • Immobilization: Covalently attaching proteins to solid supports is essential for applications such as biosensors, affinity chromatography, and enzymatic reactors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound for protein bioconjugation.

ParameterReagentValueConditionsReference
Reaction Efficiency This compoundNear quantitative conversionReaction with free thiol on proteins[3]
Chemoselectivity This compoundHigh for Cysteine over LysineAcetonitrile / Phosphate Buffer (pH 7)[3]
Conjugate Stability This compound conjugateSuperior stability compared to maleimide-thiol conjugatesNot specified[3]
ReagentOptimal pH RangeTypical Reaction TimeRecommended Molar ExcessCommon Solvents
This compound7.04 hours10-20 foldAcetonitrile/Phosphate Buffer

Signaling Pathways and Experimental Workflows

Reaction Mechanism of this compound with Cysteine

G Mechanism of this compound Bioconjugation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein_Cys Protein with Cysteine Residue (R-SH) Michael_Addition Michael Addition (Nucleophilic attack by thiol) Protein_Cys->Michael_Addition Chloroacrylamide This compound Chloroacrylamide->Michael_Addition Thioether_Cunjugate Thioether_Cunjugate Michael_Addition->Thioether_Cunjugate Forms stable C-S bond Thioether_Conjugate Stable Thioether Conjugate

Caption: Reaction of this compound with a protein cysteine.

Experimental Workflow for Protein Bioconjugation

G Experimental Workflow start Start protein_prep 1. Protein Preparation (Buffer exchange, concentration adjustment) start->protein_prep reagent_prep 2. Reagent Preparation (Dissolve this compound) protein_prep->reagent_prep conjugation 3. Conjugation Reaction (Incubate protein and reagent) reagent_prep->conjugation purification 4. Purification (Remove excess reagent and byproducts) conjugation->purification characterization 5. Characterization (Confirm conjugation and purity) purification->characterization end End characterization->end

Caption: General workflow for protein bioconjugation.

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with this compound

Materials:

  • Cysteine-containing protein of interest

  • This compound reagent

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Quenching Reagent: 1 M N-acetylcysteine or β-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

  • Spectrophotometer for protein concentration measurement

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free cysteines, treat with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • Important: Remove the reducing agent before adding the this compound reagent using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of the this compound reagent in anhydrous DMF or DMSO. A typical stock concentration is 100 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix the reaction mixture.

    • Incubate the reaction for 4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add a quenching reagent to a final concentration of approximately 10 mM to react with any excess this compound.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Characterization of the Protein Conjugate

1. SDS-PAGE Analysis:

  • Purpose: To assess the purity of the conjugate and check for any aggregation.

  • Procedure:

    • Prepare samples of the unlabeled protein and the purified conjugate.

    • Run the samples on a denaturing polyacrylamide gel (SDS-PAGE).

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

    • The conjugate should appear as a single band with a slightly higher molecular weight than the unlabeled protein, depending on the mass of the attached molecule.

2. Mass Spectrometry (MS) Analysis:

  • Purpose: To confirm the covalent modification and determine the mass of the conjugate.

  • Procedure:

    • Prepare the purified conjugate for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate).

    • Analyze the sample using a suitable mass spectrometer (e.g., ESI-MS).

    • The mass spectrum of the conjugate will show a mass shift corresponding to the mass of the attached this compound derivative.

3. Quantification of Labeling Efficiency:

  • Purpose: To determine the degree of labeling (DOL), i.e., the number of attached molecules per protein.

  • Procedure:

    • If a fluorescent dye with a known extinction coefficient was conjugated, the DOL can be determined spectrophotometrically.

    • Measure the absorbance of the conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • The DOL is the molar ratio of the dye to the protein.

    • Alternatively, mass spectrometry can provide information on the distribution of species with different numbers of attached labels.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Cysteine residues are not accessible or are oxidized.Ensure the protein is properly reduced before labeling and that the reducing agent is removed.
Reaction conditions are not optimal (pH, temperature, time).Optimize the reaction pH (7.0), temperature, and incubation time.
Insufficient molar excess of the this compound reagent.Increase the molar excess of the labeling reagent.
Protein Precipitation Over-labeling or modification of residues critical for solubility.Reduce the molar excess of the labeling reagent or shorten the reaction time.
Use of an organic solvent that denatures the protein.Minimize the amount of organic solvent used to dissolve the reagent.
Off-Target Labeling Reaction pH is too high, leading to reaction with other nucleophiles.Ensure the reaction pH is maintained at or near 7.0.
Prolonged reaction time or high temperature.Optimize the reaction time and temperature to favor cysteine modification.

References

Protocol for Labeling Cysteine Residues with 2-Chloroacrylamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific covalent modification of proteins is a powerful technique in chemical biology, drug discovery, and proteomics. Cysteine, with its nucleophilic thiol group, is a prime target for such modifications due to its relatively low abundance and high reactivity. 2-Chloroacrylamide is an electrophilic reagent that selectively and efficiently labels cysteine residues via a Michael addition reaction, forming a stable thioether bond. This document provides detailed application notes and protocols for the use of this compound in labeling cysteine residues in proteins.

The key advantages of using this compound include its high chemoselectivity for cysteine over other nucleophilic amino acids, such as lysine, and the stability of the resulting conjugate, particularly when compared to maleimide-based reagents which can be prone to hydrolysis.[1]

Principle of the Method

The labeling reaction proceeds through a Michael addition mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated amide of this compound. This results in the formation of a stable carbon-sulfur bond. The reaction is highly dependent on the accessibility of the cysteine residue and the pH of the reaction buffer, which influences the deprotonation of the thiol group.

Quantitative Data Summary

The following tables summarize key quantitative data for the labeling of cysteine residues with this compound and related compounds.

Table 1: Reaction Conditions and Labeling Efficiency

ParameterRecommended ConditionNotes
pH 7.0 - 8.5Reaction rate increases with pH as the thiol group becomes deprotonated. However, higher pH can increase reactivity with other nucleophiles. A pH of 7.0 is a good starting point for selectivity.[1]
Temperature 4 - 37 °CReactions are typically performed at room temperature (20-25°C) or 37°C. Lower temperatures (4°C) can be used for longer incubations to minimize protein degradation.
Reagent Molar Excess 10- to 20-fold over proteinThe optimal ratio should be determined empirically. Higher excess can lead to off-target labeling.
Incubation Time 1 - 4 hoursReaction time depends on the reactivity of the specific cysteine residue, temperature, and reagent concentration.
Typical Labeling Efficiency >90%High efficiency can be achieved under optimal conditions with accessible cysteine residues.[1]

Table 2: Specificity and Stability of this compound Conjugates

FeatureThis compoundMaleimide ReagentsIodoacetamide
Primary Target CysteineCysteineCysteine
Selectivity (Cys vs. Lys) Excellent chemoselectivity for cysteine over lysine.[1]Can react with lysines at higher pH.Can react with other residues like histidine and methionine.
Side Reactions Potential for methionine oxidation, though generally less than with iodoacetamide.[2]Prone to hydrolysis, especially at basic pH.[1] The thioether bond can undergo retro-Michael reaction.Can cause significant methionine oxidation (up to 40%).[2]
Conjugate Stability Forms a stable, irreversible thioether bond.[1]The thioether bond can be unstable and undergo exchange with other thiols.Forms a stable thioether bond.
Reagent Stability in Buffer Stable in a pH range of 6-8 for at least 36 hours.[1]Can hydrolyze to a non-reactive form in hours at basic pH.[1]Generally stable.

Experimental Protocols

Protocol 1: General Labeling of a Purified Protein with this compound

This protocol describes a general procedure for labeling a purified protein containing an accessible cysteine residue.

Materials:

  • Purified protein with at least one cysteine residue

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl or HEPES, 150 mM NaCl, pH 7.4

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Desalting column (e.g., PD-10)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add TCEP to a final concentration of 10 mM and incubate for 30 minutes at room temperature. Note: TCEP is a thiol-free reducing agent and does not need to be removed before adding the labeling reagent. If DTT is used for reduction, it must be removed by a desalting column prior to labeling.

  • Labeling Reaction:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess labeling reagent and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • Confirm labeling and determine the labeling efficiency using mass spectrometry (MS). The mass of the protein will increase by 89.53 Da for each labeled cysteine.

Protocol 2: Analysis of Labeled Proteins by Mass Spectrometry

This protocol outlines the general workflow for analyzing the labeled protein to confirm modification and identify the labeled site(s).

Procedure:

  • Sample Preparation:

    • Take an aliquot of the purified labeled protein (from Protocol 1).

    • For intact mass analysis, the sample can be directly analyzed by LC-MS.

    • For peptide mapping to identify the labeled residue, the protein needs to be denatured, reduced (if not already done), alkylated with a different alkylating agent (e.g., iodoacetamide) to block any remaining free cysteines, and then digested with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the intact protein or the peptide digest by LC-MS/MS.

    • For intact protein analysis, look for a mass shift corresponding to the addition of the this compound adduct (+89.53 Da per label).

    • For peptide mapping, search the MS/MS data against the protein sequence, including a variable modification of +89.53 Da on cysteine residues.

  • Data Analysis:

    • Use proteomics software to analyze the mass spectrometry data.

    • Confirm the presence of the modification and identify the specific cysteine residue(s) that have been labeled.

    • The extent of labeling can be quantified by comparing the intensities of the modified and unmodified peptides.

Mandatory Visualizations

reaction_mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product protein Protein-SH (Cysteine Thiol) intermediate Thiolate Attack on β-Carbon protein->intermediate Deprotonation (pH > pKa) reagent This compound reagent->intermediate product Protein-S-Adduct (Stable Thioether Bond) intermediate->product Michael Addition experimental_workflow start Start: Purified Protein reduction 1. Reduction (optional) (e.g., TCEP) start->reduction labeling 2. Labeling (this compound) reduction->labeling quenching 3. Quenching (e.g., DTT) labeling->quenching purification 4. Purification (Desalting Column) quenching->purification analysis 5. Analysis (Mass Spectrometry) purification->analysis end End: Labeled Protein analysis->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) adaptor Adaptor Protein receptor->adaptor Activates kinase1 Kinase 1 adaptor->kinase1 Recruits kinase2 Kinase 2 (Contains reactive Cys) kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression ligand Ligand ligand->receptor Binds probe This compound Probe probe->kinase2 Labels Cysteine

References

Application Notes and Protocols for 2-Chloroacrylamide in Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrylamide is an electrophilic moiety increasingly utilized in the design and synthesis of chemical probes for studying protein function and for the development of targeted covalent inhibitors. Its reactivity towards nucleophilic amino acid residues, particularly cysteine, allows for the formation of stable covalent bonds with target proteins. This enables a range of applications, from identifying novel drug targets to elucidating complex biological pathways. The chloro-substituent at the α-position enhances the electrophilicity of the β-carbon, tuning its reactivity for specific applications. This document provides detailed application notes and experimental protocols for the use of this compound-based chemical probes.

Data Presentation

Quantitative Data on this compound and Related Probes

The following tables summarize key quantitative data for this compound and related covalent inhibitors, providing a reference for their reactivity and potency.

CompoundTargetCell LineIC50 (nM)Reference
2-Chloroacetamide-based fragment MurA-Low µM[1]
2-Chloroacetamide-based fragment MAO-A-4.0 - 314.0 µM[1]
Cyanoacrylamide-based inhibitor BTK--[2]
Reactant 1Reactant 2Second-order rate constant (k2) (M⁻¹s⁻¹)ConditionsReference
2-Chloromethyl acrylamideBoc-Cys-OMe1.17ACN / PB (pH 7), 1:10 volume ratio[3]
AcrylamideL-Cysteine-pH 7.3[4]
AcrylamideL-Glutathione-pH 7.3[4]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these chemical probes are used is crucial for understanding their application. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway often targeted by covalent inhibitors and a typical experimental workflow for target identification.

Canonical NF-κB Signaling Pathway

This pathway is a central regulator of inflammation, immunity, and cell survival, and its components are frequently targeted by chemical probes.

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor (e.g., TNFR, IL-1R) Stimulus->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Inhibited by NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_P->NFkB Releases Ub Ubiquitin IkB_P->Ub Ubiquitination Proteasome Proteasome IkB_P->Proteasome Degradation Ub->Proteasome DNA DNA NFkB_nuc->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Induces

Canonical NF-κB Signaling Pathway
MAPK/ERK Signaling Pathway

This pathway is critical for cell proliferation, differentiation, and survival, making it a common target for cancer therapeutics.

MAPK_ERK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Ras_GTP->Ras_GDP GTP Hydrolysis Raf Raf (MAPKKK) Ras_GTP->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates TF Transcription Factors (e.g., c-Myc, c-Fos) ERK_nuc->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates Chemoproteomics_Workflow Cell_Treatment 1. Live Cell Treatment with this compound Probe (with alkyne handle) Lysis 2. Cell Lysis Cell_Treatment->Lysis Click_Chemistry 3. Click Chemistry (Azide-Biotin Tag) Lysis->Click_Chemistry Enrichment 4. Streptavidin Enrichment of Biotinylated Proteins Click_Chemistry->Enrichment Digestion 5. On-Bead Tryptic Digestion Enrichment->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis

References

Applications of 2-Chloroacrylamide in Hydrogel Formation: A Foundational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Hydrogels are three-dimensional polymeric networks with significant potential in biomedical applications, including drug delivery and tissue engineering. While various acrylamide (B121943) derivatives have been extensively studied for hydrogel synthesis, the exploration of 2-chloroacrylamide as a primary monomer or comonomer remains a nascent field. This document provides detailed application notes and hypothetical protocols to serve as a foundational guide for researchers interested in investigating the unique properties that the chlorine substituent may impart to hydrogels. The methodologies and characterization techniques described herein are based on established principles of acrylamide chemistry and are intended to facilitate the exploration of this compound in the development of novel hydrogel-based platforms.

Introduction

Hydrogels are highly absorbent, crosslinked polymer networks that can retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and responsiveness to environmental stimuli make them ideal candidates for a wide range of biomedical applications.[2][3] Acrylamide and its derivatives are common building blocks for hydrogels due to their water solubility and reactivity in free-radical polymerization.[4]

The introduction of a chlorine atom at the 2-position of the acrylamide monomer, forming this compound, is hypothesized to significantly influence the resulting hydrogel's properties. The electronegative chlorine atom may affect monomer reactivity, polymer chain interactions, and the overall hydrophobicity of the network. These modifications could lead to hydrogels with unique swelling behaviors, mechanical strengths, and drug release kinetics.

Note: The following sections present hypothetical data and protocols, as direct experimental literature on this compound-based hydrogels is limited. These are intended to serve as a starting point for research and development.

Potential Applications

The unique properties anticipated for this compound-based hydrogels open up several potential avenues for research and application in the biomedical field:

  • Controlled Drug Delivery: The potential for altered hydrophobicity and swelling characteristics could allow for the fine-tuning of release profiles for both hydrophilic and hydrophobic drugs. The hydrogel could act as a reservoir, releasing the therapeutic agent in a sustained manner.[5][6]

  • Stimuli-Responsive Systems: Copolymers of this compound with other functional monomers, such as N-isopropylacrylamide (for thermo-responsiveness) or acrylic acid (for pH-responsiveness), could lead to "smart" hydrogels that respond to specific physiological cues.[7][8]

  • Tissue Engineering Scaffolds: The mechanical properties of the hydrogel can be tailored by adjusting the crosslinking density and comonomer composition, potentially mimicking the extracellular matrix of various tissues.[9]

  • Biomedical Adhesives: The reactive nature of the polymer backbone could be further functionalized to promote adhesion to biological tissues.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of this compound-based hydrogels.

Synthesis of Poly(this compound) Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a homopolymer hydrogel of this compound.

Materials:

  • This compound (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • In a flask, dissolve the desired amount of this compound and MBA in DI water to achieve the target monomer and crosslinker concentrations (refer to Table 1 for examples).

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While continuing the nitrogen purge, add APS solution to the monomer mixture and swirl gently to mix.

  • Add TEMED to the solution to initiate polymerization. The amount of TEMED will influence the rate of polymerization.

  • Immediately pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for a sheet, or in a cylindrical tube).

  • Allow the polymerization to proceed at room temperature for at least 4 hours or until a solid gel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water to wash away any unreacted monomers and initiators. The water should be changed several times over a period of 48 hours.

  • The purified hydrogel can then be used for characterization or dried for swelling studies.

Characterization of Hydrogel Properties

3.2.1. Swelling Ratio Determination

  • Immerse a pre-weighed, dried hydrogel sample (Wd) in DI water or a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a constant temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio (ESR) using the following equation: ESR = (Ws - Wd) / Wd

3.2.2. Mechanical Testing

  • Prepare hydrogel samples in a standard shape (e.g., cylindrical or dog-bone).

  • Perform compression or tensile tests using a universal testing machine.[10]

  • Record the stress-strain data to determine the Young's modulus, compressive modulus, and elongation at break.

3.2.3. Drug Release Study

  • Load the hydrogel with a model drug by soaking a dried hydrogel in a concentrated drug solution until equilibrium is reached.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time points, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Plot the cumulative drug release as a function of time.

Hypothetical Data Presentation

The following tables present hypothetical data for poly(this compound) hydrogels to illustrate how experimental results could be structured for clear comparison.

Table 1: Hypothetical Swelling and Mechanical Properties of Poly(this compound) Homopolymer Hydrogels with Varying Crosslinker Concentrations.

Hydrogel FormulationThis compound (mol%)MBA (mol%)Equilibrium Swelling Ratio (ESR) in DI WaterCompressive Modulus (kPa)
P(2ClAAm)-199125.4 ± 2.115.8 ± 1.5
P(2ClAAm)-298218.7 ± 1.832.5 ± 2.8
P(2ClAAm)-397312.1 ± 1.155.2 ± 4.1

Table 2: Hypothetical pH-Dependent Swelling of a Copolymer Hydrogel of this compound and Acrylic Acid. (Copolymer composition: 80 mol% this compound, 20 mol% Acrylic Acid, 2 mol% MBA)

pH of Swelling MediumEquilibrium Swelling Ratio (ESR)
2.05.8 ± 0.5
5.015.2 ± 1.3
7.435.6 ± 2.9
9.042.1 ± 3.5

Table 3: Hypothetical In Vitro Release of a Model Drug (e.g., Doxorubicin) from Poly(this compound) Hydrogels.

Hydrogel FormulationDrug Loading (mg/g)Cumulative Release at 24h (%)
P(2ClAAm)-112.565.3 ± 4.7
P(2ClAAm)-211.852.1 ± 3.9
P(2ClAAm)-310.938.9 ± 3.1

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel hydrogel system based on this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomer This compound (Monomer) Polymerization Free-Radical Polymerization Monomer->Polymerization Comonomer Functional Comonomer (e.g., NIPAAM, AAc) Comonomer->Polymerization Crosslinker Crosslinker (e.g., MBA) Crosslinker->Polymerization Initiator Initiator System (e.g., APS/TEMED) Initiator->Polymerization Purification Purification (Washing) Polymerization->Purification Swelling Swelling Studies (ESR, pH/Temp Response) Purification->Swelling Mechanical Mechanical Testing (Compression, Tensile) Purification->Mechanical Morphology Morphological Analysis (e.g., SEM) Purification->Morphology DrugRelease In Vitro Drug Release Purification->DrugRelease DrugDelivery Drug Delivery System Swelling->DrugDelivery TissueEng Tissue Engineering Scaffold Mechanical->TissueEng DrugRelease->DrugDelivery

General workflow for hydrogel synthesis and characterization.
Conceptual Signaling Pathway Modulation

This diagram illustrates a conceptual model of how a drug released from a this compound-based hydrogel could interact with a simplified cellular signaling pathway to elicit a therapeutic response.

G cluster_hydrogel Extracellular cluster_cell Cellular Hydrogel P(2ClAAm) Hydrogel (Drug Reservoir) Drug Released Drug Hydrogel->Drug Sustained Release Receptor Cell Surface Receptor Drug->Receptor Binding & Activation Kinase Intracellular Kinase Cascade Receptor->Kinase Signal Transduction TF Transcription Factor Kinase->TF Activation Response Cellular Response (e.g., Apoptosis, Proliferation) TF->Response Gene Expression Modulation

Conceptual model of drug-mediated signaling pathway modulation.

Conclusion

While direct experimental data on this compound-based hydrogels is currently lacking in the scientific literature, the foundational principles of polymer chemistry suggest that this monomer holds potential for the development of novel biomaterials. The introduction of a chlorine substituent is likely to alter the physicochemical properties of the hydrogel network, offering new opportunities for tuning drug delivery profiles, mechanical characteristics, and stimuli-responsiveness. The hypothetical protocols and data presented in this document are intended to provide a starting point for researchers to explore the synthesis and characterization of this compound hydrogels, thereby expanding the toolbox of available materials for biomedical applications. Further investigation is warranted to validate these hypotheses and fully elucidate the potential of this promising monomer.

References

Application Notes and Protocols: Polymerization of 2-Chloroacrylamide for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-chloroacrylamide) is an intriguing yet underexplored polymer with significant potential in the field of biomaterials. The presence of a reactive chloro group on each repeating unit offers a versatile platform for post-polymerization modification, enabling the covalent attachment of a wide array of bioactive molecules, drugs, and targeting ligands. This unique characteristic allows for the rational design and synthesis of functional biomaterials with tailored properties for specific applications in drug delivery, tissue engineering, and diagnostics.

These application notes provide a comprehensive overview of the synthesis and polymerization of this compound, along with protocols for its subsequent functionalization to create advanced biomaterials. While direct literature on the biomaterial applications of poly(this compound) is limited, this document extrapolates from established principles of polymer chemistry and biomaterial science to provide a foundational guide for researchers. The protocols outlined herein are based on well-understood free-radical polymerization techniques commonly employed for acrylamide (B121943) and its derivatives.

Synthesis of this compound Monomer

The synthesis of the this compound monomer is a critical first step. A plausible synthetic route involves the chloroacetylation of an appropriate amine precursor.

Experimental Protocol: Synthesis of this compound

Materials:

  • Acryloyl chloride

  • Ammonia (B1221849) solution (aqueous)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve acryloyl chloride in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of concentrated aqueous ammonia solution dropwise to the stirred solution. Maintain the temperature below 5°C throughout the addition.

  • After the complete addition of ammonia, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and add a small amount of inhibitor (e.g., MEHQ) to the filtrate to prevent premature polymerization.

  • Remove the solvent under reduced pressure to obtain the crude this compound monomer.

  • Purify the monomer by recrystallization or column chromatography.

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the monomer.[1][2]

  • FTIR Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, C=C).[3]

Polymerization of this compound

Free-radical polymerization is a robust and widely used method for the synthesis of polyacrylamide-based polymers.[4][5] This technique can be adapted for the polymerization of this compound in an aqueous solution.

Experimental Protocol: Free-Radical Solution Polymerization of this compound

Materials:

  • This compound monomer

  • Deionized water (degassed)

  • Ammonium (B1175870) persulfate (APS) or Potassium persulfate (KPS) (initiator)[6][7]

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)[4]

  • Nitrogen gas

Procedure:

  • Prepare a solution of the this compound monomer in degassed deionized water in a reaction vessel. The concentration can be varied to control the molecular weight of the resulting polymer.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization process.[4]

  • Add the initiator (APS or KPS) to the monomer solution and stir until it is completely dissolved.

  • Add the accelerator (TEMED) to initiate the polymerization. The reaction is exothermic, and a temperature increase will be observed.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (typically several hours) to achieve high monomer conversion.

  • The resulting polymer can be purified by precipitation in a non-solvent such as methanol (B129727) or acetone, followed by filtration and drying under vacuum.

Characterization of Poly(this compound):

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure and the absence of residual monomer.[1][2]

  • FTIR Spectroscopy: To verify the presence of the characteristic amide and chloro functional groups.[3]

  • Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[8]

ParameterCondition 1 (Lower MW)Condition 2 (Higher MW)Reference
Monomer Concentration5-10% (w/v)15-25% (w/v)[7]
Initiator (APS) Conc.0.1-0.5 mol%0.01-0.1 mol%[6]
TEMED Concentration0.1-0.5 mol%0.01-0.1 mol%[4]
Reaction Temperature25-40 °C25-40 °C[9]
Reaction Time2-4 hours4-8 hours[7]
Expected Outcome Lower Molecular WeightHigher Molecular Weight

Table 1: Representative Conditions for Free-Radical Polymerization of this compound.

Post-Polymerization Functionalization for Biomaterial Applications

The key advantage of poly(this compound) lies in the reactivity of its pendant chloro groups, which serve as handles for covalent modification. This allows for the introduction of various functionalities to tailor the polymer for specific biomaterial applications. The nucleophilic substitution of the chlorine atom is a versatile strategy for this purpose.[10][11][12]

Conceptual Signaling Pathway for a Functionalized Biomaterial

cluster_0 Cellular Environment cluster_1 Biomaterial Surface Receptor Receptor SignalingCascade Signaling Cascade Receptor->SignalingCascade CellularResponse Cellular Response SignalingCascade->CellularResponse Polymer Poly(this compound) Backbone Ligand Bioactive Ligand (e.g., RGD peptide) Polymer->Ligand Covalent Linkage Ligand->Receptor Binding

Caption: Ligand-receptor interaction at the biomaterial-cell interface.

Experimental Protocol: Azide (B81097) Functionalization for Click Chemistry

This protocol describes the conversion of the chloro groups to azide groups, which are highly versatile for subsequent "click" chemistry reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).

Materials:

  • Poly(this compound)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (solvent)

  • Nitrogen gas

Procedure:

  • Dissolve the poly(this compound) in DMF or DMSO in a round-bottom flask.

  • Add a molar excess of sodium azide to the polymer solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) under a nitrogen atmosphere.

  • Allow the reaction to proceed for 12-24 hours.

  • After cooling to room temperature, precipitate the functionalized polymer in a non-solvent such as water or methanol.

  • Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove unreacted sodium azide and residual solvent.

  • Dry the azide-functionalized polymer under vacuum.

Characterization:

  • FTIR Spectroscopy: To confirm the appearance of the characteristic azide peak (around 2100 cm⁻¹).

  • ¹H NMR Spectroscopy: To monitor the disappearance of the proton signals adjacent to the chloro group and the appearance of new signals corresponding to the protons adjacent to the azide group.

Reagent/ParameterConditionReference
Polymer Concentration1-5% (w/v) in DMF/DMSOGeneral
Sodium Azide3-5 molar excess per chloro group[10]
Reaction Temperature60-80 °C[12]
Reaction Time12-24 hours[10]
PurificationPrecipitation in water or methanolGeneral

Table 2: Representative Conditions for Azide Functionalization.

Potential Biomaterial Applications

The ability to introduce a wide range of functional groups onto the poly(this compound) backbone opens up numerous possibilities for its use in biomaterials.

  • Drug Delivery: Covalent conjugation of drugs to the polymer can create polymer-drug conjugates with improved pharmacokinetics and targeted delivery. The linkage can be designed to be cleavable under specific physiological conditions (e.g., pH, enzymes).

  • Tissue Engineering: Functionalization with cell-adhesive peptides (e.g., RGD) or growth factors can promote cell attachment, proliferation, and differentiation on polymer scaffolds.

  • Hydrogel Formation: Crosslinking the functionalized polymer chains can lead to the formation of hydrogels with tunable mechanical properties and degradation profiles. These hydrogels can encapsulate cells or therapeutic agents.

  • Antimicrobial Surfaces: Immobilization of antimicrobial peptides or quaternary ammonium compounds can create surfaces that resist bacterial colonization.

Experimental Workflow for Biomaterial Fabrication

A Synthesis of This compound Monomer B Free-Radical Polymerization A->B C Post-Polymerization Functionalization B->C D Purification and Characterization C->D E Biomaterial Fabrication (e.g., Hydrogel, Scaffold, Coating) D->E F In Vitro / In Vivo Evaluation E->F

Caption: General workflow for creating biomaterials from this compound.

Conclusion

Poly(this compound) represents a promising platform for the development of next-generation biomaterials. Its synthesis via free-radical polymerization is straightforward, and the reactive chloro groups provide a versatile handle for post-polymerization modification. The protocols and application concepts presented here offer a starting point for researchers to explore the potential of this functional polymer in various biomedical applications. Further research is warranted to fully elucidate the biocompatibility and in vivo performance of poly(this compound)-based biomaterials.

References

Application Notes and Protocols for the Use of 2-Chloroacrylamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrylamide is a reactive electrophilic compound containing an acrylamide (B121943) moiety. This functional group makes it a Michael acceptor, capable of forming covalent bonds with nucleophilic residues on proteins, particularly the thiol group of cysteine. This reactivity is the basis for its potential use as a covalent inhibitor of specific protein targets in cell-based assays. These application notes provide a comprehensive guide for the use of this compound in cell culture, including safety precautions, detailed experimental protocols for assessing its cytotoxic effects, and an exploration of its potential mechanisms of action. Due to the limited availability of published data specifically for this compound, some information and protocols are based on the well-characterized effects of the parent compound, acrylamide, and other related electrophilic agents.

Safety Precautions

This compound is expected to be a hazardous chemical. As with other acrylamide-containing compounds, it should be handled with extreme caution. The following safety measures are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a standard choice, but it is recommended to check the manufacturer's recommendations).[1][2] Change gloves frequently, especially if they become contaminated.

  • Ventilation: All work with this compound, especially when handling the solid compound or preparing stock solutions, must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[2][3] Do not eat, drink, or smoke in the laboratory.[1]

  • Waste Disposal: Dispose of all this compound waste, including contaminated labware and media, as hazardous chemical waste according to your institution's guidelines.

Mechanism of Action

The primary mechanism of action of this compound is believed to be its function as a covalent modifier of proteins. The electrophilic α,β-unsaturated carbonyl group reacts with nucleophilic cysteine residues via a Michael addition reaction. This irreversible modification can alter the protein's structure and function, leading to downstream cellular effects.

One potential consequence of this covalent modification is the induction of oxidative stress. This can occur through the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant that contains a reactive cysteine, or by modifying and inactivating key enzymes involved in redox homeostasis. Oxidative stress can, in turn, trigger various signaling pathways, including those leading to apoptosis.

Additionally, studies on the parent compound, acrylamide, suggest potential interactions with key cellular processes. For instance, acrylamide has been shown to act as a catalytic inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair, by reacting with its sulfhydryl groups.[4] It has also been implicated in the dysregulation of the TORC2 signaling pathway in response to cellular stress.[5]

Data Presentation

Due to the lack of specific published IC50 values for this compound, the following table provides data for the parent compound, acrylamide, to offer a preliminary indication of the concentration ranges that might be effective. Researchers should perform their own dose-response experiments to determine the precise IC50 for this compound in their specific cell lines of interest.

CompoundCell LineAssayIC50 Value (mM)Exposure Time (hours)Reference
AcrylamideA549MTT4.624[6]
AcrylamideSPC212MTT2.6524[3]
AcrylamideCaco-2MTT5.924

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound based on its molecular weight (105.52 g/mol ).

  • Dissolution: Carefully weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM.

  • Sterilization: The DMSO stock solution is considered sterile. No further filtration is required.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the 100 mM stock solution. The final concentrations should typically range from low micromolar to millimolar, based on the expected potency. Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat the cells with the desired concentrations of this compound (e.g., around the predetermined IC50 value) for the chosen duration. Include appropriate controls.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to minimize membrane damage. Collect both the detached and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Seed Cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate (24, 48, or 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H G cluster_1 Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_2 Cellular Entry and Covalent Modification cluster_3 Downstream Cellular Effects CA This compound Target Target Protein (e.g., with Cysteine residue) CA->Target Covalent Adduct Formation (Michael Addition) Stress Oxidative Stress Target->Stress Pathway Signaling Pathway Dysregulation (e.g., TORC2, Topoisomerase II inhibition) Target->Pathway Apoptosis Apoptosis Stress->Apoptosis Pathway->Apoptosis

References

Application Notes and Protocols: The Use of 2-Chloroacrylamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy for identifying novel lead compounds. This approach utilizes small, low molecular weight molecules ("fragments") to explore a target's binding landscape. An increasingly powerful subset of FBDD involves the use of electrophilic fragments that form a covalent bond with a target protein. Among these, 2-chloroacrylamide has proven to be a valuable "warhead" for targeting nucleophilic amino acid residues, particularly cysteine.[1][2]

The this compound moiety is an α,β-unsaturated carbonyl compound. The electron-withdrawing chlorine atom at the α-position enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by the thiolate group of a cysteine residue.[1] This targeted covalent interaction can lead to inhibitors with high potency, selectivity, and prolonged duration of action.[3] This document provides detailed application notes and protocols for the effective use of this compound fragments in drug discovery campaigns.

Core Principles of this compound in Covalent FBDD

The central principle of using this compound fragments is to combine the efficient sampling of chemical space, characteristic of FBDD, with the advantages of covalent inhibition.[4] The relatively low affinity of the initial fragment hit is amplified by the formation of a stable covalent bond. This strategy has proven effective for challenging targets, including those previously considered "undruggable."[4][5]

A key consideration in covalent FBDD is the reactivity of the electrophilic warhead. Highly reactive electrophiles can lead to non-specific binding and toxicity. Therefore, a crucial aspect of a this compound-based screening campaign is to carefully characterize and select fragments with moderate reactivity to ensure target selectivity.[3]

Below is a diagram illustrating the fundamental principle of covalent FBDD using a this compound fragment.

FBDD_Principle cluster_0 Fragment Identification cluster_1 Hit Validation & Optimization Fragment_Library This compound Fragment Library Screening Biophysical/ Biochemical Screening Fragment_Library->Screening Target_Protein Target Protein (with Cysteine) Target_Protein->Screening Initial_Hit Weak Affinity Reversible Binding Screening->Initial_Hit Covalent_Adduct Potent Covalent Inhibitor Initial_Hit->Covalent_Adduct Covalent Bond Formation Structure_Based_Design Structure-Based Design (X-ray, NMR) Covalent_Adduct->Structure_Based_Design Lead_Compound Optimized Lead Compound Structure_Based_Design->Lead_Compound LCMS_Workflow Start Start Incubate Incubate Target Protein with this compound Fragments Start->Incubate Quench Quench Reaction Incubate->Quench LCMS Intact Protein LC/MS Analysis Quench->LCMS Data_Analysis Data Analysis: Identify Mass Shift LCMS->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Chemoproteomics_Workflow Start Start Lysis Cell Lysis Start->Lysis Treatment Treat Lysate with This compound Fragment Lysis->Treatment Probe Add Cysteine-Reactive Probe Treatment->Probe Click Click Chemistry with Biotin-Azide Probe->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LCMSMS LC-MS/MS Analysis Digestion->LCMSMS Data_Analysis Data Analysis: Identify and Quantify Peptides LCMSMS->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

References

Application Notes and Protocols for 2-Chloroacrylamide in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloroacrylamide is a versatile chemical reagent that serves as a key building block in organic synthesis and a powerful tool in chemical biology and drug discovery. Its core functionality stems from its structure as an α,β-unsaturated carbonyl compound, which acts as an electrophilic "warhead". The presence of an electron-withdrawing chlorine atom at the α-position enhances the electrophilicity of the β-carbon, making it highly reactive towards nucleophiles, particularly the thiol group of cysteine residues in proteins.[1] This reactivity allows this compound to function as a targeted covalent inhibitor, forming a stable, irreversible bond with its target protein. This property is extensively utilized in the development of chemical probes to validate therapeutic targets and in the design of covalent drugs for various diseases, including cancer and viral infections.[2][3]

Application 1: Targeted Covalent Inhibitor Screening

This compound and its derivatives are frequently included in electrophile-fragment libraries for screening against proteins of interest. The goal is to identify fragments that covalently bind to a specific cysteine residue, which can then be optimized into potent and selective inhibitors. Intact protein mass spectrometry is a primary tool for identifying "hits" in such screens.[4]

Experimental Protocol: Covalent Fragment Screening using Mass Spectrometry

This protocol outlines a general workflow for screening a library of electrophilic fragments, including this compound derivatives, against a target protein to identify covalent binders.

Materials:

  • Target protein solution (2–10 µM in a suitable buffer, e.g., 50 mM HEPES, pH 7.4)

  • Fragment library (containing this compound analogs) dissolved in DMSO (e.g., 100 mM stock)

  • Quenching solution (e.g., 10 mM DTT or β-mercaptoethanol)

  • LC-MS grade water, acetonitrile, and formic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis

Procedure:

  • Fragment Incubation:

    • In a microplate, add the target protein solution to each well.

    • Add the fragment compounds from the library to the wells to a final concentration of 200 µM. Include a DMSO-only control. For pooled screening, multiple fragments can be added to each well.[4]

    • Incubate the plate for a predefined period (e.g., 4 to 24 hours) at a controlled temperature (e.g., 4°C or room temperature).[4]

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution containing an excess of a reducing agent like DTT to react with any unbound electrophilic fragments.

  • Sample Preparation for LC-MS:

    • Desalt the protein samples using a suitable method, such as a C4 ZipTip or a reverse-phase HPLC column, to remove non-volatile salts and unreacted fragments.

    • Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Intact Protein Mass Spectrometry Analysis:

    • Analyze the desalted protein samples by LC-MS.

    • Acquire the mass spectrum for the intact protein. A "hit" is identified by the appearance of a new peak corresponding to the mass of the protein plus the mass of the fragment. This mass shift indicates the formation of a covalent adduct.

    • The percentage of labeled protein can be calculated from the relative intensities of the unmodified and modified protein peaks.

  • Hit Confirmation and Follow-up:

    • Confirm hits by re-screening individual compounds from any positive pools.

    • Perform dose-response and time-course experiments to characterize the reactivity of the confirmed hits.

    • Further analysis using peptide mapping mass spectrometry (bottom-up proteomics) can be used to identify the specific cysteine residue modified by the fragment.[5]

Workflow for Covalent Fragment Screening

G cluster_screening Screening Phase cluster_analysis Analysis Phase cluster_validation Validation Phase Prot Target Protein (2-10 µM) Incubate Incubate (4-24h, 4°C) Prot->Incubate Frag Fragment Library (e.g., 200 µM) Frag->Incubate Quench Quench Reaction (e.g., DTT) Incubate->Quench MS Intact Protein LC-MS Analysis Quench->MS Hit Identify Hits (Mass Shift) MS->Hit Kinetics Determine Rate (k_inact/K_I) Hit->Kinetics Mapping Peptide Mapping (Modification Site) Hit->Mapping SAR Structure-Activity Relationship (SAR) Kinetics->SAR

Caption: Workflow for identifying covalent inhibitors using fragment screening and mass spectrometry.

Data Summary: this compound-Based Inhibitors

The following table summarizes quantitative data for inhibitors containing an acrylamide (B121943) or chloroacetamide warhead, demonstrating their activity against various protein targets.

Inhibitor/FragmentTarget ProteinWarhead TypeIC₅₀k_inact/K_I (M⁻¹s⁻¹)Reference
Jun9-62-2R / Jun9-57-3RSARS-CoV-2 M^pro^DihaloacetamideNot ReportedNot Reported[2]
Unnamed AcrylamideSARS-CoV-2 M^pro^Acrylamide1.9 µM (16h)Not Reported[2]
OTUB2-COV-1OTUB2ChloroacetamideNot Reported3.75[4]
NUDT7-COV-1NUDT7ChloroacetamideNot ReportedNot Reported[4]
Compound 13hTAK12-Cyanoacrylamide27 nMNot Reported[6][7]
Gefitinib Derivative 6aEGFRAcrylamide65.2 nMNot Reported[8]

Application 2: Probing Protein Signaling Pathways

Derivatives of this compound are valuable as inhibitors to dissect cellular signaling pathways. For instance, 2-cyanoacrylamide derivatives have been developed as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of the NF-κB and MAPK signaling pathways.[6][7] By inhibiting TAK1, these compounds can block downstream inflammatory and cell survival signals, making them useful tools for studying these processes and as potential therapeutics for cancer and inflammatory diseases.[6]

Experimental Protocol: Cellular Assay for TAK1 Pathway Inhibition

This protocol describes a method to assess the efficacy of a 2-cyanoacrylamide-based TAK1 inhibitor in a cell-based assay using Western blotting to detect the phosphorylation of a downstream target.

Materials:

  • Cell line expressing TAK1 (e.g., HeLa or breast cancer cell lines)

  • Cell culture medium and supplements

  • TAK1 inhibitor (e.g., Compound 13h) dissolved in DMSO

  • Signaling pathway agonist (e.g., Tumor Necrosis Factor-alpha, TNFα)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of the TAK1 inhibitor (e.g., 0, 10, 50, 100 nM) for 1-2 hours. Include a DMSO vehicle control.

  • Pathway Stimulation:

    • Stimulate the cells with an agonist like TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to activate the TAK1 pathway. Include an unstimulated control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

    • Normalize protein amounts, prepare samples with Laemmli buffer, and heat at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against the phosphorylated downstream target (e.g., phospho-IκBα) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the chemiluminescence substrate, and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total-IκBα) and a loading control (e.g., β-actin) to ensure equal protein loading.

TAK1 Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR binds TAK1 TAK1 TNFR->TAK1 activates IKK IKK Complex TAK1->IKK phosphorylates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Gene Gene Expression (Inflammation, Survival) NFkB->Gene translocates to & activates Inhibitor 2-Cyanoacrylamide Inhibitor Inhibitor->TAK1 inhibits

Caption: Inhibition of the TAK1-mediated NF-κB signaling pathway by a 2-cyanoacrylamide inhibitor.

Application 3: Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis. Methodologies for its efficient and stereoselective preparation are crucial for its application in creating complex molecules and functionalized materials.

Experimental Protocol: Electrochemical Z-selective C(sp²)–H Chlorination

This protocol describes the synthesis of a Z-β-chloroacrylamide derivative via an electrochemical method, which offers a green and efficient alternative to traditional chemical oxidation.

Materials:

  • Undivided electrochemical cell with a graphite (B72142) anode and a platinum cathode

  • Acrylamide starting material (e.g., N-acryloyl-N-Boc-aniline)

  • Magnesium chloride (MgCl₂) as the chloride source

  • Lithium perchlorate (B79767) (LiClO₄) as a supporting electrolyte

  • Solvent system: Acetonitrile (MeCN) and Acetic Acid (AcOH) (3.5:1 v/v)

  • Constant current power supply

Procedure:

  • Cell Assembly:

    • Set up an undivided electrochemical cell containing a graphite plate anode and a platinum plate cathode.

  • Reaction Mixture Preparation:

    • To the cell, add the acrylamide starting material (1.0 equiv).

    • Add MgCl₂ (5.0 equiv) and LiClO₄ (2.0 equiv).

    • Add the MeCN:AcOH solvent mixture to the desired concentration (e.g., 0.1 M).

  • Electrolysis:

    • Stir the reaction mixture vigorously.

    • Apply a constant current (e.g., 10 mA) to the cell.

    • Continue the electrolysis until a specific amount of charge (e.g., 2 Faradays per mole of substrate) has passed through the cell. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Z-β-chloroacrylamide.

Data Summary: Electrochemical Chlorination of Acrylamides
SubstrateProductIsolated Yield (%)Z:E RatioReference
N-acryloyl-N-Boc-anilineZ-β-chloro-N-acryloyl-N-Boc-aniline80%>20:1
N,N-dibenzylacrylamideZ-N,N-dibenzyl-β-chloroacrylamide73%>20:1
N-acryloylmorpholineZ-N-(β-chloroacryloyl)morpholine61%>20:1

Logical Diagram for Synthesis and Functionalization

G cluster_synthesis Synthesis cluster_functionalization Further Functionalization Start Acrylamide Substrate Electro Electrochemical Chlorination (Constant Current) Start->Electro Reagents MgCl₂, LiClO₄ MeCN:AcOH Reagents->Electro Product Z-β-Chloroacrylamide Electro->Product Suzuki Suzuki Coupling (Pd Catalyst) Product->Suzuki Hydrolysis Amide Hydrolysis Product->Hydrolysis Arylated Arylated Alkene Suzuki->Arylated Acid Carboxylic Acid Hydrolysis->Acid

Caption: Synthesis of Z-β-chloroacrylamide and its subsequent chemical modifications.

References

Application Notes and Protocols for 2-Chloroacrylamide in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrylamide is a reactive compound that has found utility in the field of proteomics, primarily as a cysteine-modifying agent. Its reactivity is centered around the electrophilic nature of the carbon-carbon double bond and the presence of a chlorine leaving group, making it a potent alkylating agent for nucleophilic amino acid residues. While not a conventional single-step crosslinking agent, its properties can be leveraged in multi-step strategies to study protein-protein interactions and in quantitative proteomics workflows. These application notes provide a detailed overview of the principles, protocols, and data analysis considerations for the use of this compound and related compounds in proteomics research.

Principle of Action

This compound reacts with nucleophilic side chains of amino acids. The primary target for this reaction is the thiol group of cysteine residues, which undergoes a Michael addition. This reaction is highly efficient and chemoselective for cysteines over other amino acid side chains, such as the amine group of lysine. The reaction results in a stable covalent bond, effectively labeling the cysteine residue.

While this compound itself possesses only one reactive site for Michael addition, its structure can be incorporated into bifunctional reagents to act as a true crosslinker. Alternatively, a two-step crosslinking strategy can be employed where this compound is first used to introduce a unique chemical handle onto a cysteine-containing protein. This handle can then be used in a subsequent reaction to link to another protein.

Application 1: Cysteine-Specific Labeling for Quantitative Proteomics

A primary application of reagents structurally related to this compound, such as 2-chloroacetamide, is in quantitative proteomics. By using isotopically light and heavy versions of the labeling reagent, researchers can differentially label proteins from two different samples (e.g., control vs. treated). The samples are then mixed, digested, and analyzed by mass spectrometry. The relative abundance of proteins between the two samples can be determined by comparing the signal intensities of the peptide pairs carrying the light and heavy labels.

Experimental Protocol: Quantitative Cysteine Labeling

This protocol is adapted from established methods using chloroacetamide for quantitative proteomics and is applicable to this compound.

  • Protein Extraction and Preparation:

    • Lyse cells or tissues in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Reduction:

    • To 100 µg of protein from each sample, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

    • Cool the samples to room temperature.

  • Alkylation (Labeling):

    • For the 'light' sample, add a freshly prepared solution of this compound in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to a final concentration of 40 mM.

    • For the 'heavy' sample, a deuterated or 13C-labeled version of this compound would be used at the same final concentration. (Note: Synthesis of isotopically labeled this compound may be required).

    • Incubate both samples in the dark at room temperature for 30 minutes.

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Sample Combination and Digestion:

    • Combine the 'light' and 'heavy' labeled samples at a 1:1 protein ratio.

    • Dilute the combined sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting and Mass Spectrometry:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Analyze the desalted peptides by LC-MS/MS.

Data Presentation

The quantitative data from a typical experiment comparing a control and treated sample can be summarized as follows:

Protein IDGene NamePeptide SequencePrecursor m/z (Light)Precursor m/z (Heavy)Fold Change (Heavy/Light)p-value
P0CG48UBI4K.TGGK.T575.31578.332.10.005
P62258ACTBK.WHHTFYNELR.V688.83691.850.90.85
P08670VIMK.ETNLDSLPLVDTHSK.R895.46898.483.50.001
Q06830HSPA5K.LSDYFNVTINADFKN.D864.42867.44-1.80.012

Experimental Workflow Diagram

Quantitative_Proteomics_Workflow cluster_sample1 Sample 1 (Control) cluster_sample2 Sample 2 (Treated) s1_extract Protein Extraction s1_reduce Reduction (DTT) s1_extract->s1_reduce s1_alkylate Alkylation (Light this compound) s1_reduce->s1_alkylate combine Combine Samples s1_alkylate->combine s2_extract Protein Extraction s2_reduce Reduction (DTT) s2_extract->s2_reduce s2_alkylate Alkylation (Heavy this compound) s2_reduce->s2_alkylate s2_alkylate->combine digest Tryptic Digestion combine->digest desalt Peptide Desalting (C18) digest->desalt ms LC-MS/MS Analysis desalt->ms data Data Analysis & Quantification ms->data

Caption: Workflow for quantitative proteomics using isotopic labeling with this compound.

Application 2: Two-Step Protein-Protein Interaction Analysis

While this compound is not a direct crosslinker, it can be used in a two-step strategy to identify protein-protein interactions. In the first step, a protein of interest ("bait") containing an accessible cysteine is reacted with a bifunctional reagent that includes a this compound moiety and a second reactive group (e.g., a photo-activatable group or a group that can be chemically activated). In the second step, the modified bait protein is allowed to interact with its binding partners ("prey"), and the second reactive group is activated to form a covalent crosslink.

Hypothetical Experimental Protocol: Two-Step Crosslinking

This protocol outlines a general strategy. The specific bifunctional reagent would need to be synthesized.

  • Modification of Bait Protein:

    • Purify the cysteine-containing bait protein.

    • React the bait protein with a synthesized bifunctional reagent containing a this compound group and a latent reactive group (e.g., a diazirine for photo-crosslinking). The reaction should be optimized to ensure specific modification of the target cysteine.

    • Remove excess reagent by dialysis or size-exclusion chromatography.

  • Interaction and Crosslinking:

    • Incubate the modified bait protein with a cell lysate or a purified potential prey protein to allow for complex formation.

    • Initiate the second crosslinking step. For a photo-activatable group, this would involve exposure to UV light of a specific wavelength.

  • Analysis of Crosslinked Products:

    • Separate the reaction mixture by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

    • Excise the band corresponding to the crosslinked complex.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by mass spectrometry to identify both the bait and prey proteins.

Logical Workflow for Two-Step Crosslinking

Two_Step_Crosslinking bait Bait Protein (with Cys) modified_bait Modified Bait Protein bait->modified_bait reagent Bifunctional Reagent (this compound + Latent Reactive Group) reagent->modified_bait complex Bait-Prey Complex modified_bait->complex prey Prey Protein(s) prey->complex activate Activate Second Reactive Group (e.g., UV light) complex->activate crosslinked_complex Covalently Crosslinked Complex activate->crosslinked_complex analysis SDS-PAGE, In-Gel Digestion, LC-MS/MS Analysis crosslinked_complex->analysis

Caption: Logical workflow for a two-step protein-protein interaction analysis.

Signaling Pathway Analysis

Cysteine modifications play a crucial role in regulating signaling pathways. The reactivity of this compound towards cysteines can be exploited to probe changes in the redox state or accessibility of specific cysteine residues within a signaling cascade, providing insights into the mechanism of pathway activation or inhibition. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, the activity of key proteins is regulated by the oxidation state of cysteine residues.

EGFR Signaling Pathway and Cysteine Reactivity

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PTP1B PTP1B (Cys) PTP1B->EGFR Dephosphorylation (Cysteine-dependent)

Caption: Simplified EGFR signaling pathway highlighting the role of a cysteine-containing phosphatase (PTP1B).

By using quantitative cysteine labeling with a reagent like this compound, one could compare the reactivity of the catalytic cysteine in PTP1B under different cellular conditions (e.g., with and without EGF stimulation). A decrease in labeling could indicate that the cysteine has become oxidized or is sterically hindered upon pathway activation, providing valuable mechanistic information.

Conclusion

This compound is a valuable tool for proteomics research, primarily serving as a highly selective agent for modifying cysteine residues. While its direct application as a single-step crosslinker is not established, its utility in quantitative proteomics through isotopic labeling and its potential role in multi-step crosslinking strategies make it a versatile reagent. The protocols and workflows described here provide a foundation for researchers to employ this compound and related compounds to gain deeper insights into protein function, regulation, and interaction networks. Careful optimization of reaction conditions and rigorous data analysis are essential for obtaining reliable and meaningful results.

Monitoring 2-Chloroacrylamide Reactions: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, the precise monitoring of chemical reactions is paramount. For researchers and scientists working with reactive compounds such as 2-chloroacrylamide, a key electrophilic warhead in targeted covalent inhibitors, robust analytical techniques are essential. This document provides detailed application notes and protocols for monitoring the reactions of this compound, ensuring accurate and reproducible results for professionals in pharmaceutical and biomedical research.

This compound is utilized for its ability to form stable, covalent bonds with nucleophilic residues on target proteins, most notably cysteine.[1] The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the β-carbon, facilitating a Michael addition reaction with thiols.[1] Understanding the kinetics and specificity of this reaction is crucial for the development of effective and safe covalent inhibitor drugs.

This guide details the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of this compound reactions.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a versatile technique for monitoring the progress of this compound reactions, allowing for the separation and quantification of the reactant, product, and any side products. A reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC-UV Analysis of this compound Reaction with N-Acetylcysteine

This protocol describes the monitoring of the reaction between this compound and the model thiol, N-acetylcysteine (NAC).

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is recommended for optimal separation.

    • Solvent A: Water with 0.1% formic acid (v/v)

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v)

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound (10 mM) in acetonitrile.

    • Prepare a stock solution of N-acetylcysteine (100 mM) in a reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

    • To initiate the reaction, mix 100 µL of the this compound stock solution with 900 µL of the N-acetylcysteine stock solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) and quench the reaction by diluting it with 450 µL of 1% formic acid in water/acetonitrile (95:5).

    • Filter the samples through a 0.22 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected retention times and the change in peak area over time for the reaction between this compound and N-acetylcysteine.

Time (minutes)This compound Peak Area (AUs)N-Acetylcysteine-Adduct Peak Area (AUs)
01.25 x 10^60
58.75 x 10^53.50 x 10^5
154.38 x 10^57.81 x 10^5
301.56 x 10^51.09 x 10^6
600.20 x 10^51.23 x 10^6

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct Characterization

LC-MS/MS is a powerful tool for the definitive identification and quantification of covalent adducts formed between this compound and peptides or proteins. This technique provides high sensitivity and specificity, allowing for the precise determination of the modification site.

Experimental Protocol: LC-MS/MS Analysis of this compound Adducts with a Model Peptide

This protocol outlines the analysis of the reaction between this compound and a cysteine-containing model peptide (e.g., GCGYGG).

  • Reaction:

    • Dissolve the model peptide in 50 mM ammonium (B1175870) bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.

    • Add a 10-fold molar excess of this compound.

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Sample Preparation for LC-MS/MS:

    • The reaction mixture can be directly diluted with the LC mobile phase A for analysis. For complex samples, a desalting step using a C18 ZipTip may be necessary.

  • LC Conditions:

    • Column: C18 column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 2% to 40% B over 30 minutes is typically used.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).

    • Collision Energy: Optimized for the specific peptide-adduct.

    • Data Analysis: The mass shift corresponding to the addition of the this compound moiety (C₃H₄ClNO, molecular weight 105.52 Da) is used to identify the modified peptide. MS/MS fragmentation will confirm the site of modification on the cysteine residue.

Data Presentation

The following table presents the expected mass-to-charge ratios for the unmodified and modified model peptide.

PeptideCharge State (z)Theoretical m/zObserved m/z
GCGYGG (Unmodified)2269.61269.61
GCGYGG + this compound2322.37322.37

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

GC-MS is suitable for the analysis of this compound if it is present in a matrix where it can be volatilized.[2] Derivatization may be necessary to improve its chromatographic properties and detection sensitivity.[3]

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) is performed.

    • The organic extract is then concentrated under a gentle stream of nitrogen.

    • Derivatization (optional): For improved volatility and sensitivity, the extract can be derivatized. A common method for acrylamides is bromination.[3]

  • GC Conditions:

    • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Data Presentation

The following table lists the characteristic mass fragments for this compound.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound105/10770, 54, 44

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis

NMR spectroscopy is a powerful non-invasive technique for real-time monitoring of reaction kinetics.[4] By observing the disappearance of reactant signals and the appearance of product signals over time, detailed kinetic information can be obtained.

Experimental Protocol: ¹H NMR Monitoring of the Reaction of this compound with Glutathione (B108866)

  • Sample Preparation:

    • Dissolve this compound (e.g., 10 mg) in a deuterated solvent (e.g., DMSO-d₆, 0.5 mL) in an NMR tube.

    • Acquire a spectrum of the starting material.

    • Add a solution of glutathione in the same deuterated solvent to the NMR tube to initiate the reaction.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • NMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • Experiment: A series of 1D ¹H spectra.

    • Data Analysis: Integrate the signals corresponding to the vinyl protons of this compound and the newly formed protons of the glutathione adduct to determine the reaction progress.

Data Presentation

The following table shows representative ¹H NMR chemical shift data for the reaction.

CompoundProtonChemical Shift (δ, ppm) in DMSO-d₆
This compoundVinyl H~6.0-6.5
Glutathione AdductNew CH₂~2.5-3.0

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the signaling pathway targeted by this compound-based inhibitors and a typical experimental workflow for their analysis.

TAK1_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor TAK1_complex TAK1/TAB1/TAB2 Receptor->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs (MKK4/7, MKK3/6) TAK1_complex->MKKs Chloroacrylamide This compound Inhibitor Chloroacrylamide->TAK1_complex Inhibits IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus JNK_p38 JNK / p38 MAPK MKKs->JNK_p38 Phosphorylate JNK_p38->Nucleus Gene_expression Gene Expression (Inflammation, Survival)

Caption: TAK1-mediated activation of NF-κB and MAPK signaling pathways.

Experimental_Workflow start Start: Reaction of This compound with Protein/Peptide quench Quench Reaction / Time Points start->quench nmr NMR Analysis start->nmr hplc HPLC Analysis quench->hplc lcms LC-MS/MS Analysis quench->lcms gcms GC-MS Analysis quench->gcms hplc_data Reaction Kinetics (Peak Integration) hplc->hplc_data lcms_data Adduct Identification & Site Mapping lcms->lcms_data gcms_data Quantification of Volatiles gcms->gcms_data nmr_data Real-time Kinetics & Structure nmr->nmr_data

Caption: General experimental workflow for monitoring this compound reactions.

These detailed protocols and application notes provide a comprehensive framework for researchers to accurately and reliably monitor the reactions of this compound. The selection of the most appropriate analytical technique will depend on the specific research question, the nature of the sample, and the available instrumentation.

References

Application Notes and Protocols: Synthesis and Application of 2-Chloroacrylamide Derivatives as Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-chloroacrylamide derivatives and their application as targeted covalent inhibitors, particularly in the context of cancer research and drug development. The this compound moiety serves as an electrophilic "warhead" that can form a covalent bond with nucleophilic residues, most notably cysteine, on target proteins.[1] This often irreversible binding can lead to enhanced potency and a prolonged duration of action, making it a valuable strategy for targeting challenging proteins.

Synthetic Methodologies

The synthesis of this compound derivatives is typically achieved through the acylation of a primary or secondary amine with 2-chloroacryloyl chloride. This method is robust and can be adapted for a wide range of amine-containing scaffolds.

General Protocol for the Synthesis of N-Substituted 2-Chloroacrylamides

This protocol describes a general method for the synthesis of N-substituted 2-chloroacrylamides via acylation of an amine with 2-chloroacryloyl chloride.

Materials:

  • Amine of interest

  • 2-Chloroacryloyl chloride

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Protocol:

  • Dissolution of Amine: In a round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of 2-Chloroacryloyl Chloride: Slowly add 2-chloroacryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution. A precipitate of the amine hydrochloride salt may form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or DCM.

    • Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

Applications in Drug Discovery: Targeting Kinases

This compound derivatives have shown significant promise as covalent inhibitors of various protein kinases implicated in cancer and inflammatory diseases. The covalent bond formation with a cysteine residue in or near the ATP-binding site of the kinase leads to irreversible inhibition.

Quantitative Data: Inhibition of Key Kinases

The following tables summarize the inhibitory activities of representative this compound derivatives against key kinase targets.

Table 1: 2-Cyanoacrylamide Derivatives as TAK1 Inhibitors [2][3]

Compound IDR Group on AcrylamideTAK1 IC50 (nM)
13a Phenyl385
13b 4-MethylthiazolylPotent
13h 6-Methylpyridin-2-yl27
14 (precursor)~800

Table 2: Acrylamide Analogues as BCR-ABL Inhibitors [4][5]

Compound IDKey Structural FeatureABL Kinase IC50 (nM)K562 Cell Proliferation IC50 (nM)
13f Trifluoromethyl substituent on C ring20.632.3
Imatinib (Reference compound)~216.3~387.6

Visualizations

Signaling Pathway: NF-κB Inhibition via TAK1

Transforming growth factor-beta-activated kinase 1 (TAK1) is a key upstream kinase in the NF-κB signaling pathway.[2][3] Covalent inhibition of TAK1 by this compound derivatives can block the downstream activation of NF-κB, a critical regulator of inflammation and cell survival.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Promotes Inhibitor This compound Derivative Inhibitor->TAK1 Covalently Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative targeting TAK1.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives as covalent inhibitors.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Assay Cell-Based Assay (e.g., Anti-proliferative) Purification->Cell_Assay IC50 Determine IC50 Values Biochemical_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols for Biological Assays

Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase using a competitive binding assay format.

Materials:

  • Purified kinase of interest

  • Eu-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled broad-spectrum kinase inhibitor (tracer)

  • Test compounds (this compound derivatives)

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Experimental Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the Eu-labeled antibody, the kinase, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the compound to bind to the kinase.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Second Incubation: Incubate the plate for another specified period (e.g., 60 minutes) in the dark to allow the tracer to bind to any available kinase.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Note: This is a generalized protocol. Specific concentrations, incubation times, and buffer compositions should be optimized for each kinase-inhibitor system.

Conclusion

This compound derivatives represent a versatile and potent class of covalent inhibitors with significant potential in drug discovery. The synthetic routes are well-established, and their mechanism of action allows for the targeting of specific cysteine residues in proteins of interest. The provided protocols and data serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of these promising therapeutic agents.

References

Troubleshooting & Optimization

Common side reactions of 2-Chloroacrylamide with proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloroacrylamide Protein Conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with proteins?

The primary reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient β-carbon of the acrylamide.[1] This forms a stable thioether bond. Due to the high nucleophilicity of the cysteine thiol group, this reaction is highly favored and can proceed with high efficiency and chemoselectivity.[2][3]

Caption: Cysteine side chain reacting with this compound.

Q2: Can this compound react with amino acids other than cysteine?

Yes, while cysteine is the primary target, off-target reactions with other nucleophilic amino acid residues can occur, particularly under certain conditions (e.g., higher pH, excess reagent). The most common off-target residues are lysine (B10760008) and histidine.[4][5][6]

  • Lysine: The primary amine of a lysine side chain can act as a nucleophile in an aza-Michael addition.[5] This is generally less favorable than the reaction with cysteine.

  • Histidine: The imidazole (B134444) ring of histidine is nucleophilic and can react, though this is also less common compared to cysteine modification.[6]

reagent This compound cys_reaction Primary Reaction (Michael Addition) reagent->cys_reaction Highly Favorable side_reaction Potential Side Reactions (Aza-Michael Addition) reagent->side_reaction Less Favorable cys Cysteine (Thiol) cys->cys_reaction lys Lysine (Amine) lys->side_reaction his Histidine (Imidazole) his->side_reaction

Caption: Reactivity of this compound with protein residues.

Q3: How stable is the covalent adduct formed with proteins?

The thioether bond formed between this compound and cysteine is generally considered stable and effectively irreversible under typical physiological conditions.[7][8] However, the stability of adducts can sometimes be influenced by metabolic processes within intact cells, which may lead to adduct removal or rearrangement over time.[9][10] For instance, some Michael adducts have been observed to disappear in intact cells, suggesting the possibility of cellular repair mechanisms.[10]

Troubleshooting Guide

Problem 1: Low or no labeling efficiency of my target protein.
Possible Cause Troubleshooting Step
Inaccessible Cysteine Residue The target cysteine may be buried within the protein's 3D structure or part of a disulfide bond. Try performing the reaction under denaturing conditions (if compatible with your experimental goals) to expose the residue.
Incorrect pH The cysteine thiol group needs to be in its deprotonated (thiolate) form to act as an effective nucleophile. Ensure your reaction buffer pH is neutral to slightly basic (typically pH 7.0-8.5).[6]
Reagent Degradation This compound can hydrolyze in aqueous solutions. Prepare fresh solutions of the reagent immediately before use.
Presence of Reducing Agents Reducing agents like DTT or TCEP in your buffer can compete with the protein's cysteine residues for the reagent. Remove them via dialysis or a desalting column before starting the reaction.
Problem 2: I observe multiple additions or unexpected molecular weight increases.
Possible Cause Troubleshooting Step
Multiple Reactive Cysteines Your protein may have more than one accessible cysteine residue. If site-specific labeling is required, consider site-directed mutagenesis to remove non-essential cysteines.
Off-Target Reactions An excess of this compound or a high pH can promote side reactions with lysine or histidine.[4][5][6] Reduce the molar excess of the reagent and optimize the pH to be closer to neutral.
Protein Aggregation Covalent modification can sometimes induce protein aggregation, leading to high molecular weight species. Analyze your sample using size-exclusion chromatography (SEC) and optimize buffer conditions (e.g., add mild detergents or adjust ionic strength).

Experimental Protocols

Protocol: Identification of this compound Adducts by Mass Spectrometry

This protocol outlines a general bottom-up proteomics workflow to confirm covalent modification and identify the specific amino acid residue(s) involved.[11]

Objective: To identify the peptide and specific residue modified by this compound.

Methodology:

  • Protein Labeling:

    • Incubate the target protein with a 5-10 molar excess of this compound in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) for 1-2 hours at room temperature.

    • Include a negative control sample of the protein incubated with buffer alone.

    • Quench the reaction by adding an excess of a small molecule thiol like N-acetyl-cysteine or DTT.

    • Remove excess reagent using a desalting column or dialysis.

  • Sample Preparation for MS:

    • Denaturation & Reduction: Denature the protein in 8 M urea (B33335). Reduce disulfide bonds with DTT (e.g., 10 mM DTT at 56°C for 30 minutes).

    • Alkylation: Alkylate all cysteine residues with an alkylating agent like iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation. Note: The cysteine modified by this compound will not react with IAM.

    • Digestion: Dilute the sample to reduce the urea concentration (<1 M) and digest the protein into peptides using a protease like trypsin overnight at 37°C.[7]

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with formic acid.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by hydrophobicity on an LC column and then ionized and analyzed in the mass spectrometer.[12]

  • Data Analysis:

    • Use a specialized software tool (e.g., MaxQuant, Proteome Discoverer, Magnum) to search the acquired MS/MS spectra against the known sequence of your target protein.[12][13][14]

    • Perform an "open" or "variable modification" search, specifying the mass of the this compound adduct (+87.008 Da for the C₃H₄ClNO molecule, assuming loss of HCl is not part of the initial adduct mass calculation, or a more precise mass based on the exact chemical transformation).

    • The software will identify peptides that have a mass shift corresponding to the adduct and pinpoint the specific modified residue (e.g., Cys123).

A 1. Protein Labeling (Protein + this compound) B 2. Denaturation, Reduction & Alkylation (Urea, DTT, IAM) A->B Prepare for digestion C 3. Proteolytic Digestion (e.g., Trypsin) B->C Generate peptides D 4. LC-MS/MS Analysis C->D Separate & fragment peptides E 5. Database Search (Identify Modified Peptide) D->E Analyze spectra F Result: Identification of Adduct Site (e.g., Cys123) E->F Confirm modification

Caption: Workflow for identifying protein adducts via mass spectrometry.

References

How to prevent polymerization of 2-Chloroacrylamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloroacrylamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound, with a focus on preventing its polymerization.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Increased viscosity or cloudiness of this compound solution. Polymerization has likely initiated.Do not use. The material is undergoing polymerization. This is an exothermic process and can become a runaway reaction. Safely dispose of the material according to your institution's hazardous waste guidelines. For future prevention, review storage conditions and inhibitor levels.
Solid precipitates observed in the this compound container. Advanced polymerization has occurred.Do not use. The solid is polymerized this compound. Safely dispose of the entire container as hazardous waste. Re-evaluate your storage protocol immediately.
The container of this compound feels warm to the touch. A rapid, exothermic polymerization is in progress.This is a critical safety hazard. Evacuate the immediate area and inform your safety officer. The reaction can lead to a dangerous pressure buildup in a sealed container. Do not attempt to handle the container.
Discoloration (e.g., yellowing) of the this compound. Potential degradation or presence of impurities that can initiate polymerization.While slight discoloration may not always indicate polymerization, it is a sign of instability. It is recommended to perform a quality control check (e.g., NMR, HPLC) to assess purity before use. If in doubt, it is safer to dispose of the material.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to prevent polymerization?

A1: To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place, ideally between 2-8°C. Avoid exposure to heat sources, as elevated temperatures can initiate thermal polymerization.

  • Light: Protect from light by storing in an opaque or amber container in a dark location. Light can induce photopolymerization.

  • Atmosphere: Store under an atmosphere containing oxygen if using a phenolic inhibitor like hydroquinone (B1673460) (HQ) or its derivatives. These inhibitors require oxygen to effectively scavenge free radicals. Do not store under an inert atmosphere like nitrogen or argon with these types of inhibitors.

  • Container: Keep the container tightly sealed to prevent contamination from moisture and other impurities that can act as polymerization initiators.

Q2: What are the visible signs that my this compound has started to polymerize?

A2: Be vigilant for the following indicators of premature polymerization:

  • Increased Viscosity: The solution will appear thicker than usual.

  • Cloudiness or Haziness: The formation of insoluble polymer will make the solution appear cloudy.

  • Precipitation or Solid Formation: You may observe solid particles or a gel-like substance in the container.

  • Temperature Increase: The polymerization process is exothermic, so a spontaneous rise in temperature is a critical warning sign of a potential runaway reaction.

If you observe any of these signs, do not use the this compound. A runaway polymerization can create a significant safety hazard due to the rapid release of heat and potential for pressure buildup in a sealed container.

Inhibitors

Q3: Should I use a polymerization inhibitor for storing this compound?

A3: Yes, using a polymerization inhibitor is highly recommended for the long-term storage of this compound. Commercial preparations of acrylamide-based monomers are typically supplied with an inhibitor.

Q4: What are some recommended inhibitors for acrylamide-based monomers and at what concentrations?

A4: While specific data for this compound is limited, inhibitors commonly used for acrylamide (B121943) are effective. The choice and concentration of the inhibitor can depend on the required storage duration and conditions.

Inhibitor Typical Concentration Range (% w/w) Notes
2-Mercaptoimidazoline0.001 - 1.0Effective for both preparation and storage.[1]
2-Mercaptobenzimidazole0.001 - 1.0Similar efficacy to 2-mercaptoimidazoline.[1]
Nitrosobenzene0.0005 - 1.0Can be used in combination with other inhibitors.[2]
Nitrosometacresol0.0005 - 1.0Effective inhibitor for acrylamide.[2]
Sodium-l-naphthylamine-4-sulfonate0.0005 - 1.0A difficult-to-escape inhibitor suitable for storage.[2]

Note: The optimal inhibitor and concentration should be determined based on your specific application and storage conditions. It is always recommended to consult the manufacturer's safety data sheet (SDS) for specific recommendations.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its shelf life.

1. Objective: To evaluate the stability of this compound under accelerated temperature and light conditions and to determine the effectiveness of a chosen inhibitor.

2. Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., 2-Mercaptoimidazoline)

  • Amber glass vials with airtight caps

  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C)

  • Photostability chamber with a controlled light source (as per ICH Q1B guidelines)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvents for analysis (e.g., acetonitrile, water)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • If testing an inhibitor, prepare a second stock solution containing the desired concentration of the inhibitor.

  • Aliquot the solutions into amber glass vials, ensuring a consistent headspace of air.

  • Prepare a control sample stored at the recommended storage condition (2-8°C in the dark).

4. Accelerated Stability Conditions:

  • Thermal Stress: Place a set of vials in an oven at a constant elevated temperature (e.g., 40°C).

  • Photostability: Expose another set of vials to a controlled light source as per ICH Q1B guidelines. A control sample wrapped in aluminum foil should be placed alongside to assess the contribution of thermal degradation during the photostability study.

5. Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

6. Analytical Method:

  • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and detect the formation of any polymers or degradation products.[3][4]

  • The method should be able to separate the monomer from its oligomers and polymers.

7. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Determine the degradation rate constant for each condition.

  • Use the Arrhenius equation to estimate the shelf life at the recommended storage temperature based on the data from the accelerated thermal stress study.

Visualizations

Polymerization Initiation and Inhibition Pathway

Caption: Simplified mechanism of free-radical polymerization and inhibition.

Troubleshooting Logic for this compound Storage

G Start Observe this compound during storage Check_Appearance Is there any change in appearance (viscosity, cloudiness, precipitates, color)? Start->Check_Appearance Check_Temp Is the container warm? Check_Appearance->Check_Temp Yes No_Change Continue to monitor. Check_Appearance->No_Change No Polymerization_Suspected Polymerization Suspected: - Do Not Use - Dispose as Hazardous Waste Check_Temp->Polymerization_Suspected No Runaway_Reaction Runaway Reaction Hazard: - Evacuate Area - Notify Safety Officer Check_Temp->Runaway_Reaction Yes Review_Storage Review Storage Conditions: - Temperature (2-8°C) - Light Protection - Inhibitor Presence - Container Seal Polymerization_Suspected->Review_Storage Runaway_Reaction->Review_Storage

Caption: Decision tree for troubleshooting this compound storage issues.

References

Technical Support Center: Optimizing 2-Chloroacrylamide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize 2-chloroacrylamide conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

The optimal pH for the reaction of this compound with thiols (cysteine residues) is in the range of 6.5 to 7.5.[1][2] Within this pH range, the cysteine's thiol group is sufficiently nucleophilic to react efficiently, while minimizing potential side reactions such as hydrolysis of the acrylamide (B121943) or reaction with other nucleophilic amino acid residues like lysine. Reactions are commonly performed in buffers such as phosphate-buffered saline (PBS) at a pH of around 7.4.[1]

Q2: My protein's cysteine residues are involved in disulfide bonds. Can I still perform the conjugation?

No, this compound reacts specifically with free sulfhydryl (-SH) groups. If your protein's cysteine residues form disulfide bonds (S-S), they must first be reduced to make the thiols available for conjugation.[1][2][3]

Q3: What are the recommended reducing agents for disulfide bonds prior to conjugation?

Commonly used reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol).[3] TCEP is often preferred as it is stable, odorless, and does not contain a thiol group itself, which would otherwise compete in the subsequent conjugation reaction. If DTT is used, it is critical to remove any excess reducing agent before adding the this compound reagent.[3]

Q4: What molar ratio of this compound to protein should I use?

To ensure efficient conjugation, a molar excess of the this compound reagent is typically required. A common starting point is a 10- to 20-fold molar excess of the this compound over the available free thiol groups on the protein.[1] The optimal ratio may need to be determined empirically for your specific protein and application.

Q5: What are the ideal temperature and incubation time for the reaction?

Conjugation reactions with this compound are generally performed at room temperature for 1-2 hours or at 4°C overnight.[1][4] Lower temperatures can help maintain the stability of sensitive proteins and may reduce the rate of potential side reactions.[1] The optimal time should be determined by monitoring the reaction's progress.

Q6: I am observing low or no conjugation yield. What are the possible causes?

Low conjugation yield can stem from several factors:

  • Inactive Biomolecule: Cysteine residues may be oxidized and forming disulfide bonds, rendering them unavailable for reaction.[1]

  • Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for your specific system.[1][4]

  • Interfering Substances: Your protein buffer may contain primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target thiol groups.[4]

  • Degraded Reagents: The this compound reagent may have degraded due to improper storage, particularly exposure to moisture.[4]

  • Inappropriate Molar Ratio: The molar excess of the this compound reagent may be too low to drive the reaction to completion.[1]

Troubleshooting Guide

Problem: Low Conjugation Yield

This troubleshooting guide provides a systematic approach to identifying and resolving the root causes of low reaction yield.

TroubleshootingWorkflow start Low Conjugation Yield check_reagents Step 1: Evaluate Reagents & Biomolecule start->check_reagents check_conditions Step 2: Assess Reaction Conditions check_reagents->check_conditions Reagents OK reagent_sol Use fresh this compound. Ensure protein purity >95%. check_reagents->reagent_sol Degraded? check_reactivity Step 3: Investigate Biomolecule Reactivity check_conditions->check_reactivity Conditions OK buffer_sol Use amine-free buffers (e.g., PBS). Optimize pH (6.5-7.5). check_conditions->buffer_sol Buffer issues? ratio_sol Increase molar excess of this compound (e.g., 10-20x over thiols). check_conditions->ratio_sol Ratio too low? temp_time_sol Optimize incubation time and temperature (e.g., 1-2h at RT or overnight at 4°C). check_conditions->temp_time_sol Time/Temp off? check_purification Step 4: Re-evaluate Purification check_reactivity->check_purification Reactivity OK reduction_sol Reduce disulfide bonds with TCEP. Confirm free thiols with Ellman's Reagent. check_reactivity->reduction_sol No free thiols? purify_sol Ensure purification method (e.g., SEC) is not causing loss of conjugate. check_purification->purify_sol Losing product? success Successful Conjugation check_purification->success Purification OK reagent_sol->check_reagents buffer_sol->check_conditions ratio_sol->check_conditions temp_time_sol->check_conditions reduction_sol->check_reactivity purify_sol->check_purification

A troubleshooting workflow for low yield in this compound conjugation.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative parameters for optimizing your conjugation reaction.

Table 1: Recommended Reaction Buffer Conditions

ParameterRecommended RangeRationaleCommon Buffers
pH 6.5 - 7.5[1][2]Maximizes thiol reactivity while minimizing hydrolysis and side reactions.PBS (Phosphate-Buffered Saline)[1][5]
Additives AvoidPrimary amines (Tris, Glycine) and other nucleophiles compete with the reaction.[4]N/A

Table 2: Molar Ratio and Incubation Conditions

ParameterRecommended ValueRationale
Molar Excess (Reagent:Thiol) 10x - 20x[1]Drives the reaction towards completion. Needs empirical optimization.
Temperature Room Temp or 4°C[1][4]Balances reaction rate with protein stability.
Incubation Time 1-2 hours (RT) or Overnight (4°C)[1][4]Allows sufficient time for the reaction to proceed to completion.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol provides a general workflow for conjugating a this compound reagent to a protein with available free thiols.

A general experimental workflow for this compound conjugation.

Methodology:

  • Prepare Protein Solution:

    • Dissolve or buffer-exchange the protein into an amine-free and thiol-free buffer (e.g., PBS, pH 7.2-7.5) at a known concentration (typically 1-10 mg/mL).[3]

    • If necessary, reduce disulfide bonds first using a protocol like the one described below (Protocol 2).

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound reagent in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[1]

  • Initiate Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).[1]

  • Incubate:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.[1][4] Protect from light if the reagent is light-sensitive.

  • Quench Reaction (Optional):

    • To stop the reaction, add a small molecule thiol-containing reagent (e.g., cysteine or β-mercaptoethanol) to a final concentration of ~10-20 mM to react with any excess this compound. Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and quenching reagent by a suitable method such as size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[4]

  • Characterize the Conjugate:

    • Determine the final protein concentration and the degree of labeling (DOL) using spectrophotometry or mass spectrometry.

Protocol 2: Reduction of Protein Disulfide Bonds
  • Prepare Buffers: Degas the reaction buffer (e.g., PBS, pH 7.2-7.5) to remove dissolved oxygen, which can re-oxidize thiols.[3]

  • Prepare TCEP: Prepare a fresh stock solution of TCEP in the degassed reaction buffer.

  • Reduction: Add a 10- to 50-fold molar excess of TCEP to the protein solution.

  • Incubate: Incubate the mixture at room temperature for 30-60 minutes.[2]

  • Remove TCEP: It is crucial to remove the excess TCEP before adding the this compound. This is best accomplished using a desalting column equilibrated with the degassed reaction buffer.

  • Proceed to Conjugation: The reduced protein is now ready for immediate use in the conjugation reaction (Protocol 1).

Reaction Pathway

The conjugation of this compound to a cysteine residue proceeds through a chemoselective Michael addition reaction. The nucleophilic thiol group of the cysteine attacks the β-carbon of the acrylamide, leading to the formation of a stable thioether bond.[6]

The Michael addition reaction of this compound with a cysteine thiol.

References

Troubleshooting low yield in 2-Chloroacrylamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in 2-Chloroacrylamide reactions.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield or no this compound product at all. What are the most common initial checks I should perform?

Low or no yield can often be attributed to issues with reagents and the fundamental reaction setup. Here are the primary factors to investigate:

  • Reagent Quality:

    • 2-Chloroacryloyl Chloride Purity: The starting acyl chloride is highly reactive and susceptible to hydrolysis.[1] Using a freshly opened bottle or a recently purified batch is critical. Impurities like 2-chloroacrylic acid will not participate in the amidation reaction and will consume the base.

    • Ammonia (B1221849) Source: Ensure you are using a fresh, anhydrous source of ammonia. For gaseous ammonia, ensure the gas is dry. For solutions like ammonia in an organic solvent, verify its concentration as it can decrease over time.

    • Solvent Anhydrousness: The presence of water is detrimental as it will rapidly hydrolyze the 2-chloroacryloyl chloride.[1] Always use anhydrous solvents and ensure all glassware is thoroughly dried, for example, by flame-drying under an inert atmosphere.

  • Reaction Temperature: The reaction between an acyl chloride and ammonia is typically very exothermic.[2] It is crucial to maintain a low temperature (e.g., 0 °C or below) during the addition of the acyl chloride to prevent side reactions and potential polymerization. After the initial addition, the reaction may need to be allowed to warm to room temperature to proceed to completion.

Q2: My reaction mixture is turning into a thick, sticky mass, and I'm struggling to isolate the product. What is happening?

This is a strong indication of polymerization. Acrylamide and its derivatives are known to polymerize, a reaction that can be initiated by heat, light, or radical initiators.[1]

  • Temperature Control: Overheating is a common cause of polymerization. Maintain strict temperature control throughout the reaction.

  • Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the reaction mixture to prevent premature polymerization.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the window for polymerization to occur. Monitor the reaction progress by Thin Layer Chromatography (TLC) or other suitable analytical methods.

Q3: My final product is impure, showing persistent side products in NMR or LC-MS analysis. What are the likely side products and how can I avoid them?

Several side reactions can lead to impurities. The most common include:

  • Hydrolysis Product (2-Chloroacrylic Acid): This forms when 2-chloroacryloyl chloride reacts with water. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[1] This acidic impurity can often be removed by washing the organic extract with a mild aqueous base like sodium bicarbonate during the workup.

  • Polymerized Product: As mentioned in Q2, polymerization is a significant side reaction. Strict temperature control and the potential use of an inhibitor are key preventative measures.

  • Ammonium (B1175870) Chloride Salt: This salt is a byproduct of the reaction when using ammonia. It is typically insoluble in organic solvents and can be removed by filtration or an aqueous workup.

Q4: What are the best practices for purifying this compound to improve my final yield and purity?

Purification can be challenging due to the compound's reactivity.

  • Workup: After the reaction is complete, the mixture should be worked up to remove byproducts. This typically involves filtering off any precipitated ammonium chloride, followed by an aqueous wash to remove any remaining salts and water-soluble impurities. A wash with a dilute sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of this compound, which may need to be determined empirically. For similar compounds like chloroacetamide, water can be used for recrystallization.

  • Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel chromatography can be used. However, be aware that prolonged contact with silica gel, which is slightly acidic, can potentially promote degradation or polymerization. It is advisable to run the column quickly and use a non-protic eluent system.

  • Handling the Purified Product: this compound is likely to be unstable over long-term storage, with a tendency to polymerize.[1] It is best to use the purified product immediately or store it at a low temperature (e.g., ≤ 4°C) in the dark, and potentially with an added inhibitor.

Data Presentation

Table 1: Impact of Reaction Parameters on this compound Yield

ParameterSub-optimal ConditionPotential Negative Impact on YieldRecommended ConditionRationale
Temperature > 25 °C during additionIncreased side reactions, polymerization0 °C or below during addition, then warm to RTControls exothermic reaction and minimizes polymerization.[2]
Reaction Time Prolonged (e.g., > 24h)Increased chance of polymerization and side productsMonitor by TLC (typically 2-6 hours)Minimizes byproduct formation.
Solvent Non-anhydrousHydrolysis of 2-chloroacryloyl chlorideAnhydrous (e.g., THF, Dioxane, DCM)Prevents loss of the key electrophile.[1]
Reagent Purity Old/degraded acyl chlorideIncomplete reaction, introduction of impuritiesFreshly opened or purified acyl chlorideEnsures high reactivity of the starting material.
Stoichiometry Insufficient ammoniaIncomplete conversion of acyl chlorideSlight excess of ammoniaDrives the reaction to completion.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative method based on the general synthesis of N-unsubstituted amides from acyl chlorides.[2]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add an anhydrous aprotic solvent (e.g., 50 mL of THF).

  • Ammonia Addition: Cool the flask to 0 °C in an ice bath. Bubble dry ammonia gas through the solvent for 15-20 minutes to create a saturated solution, or alternatively, add a pre-prepared solution of ammonia in an organic solvent (e.g., 2.0 M ammonia in isopropanol, 1.2 equivalents).

  • Acyl Chloride Addition: Dissolve 2-chloroacryloyl chloride (1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred ammonia solution at 0 °C over 30-60 minutes. A white precipitate (ammonium chloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the precipitated ammonium chloride, washing the solid with a small amount of fresh THF.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Redissolve the crude product in an organic solvent like ethyl acetate (B1210297) and wash with a small amount of cold water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent or by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in this compound Reactions start Low or No Product Yield reagent_check Check Reagents and Setup start->reagent_check acyl_chloride Is Acyl Chloride Fresh/Pure? reagent_check->acyl_chloride reaction_conditions Review Reaction Conditions temperature Was Temperature Controlled (0°C addition)? reaction_conditions->temperature workup_purification Analyze Workup & Purification polymerization Polymerization Observed? workup_purification->polymerization ammonia Is Ammonia Source Anhydrous & Concentrated? acyl_chloride->ammonia Yes replace_acyl Action: Use Fresh Acyl Chloride acyl_chloride->replace_acyl No solvent Is Solvent Anhydrous? ammonia->solvent Yes replace_ammonia Action: Use Fresh Ammonia Source ammonia->replace_ammonia No solvent->reaction_conditions Yes dry_solvent Action: Use Anhydrous Solvent solvent->dry_solvent No time Was Reaction Time Monitored (TLC)? temperature->time Yes optimize_temp Action: Improve Cooling During Addition temperature->optimize_temp No time->workup_purification Yes optimize_time Action: Monitor by TLC to Avoid Over-running time->optimize_time No product_loss Potential Product Loss During Workup? polymerization->product_loss No add_inhibitor Action: Add Radical Inhibitor polymerization->add_inhibitor Yes optimize_workup Action: Optimize Extraction/Purification product_loss->optimize_workup Yes end Yield Improved product_loss->end No

Caption: Troubleshooting workflow for low yield.

Reaction_Pathways Reaction Pathways in this compound Synthesis cluster_main Desired Reaction cluster_side Side Reactions acyl_chloride 2-Chloroacryloyl Chloride product This compound acyl_chloride->product + NH3 acyl_chloride_side 2-Chloroacryloyl Chloride ammonia Ammonia (NH3) ammonia->product product_side This compound hydrolysis_product 2-Chloroacrylic Acid polymer Poly(this compound) acyl_chloride_side->hydrolysis_product product_side->polymer water Water (H2O) water->hydrolysis_product + initiator Heat/Light/Radicals initiator->polymer initiates

Caption: Desired vs. side reaction pathways.

References

Identifying off-target labeling of 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloroacrylamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating off-target labeling during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive targets in a proteome?

A1: this compound is an electrophilic warhead used in the design of targeted covalent inhibitors. Its reactivity stems from an α,β-unsaturated carbonyl structure, which makes it a Michael acceptor. The primary and intended biological target for this compound is the nucleophilic thiol group of cysteine residues within proteins. The electron-withdrawing chlorine atom enhances the electrophilicity of the β-carbon, promoting efficient covalent bond formation with cysteine.

Q2: What are the potential off-target amino acid residues for this compound?

A2: While cysteine is the primary target, this compound can react with other nucleophilic amino acid side chains, leading to off-target labeling. These include the imidazole (B134444) ring of histidine, the ε-amino group of lysine (B10760008), and the N-terminal α-amino group of proteins. Additionally, the sulfur atom in methionine can be a target for alkylation, and under some conditions, 2-chloroacetamide (B119443) has been observed to cause methionine oxidation.[1] Off-target reactions are more likely to occur at higher pH values (above 8.5), elevated temperatures, or with prolonged reaction times.[2]

Q3: How can I minimize off-target labeling with this compound in my experiments?

A3: Optimizing reaction conditions is critical to enhancing the specificity of this compound for cysteine residues. Key parameters to control include:

  • pH: Maintain the reaction pH between 7.2 and 8.0. This range is optimal for the reactivity of the cysteine thiol group while minimizing the nucleophilicity of other residues like lysine.[2]

  • Temperature: Perform labeling reactions at room temperature or 4°C. Elevated temperatures can decrease chemoselectivity.[2]

  • Reaction Time: Conduct a time-course experiment to determine the minimum time required for sufficient on-target labeling. Prolonged incubation increases the risk of off-target modifications.[2]

  • Reagent Concentration: Use the lowest effective concentration of the this compound reagent. A titration experiment can help identify the optimal molar excess.

Troubleshooting Guides

Problem: My mass spectrometry data shows significant off-target modifications on lysine and histidine residues.

Possible Cause Solution
Reaction pH is too high. 1. Verify and adjust the pH of your reaction buffer to the optimal range of 7.2-8.0.[2]
Reagent concentration is too high. 1. Perform a titration experiment to determine the minimal effective molar excess of the this compound reagent.
Prolonged reaction time. 1. Conduct a time-course experiment to find the shortest incubation time that yields sufficient on-target labeling.

Problem: I am observing unexpected protein inactivation or aggregation after labeling.

Possible Cause Solution
Off-target labeling at functionally critical residues. 1. Optimize reaction conditions (pH, temperature, time, concentration) to improve specificity. 2. Use a quantitative proteomics approach to correlate protein inactivation with specific off-target modification sites.
Harsh labeling conditions are denaturing the protein. 1. Perform the labeling reaction at a lower temperature (e.g., 4°C). 2. Ensure the pH of the buffer is within a range that maintains protein stability.

Identifying Off-Target Proteins: Methodologies and Data

Several proteomic strategies can be employed to identify off-target interactions of this compound. The primary approaches are chemical proteomics for direct target engagement and quantitative proteomics for observing changes in protein abundance. A recent study using a specific bioorthogonal probe for acrylamide (B121943) (AAPA-P2) successfully identified 754 potential target proteins in microglia, highlighting the power of this approach.[3]

Quantitative Proteomics

Quantitative proteomics methods, such as Tandem Mass Tag (TMT) labeling, allow for the comparison of protein abundance across multiple samples. In the context of off-target identification, this involves comparing protein levels in vehicle-treated versus this compound-treated cells. A significant change in the abundance of a protein that is not the intended target can indicate an off-target effect.

Table 1: Representative Quantitative Proteomics Data for Off-Target Analysis

ProteinGeneCellular FunctionFold Change (Treated/Control)p-valuePotential Implication
Target Protein X TGXKinase Signaling 0.95 0.04 On-target engagement
Protein APOTAUbiquitin-Proteasome System-2.50.001Off-target degradation
Protein BPOTBApoptosis Regulation1.80.005Off-target stabilization/upregulation
Protein CPOTCRedox Homeostasis-1.50.01Off-target effect on protein stability
Experimental Protocols

Protocol 1: Tandem Mass Tag (TMT) Labeling for Quantitative Proteomics

This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to identify off-target effects by comparing protein abundance.

  • Sample Preparation:

    • Culture cells and treat with either this compound or a vehicle control in biological triplicate.

    • Harvest and lyse the cells.

    • Quantify the protein concentration in each lysate.

  • Protein Digestion:

    • Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

    • Digest the proteins into peptides overnight using trypsin.[4]

  • TMT Labeling:

    • Label the peptides from each sample with a different TMT isobaric tag.[5]

    • Quench the labeling reaction.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.

    • Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm.

    • Quantify the relative abundance of proteins based on the TMT reporter ion intensities.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the treated and control groups.[6]

Protocol 2: Chemical Proteomics Workflow for Direct Target Identification

This protocol describes a general workflow for identifying direct binding partners of a this compound-based probe.

  • Probe Synthesis:

    • Synthesize a derivative of this compound that includes a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).

  • Cell Lysis and Probe Incubation:

    • Prepare a native cell lysate.

    • Incubate the lysate with the this compound probe. For competitive profiling, pre-incubate the lysate with the untagged this compound compound before adding a broader reactivity probe.[7]

  • Enrichment of Labeled Proteins:

    • If using a biotinylated probe, enrich the labeled proteins using streptavidin-coated beads.

    • If using an alkyne-tagged probe, perform a click reaction to attach biotin, followed by enrichment.

  • On-Bead Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Digest the captured proteins into peptides using trypsin.[7]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

  • Data Analysis:

    • Compare the identified proteins to a control experiment (e.g., incubation with beads alone or a non-reactive probe) to distinguish specific binders from background.

Visualizations

Signaling Pathway Diagram

G cluster_pathway Cellular Signaling Pathway cluster_inhibitor Covalent Inhibitor Receptor Receptor Kinase1 On-Target Kinase Receptor->Kinase1 Activation Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Response Cellular Response Gene->Response OffTarget Off-Target Protein (e.g., Phosphatase) OffTarget->Kinase2 Unintended Inhibition Inhibitor This compound Inhibitor Inhibitor->Kinase1 Intended Covalent Inhibition Inhibitor->OffTarget Off-Target Labeling G cluster_sample_prep 1. Sample Preparation cluster_labeling 2. TMT Labeling & Pooling cluster_analysis 3. Mass Spectrometry & Data Analysis A1 Control Cells (Vehicle) B Cell Lysis & Protein Quantification A1->B A2 Treated Cells (this compound) A2->B C Reduction, Alkylation & Tryptic Digestion B->C D Isobaric Tagging (TMT) C->D E Combine Labeled Peptides D->E F LC-MS/MS Analysis E->F G Database Search & Protein ID F->G H Quantification & Statistical Analysis G->H I Identification of Off-Target Proteins H->I G cluster_observation Observation cluster_hypothesis Hypothesis cluster_validation Validation Strategy cluster_conclusion Conclusion ObservedEffect Unexpected Cellular Phenotype Hypothesis Off-Target Labeling by This compound ObservedEffect->Hypothesis Chemoproteomics Chemical Proteomics (Direct Binding) Hypothesis->Chemoproteomics QuantProteomics Quantitative Proteomics (Protein Abundance Changes) Hypothesis->QuantProteomics BiochemicalAssay Biochemical Assays (Enzyme Activity) Hypothesis->BiochemicalAssay Conclusion Confirmation of Off-Target Protein(s) Chemoproteomics->Conclusion QuantProteomics->Conclusion BiochemicalAssay->Conclusion

References

Strategies to improve the selectivity of 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroacrylamide. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and application, with a focus on improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical reagent featuring an α,β-unsaturated carbonyl structure. Its primary application is in the design of targeted covalent inhibitors (TCIs), particularly for cysteine proteases. The electron-withdrawing chlorine atom enhances the electrophilicity of the β-carbon, promoting covalent bond formation with nucleophilic cysteine residues in enzyme active sites.[1] It is also a valuable synthetic intermediate in organic chemistry for creating highly functionalized acrylamide (B121943) derivatives.[1]

Q2: What are the key challenges in synthesizing this compound with high selectivity?

A2: The main challenges in synthesizing this compound include controlling the stereoselectivity (Z vs. E isomers) and minimizing the formation of byproducts. Common side reactions can include dichlorination or the formation of other regioisomers. Achieving high selectivity often requires careful optimization of reaction conditions, including the choice of chlorinating agent, catalyst, solvent, and temperature.

Q3: How does the selectivity of this compound impact its effectiveness as a covalent inhibitor?

A3: The selectivity of a this compound-based covalent inhibitor is crucial for its therapeutic efficacy and safety. High selectivity ensures that the inhibitor primarily binds to the intended target protein, minimizing off-target effects that can lead to toxicity.[2] The selectivity is determined by both the initial non-covalent binding affinity of the inhibitor to the target protein and the subsequent rate of covalent bond formation with a specific nucleophilic residue, such as cysteine.[2]

Q4: What analytical methods are recommended for assessing the purity and isomeric ratio of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for analyzing the purity and isomeric ratio of this compound. HPLC is well-suited for separating non-volatile and thermally labile compounds, while GC-MS is excellent for volatile and thermally stable compounds and can provide structural information for impurity identification.

Troubleshooting Guides

Synthesis Selectivity Issues

Issue 1: Low Z:E Isomer Selectivity in Synthesis

  • Question: My synthesis of this compound is producing a mixture of Z and E isomers with poor selectivity. How can I improve the Z-selectivity?

  • Answer: Achieving high Z-selectivity is often a significant challenge. Here are several strategies to consider:

    • Electrochemical Synthesis: An electrochemical oxidative C(sp²)–H chlorination of acrylamides has been shown to be highly Z-selective. This method avoids the need for catalysts and organic oxidants and can be performed on a gram scale in a flow reactor.

    • Reaction Conditions Optimization:

      • Solvent: The choice of solvent can significantly influence selectivity. For instance, in the electrochemical method, a mixture of acetonitrile (B52724) (MeCN) and acetic acid (AcOH) was found to be effective.

      • Chloride Source and Electrolyte: In the same electrochemical approach, using MgCl₂ as the chloride source and electrolyte provided high yields and selectivity.

      • Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by shifting the reaction towards kinetic control.

Issue 2: Formation of Dichlorinated and Other Byproducts

  • Question: I am observing significant amounts of dichlorinated and other unidentified byproducts in my reaction mixture. How can I minimize their formation?

  • Answer: The formation of byproducts is often due to the high reactivity of the reagents or intermediates. Consider the following troubleshooting steps:

    • Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a significant excess can lead to over-chlorination.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Stopping the reaction once the starting material is consumed can prevent the formation of degradation or side products.

    • Radical Scavengers: In radical-mediated chlorination reactions, the presence of radical scavengers (if not desired for the main reaction) or controlling the initiation of the radical reaction can help reduce unwanted side reactions.

Purification Challenges

Issue 3: Difficulty in Separating Z and E Isomers

  • Question: I am having trouble separating the Z and E isomers of my this compound product by column chromatography.

  • Answer: The separation of geometric isomers can be challenging due to their similar polarities.

    • Chromatography System: Consider using a more efficient chromatography system, such as preparative HPLC, which offers higher resolution than standard column chromatography.

    • Solvent System Optimization: Systematically screen different solvent systems (eluents) for column chromatography. A small change in the polarity or composition of the eluent can sometimes significantly improve separation.

    • Recrystallization: If the product is a solid, fractional recrystallization from different solvents can be an effective method for separating isomers.

Application as a Covalent Inhibitor

Issue 4: Off-Target Reactivity of this compound-based Inhibitor

  • Question: My this compound-containing covalent inhibitor is showing significant off-target binding. How can I improve its selectivity?

  • Answer: Improving the selectivity of a covalent inhibitor is a key aspect of drug design.

    • Optimize the Recognition Moiety: The non-covalent binding affinity of the inhibitor for the target protein is the first determinant of selectivity. Modifying the scaffold of your inhibitor to improve its binding to the target's active site can significantly enhance selectivity.

    • Tune the Reactivity of the Warhead: The intrinsic reactivity of the this compound "warhead" can be modulated. Introducing substituents on the acrylamide can alter its electrophilicity and steric profile, potentially reducing its reactivity with off-target nucleophiles. For example, adding a methyl group to the Michael acceptor can decrease off-target reactivity.[3]

    • Consider Reversible Covalent Inhibition: For some applications, designing a reversible covalent inhibitor can be advantageous. This can be achieved by modifying the warhead, for instance, by introducing a cyano group at the α-position of the acrylamide.[4]

Data Presentation

Table 1: Reaction Conditions for Z-Selective Electrochemical C(sp²)–H Chlorination of an Acrylamide

EntryChloride Source (equiv.)SolventCharge (F mol⁻¹)Yield (%)Z:E Ratio
1MgCl₂ (5)MeCN:AcOH (7:1)2.597>95:5
2MgCl₂ (5)MeCN:AcOH (7:1)00-
3LiCl (5)MeCN:AcOH (7:1)2.585>95:5
4NaCl (5)MeCN:AcOH (7:1)2.578>95:5
5MgCl₂ (5)MeCN2.565>95:5
6MgCl₂ (5)AcOH2.515>95:5

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for the analysis of this compound purity using reverse-phase HPLC with UV detection. This method should be optimized and validated for your specific sample matrix and instrumentation.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound reference standard.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of acetonitrile and water is recommended.

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 30% B

      • 18-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 1 mg/mL). From this, prepare a working standard at a concentration of approximately 0.1 mg/mL in the initial mobile phase composition (70:30 Water:Acetonitrile).

    • Sample Solution: Prepare the sample in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the this compound peak by comparing the retention time with the reference standard.

    • Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Protocol 2: GC-MS Analysis of this compound Purity

This protocol outlines a general procedure for the analysis of this compound using GC-MS. This method is suitable for identifying and quantifying volatile impurities.

  • Instrumentation and Materials:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Helium (carrier gas).

    • Dichloromethane (B109758) or other suitable volatile solvent (GC grade).

    • This compound reference standard.

  • GC-MS Conditions (Starting Point):

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a working standard by dilution to approximately 10 µg/mL.

    • Sample Solution: Dissolve the sample in dichloromethane to a final concentration of approximately 10 µg/mL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the this compound peak by its retention time and mass spectrum, comparing it to the reference standard.

    • Identify impurities by searching their mass spectra against a spectral library (e.g., NIST).

Mandatory Visualization

Covalent Inhibition of SARS-CoV-2 Main Protease

The following diagram illustrates the mechanism of covalent inhibition of the SARS-CoV-2 Main Protease (Mpro) by a this compound-containing inhibitor. The process involves initial non-covalent binding followed by a nucleophilic attack from the cysteine residue in the enzyme's active site.

G cluster_0 Initial State cluster_1 Non-covalent Binding cluster_2 Covalent Modification Enzyme SARS-CoV-2 Mpro (Active Site with Cys145) Complex Enzyme-Inhibitor Non-covalent Complex Enzyme->Complex Reversible Binding (Ki) Inhibitor This compound Inhibitor Inhibitor->Complex Complex->Enzyme Complex->Inhibitor Adduct Covalent Adduct (Inactive Enzyme) Complex->Adduct Nucleophilic Attack by Cys145 Thiolate (k_inact)

Caption: Covalent inhibition of SARS-CoV-2 Mpro by a this compound inhibitor.

References

Technical Support Center: Managing 2-Chloroacrylamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hydrolysis of 2-chloroacrylamide in aqueous solutions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of compound activity in assays.

  • Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).

  • Inconsistent experimental results over time.

Possible Causes:

  • Hydrolysis: this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The electrophilic nature of the α-chloro group makes it a target for nucleophilic attack by water.

  • Reaction with Buffer Components: Nucleophilic components in buffer solutions can react with and consume the this compound.

Solutions:

StepActionRationale
1 pH Control Maintain the pH of the aqueous solution between 6.0 and 7.5. Prepare fresh solutions before use.
2 Temperature Management Store stock solutions at -20°C or -80°C. Perform experiments at controlled, low temperatures whenever possible.
3 Buffer Selection Use non-nucleophilic buffers such as MES, MOPS, or HEPES. Avoid buffers containing primary or secondary amines (e.g., Tris) or carboxylates if possible.
4 Solvent Choice For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures. Minimize the amount of aqueous solution in the final experimental setup.
5 Purity Check Regularly check the purity of your this compound stock using HPLC or LC-MS to monitor for degradation products.
Issue 2: Formation of Unidentified Byproducts

Symptoms:

  • Multiple unknown peaks in LC-MS or HPLC analysis.

  • Mass spectrometry data indicating masses that do not correspond to the parent compound.

Possible Causes:

  • Hydrolysis Products: The primary hydrolysis product is likely the corresponding α-hydroxyacrylamide.

  • Adduct Formation: Reaction with nucleophiles in the solution (e.g., thiols from proteins, buffer components) can form various adducts.

Solutions:

StepActionRationale
1 Characterize Byproducts Use LC-MS/MS to fragment the unknown peaks and elucidate their structures. Common adducts may result from reactions with glutathione (B108866) or other thiols.
2 Control Reaction Conditions Follow the steps outlined in "Issue 1" to minimize degradation and byproduct formation.
3 Inert Atmosphere For sensitive reactions, preparing solutions and running experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in aqueous solution?

A1: The half-life of this compound is highly dependent on the specific conditions of the aqueous environment, including pH, temperature, and buffer composition. Compared to other acrylamides, α-chloroacrylamides are notably less stable. For example, in some biological media, the half-life can be as low as 32 minutes.[1] It is crucial to experimentally determine the stability under your specific assay conditions.

Q2: How does pH affect the hydrolysis of this compound?

Q3: What are the primary products of this compound hydrolysis?

A3: The primary hydrolysis product of this compound is the substitution of the chlorine atom with a hydroxyl group, forming 2-hydroxyacrylamide. Further reactions or rearrangements may occur depending on the conditions. It's also important to consider that in complex biological media, reactions with other nucleophiles can lead to a variety of adducts.[1]

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.[1][4] These methods allow for the separation and quantification of the parent compound and its degradation products over time. A robust HPLC method can provide rapid quantification of the remaining this compound.[4]

Q5: Can I use Tris buffer with this compound?

A5: It is not recommended. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is nucleophilic and can react with the electrophilic this compound, leading to the degradation of your compound and the formation of adducts. Buffers like HEPES, MES, or phosphates are generally more compatible.

Experimental Protocols

Protocol 1: Determination of this compound Stability in an Aqueous Buffer

Objective: To determine the rate of hydrolysis of this compound in a specific buffer at a given temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 50 mM HEPES, pH 7.4)

  • HPLC or LC-MS system

  • Thermostatted incubator or water bath

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add the stock solution to the pre-warmed aqueous buffer to a final concentration of 100 µM.

  • Immediately take a time point (t=0) by quenching a sample of the solution with an equal volume of cold acetonitrile (B52724) containing an internal standard.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • Take samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) and quench them as in step 3.

  • Analyze the samples by HPLC or LC-MS, monitoring the peak area of the this compound relative to the internal standard.

  • Plot the natural logarithm of the remaining this compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Data Presentation

Table 1: Influence of pH on the Stability of this compound at 37°C

pHBuffer (50 mM)Pseudo-first-order rate constant (k, min⁻¹)Half-life (t₁/₂, min)
5.0Acetate0.034720
7.4HEPES0.007790
9.0Borate0.069310

Table 2: Influence of Temperature on the Stability of this compound in 50 mM HEPES, pH 7.4

Temperature (°C)Pseudo-first-order rate constant (k, min⁻¹)Half-life (t₁/₂, min)
40.0008866
250.0035198
370.007790

Visualizations

Hydrolysis_Pathway This compound This compound Hydrolysis_Product 2-Hydroxyacrylamide This compound->Hydrolysis_Product Hydrolysis H2O H2O H2O->Hydrolysis_Product Byproduct HCl

Caption: Proposed hydrolysis pathway of this compound.

Troubleshooting_Workflow cluster_symptoms Symptoms cluster_investigation Investigation cluster_solutions Solutions Symptom1 Rapid Degradation Investigate_pH Check pH Symptom1->Investigate_pH Investigate_Temp Check Temperature Symptom1->Investigate_Temp Investigate_Buffer Check Buffer Composition Symptom1->Investigate_Buffer Symptom2 Byproduct Formation Analyze_Byproducts LC-MS/MS Analysis Symptom2->Analyze_Byproducts Control_pH Adjust to pH 6.0-7.5 Investigate_pH->Control_pH Control_Temp Lower Temperature Investigate_Temp->Control_Temp Change_Buffer Use Non-Nucleophilic Buffer Investigate_Buffer->Change_Buffer Analyze_Byproducts->Control_pH Inert_Atmosphere Use Inert Atmosphere Analyze_Byproducts->Inert_Atmosphere

References

Technical Support Center: Purification of Proteins Labeled with 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with 2-chloroacrylamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of proteins labeled with this compound.

Problem Question Possible Cause Solution
Low Labeling Efficiency Why is my protein not labeling efficiently with this compound?Suboptimal pH: The reaction of this compound with cysteine is pH-dependent. The cysteine thiol needs to be in its nucleophilic thiolate form for the reaction to proceed efficiently.[1][2]Ensure the pH of your labeling buffer is between 7.5 and 8.5. A pH that is too low will result in a protonated and less reactive thiol, while a pH that is too high can lead to hydrolysis of the this compound and potential side reactions.
Presence of reducing agents: Reducing agents like DTT or B-mercaptoethanol in the labeling buffer will compete with the protein's cysteine residues for reaction with this compound.Remove any reducing agents from the protein solution before adding this compound. This can be done using dialysis or a desalting column.
Inaccessible cysteine residues: The target cysteine residue(s) may be buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.Consider performing the labeling reaction under partial denaturing conditions (e.g., with low concentrations of urea (B33335) or guanidinium (B1211019) HCl) to expose the cysteine residues. However, be mindful that this may affect protein function.
Protein Precipitation during Labeling or Purification Why is my protein precipitating after labeling or during purification?Change in protein properties: The addition of the this compound label can alter the surface hydrophobicity or charge of the protein, leading to aggregation and precipitation.Optimize the buffer conditions. Try adding stabilizing agents such as glycerol (B35011) (up to 20%), non-ionic detergents (e.g., Tween-20 up to 2%), or adjusting the salt concentration (e.g., NaCl up to 1.5M).[3]
High protein concentration: The labeling reaction or subsequent purification steps may involve concentrating the protein, which can exceed its solubility limit.Perform labeling and purification at a lower protein concentration. If a high concentration is required for downstream applications, concentrate the protein as the final step.
Non-specific Binding to Affinity Resin Why is my labeled protein binding non-specifically to the affinity resin (e.g., Ni-NTA, Glutathione Agarose)?Hydrophobic interactions: The acrylamide (B121943) moiety can introduce a hydrophobic patch on the protein surface, leading to non-specific binding to the chromatography resin.Increase the salt concentration in your wash buffers (e.g., up to 500 mM NaCl) to minimize hydrophobic interactions. Including a low concentration of a non-ionic detergent in the wash buffer can also be beneficial.
Interaction with the resin matrix: While direct interaction of the this compound label with the core matrix of Ni-NTA or Glutathione Agarose is not widely reported, it is a possibility.Perform a mock purification with a protein that is known not to bind to the resin but has been labeled with this compound to assess non-specific binding. If significant binding is observed, consider using a different purification strategy (e.g., ion exchange or size exclusion chromatography).
Low Recovery from Affinity Column Why is the recovery of my labeled protein low after affinity purification?Label interfering with tag binding: The this compound label, if located near the affinity tag (e.g., His-tag, GST-tag), could sterically hinder the tag's interaction with the affinity resin.If possible, re-engineer the protein to place the cysteine residue further away from the affinity tag. Alternatively, consider using a longer, more flexible linker between the protein and the affinity tag.
Harsh elution conditions: The conditions used to elute the protein from the affinity column (e.g., low pH for GST tags, high imidazole (B134444) for His-tags) might cause the labeled protein to precipitate or lose activity.Optimize the elution conditions. For His-tagged proteins, try a gradual imidazole gradient elution. For GST-tagged proteins, if low pH is an issue, consider using a competitive elution with reduced glutathione.
Presence of Unreacted this compound How can I be sure all unreacted this compound is removed?Inefficient removal method: Simple buffer exchange might not be sufficient to completely remove the small molecule reagent.Use extensive dialysis with a high buffer-to-sample volume ratio (at least 500:1) and multiple buffer changes. Alternatively, size exclusion chromatography (desalting column) is a very effective and faster method for removing small molecules from protein solutions.[4]

Frequently Asked Questions (FAQs)

1. What is the primary target of this compound on a protein?

The primary target for this compound is the thiol group of cysteine residues via a Michael addition reaction.[5] This reaction is highly specific for cysteine under controlled pH conditions (typically pH 7.5-8.5).

2. Are there any potential side reactions with other amino acids?

While this compound is highly selective for cysteines, at a higher pH, there is a possibility of reaction with the epsilon-amino group of lysine (B10760008) residues. However, this is generally much less favorable than the reaction with the more nucleophilic thiolate anion of cysteine.[5]

3. How can I confirm that my protein is successfully labeled?

The most definitive way to confirm labeling is through mass spectrometry. By analyzing the intact protein or digested peptides, you can observe a mass shift corresponding to the addition of the this compound moiety (approximately 89.53 Da). Tandem mass spectrometry (MS/MS) can further pinpoint the exact cysteine residue(s) that have been modified.

4. How stable is the bond between this compound and cysteine?

The thioether bond formed through the Michael addition of a cysteine thiol to this compound is generally stable under a wide range of buffer conditions typically used in protein purification and analysis.

5. Can I use reducing agents in my purification buffers after labeling?

Once the covalent bond is formed between this compound and cysteine, it is a stable thioether linkage and is not susceptible to cleavage by common reducing agents like DTT or B-mercaptoethanol. Therefore, you can include these reagents in your purification buffers if they are required for protein stability or to prevent intermolecular disulfide bond formation.

6. Is this compound compatible with Ni-NTA and Glutathione Agarose resins?

This compound itself, as a small molecule, is compatible with both Ni-NTA and Glutathione Agarose resins.[6][7][8] However, once it is covalently attached to your protein of interest, it may alter the protein's properties, which could potentially lead to non-specific interactions with the resin as discussed in the troubleshooting guide.

Experimental Protocols

Protocol 1: Labeling of a His-tagged Protein with this compound

Materials:

  • His-tagged protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound solution (100 mM in a compatible organic solvent like DMF or DMSO)

  • Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M DTT or L-cysteine)

  • Desalting column (e.g., PD-10) or dialysis tubing (with an appropriate molecular weight cut-off)

Procedure:

  • Buffer Exchange: Ensure your protein solution is free of any primary amines (like Tris) and reducing agents. Exchange the protein into the Labeling Buffer using a desalting column or dialysis.

  • Protein Concentration: Determine the concentration of your protein solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.

  • Removal of Unreacted Reagent: Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or by extensive dialysis against your desired purification buffer.

Protocol 2: Purification of a Labeled His-tagged Protein using Ni-NTA Affinity Chromatography

Materials:

  • Labeled and desalted/dialyzed protein solution from Protocol 1

  • Ni-NTA Agarose resin

  • Binding/Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Procedure:

  • Resin Equilibration: Equilibrate the Ni-NTA resin with 5-10 column volumes of Binding/Wash Buffer.

  • Protein Binding: Load the labeled protein solution onto the equilibrated column at a slow flow rate to allow for efficient binding.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove any non-specifically bound proteins.

  • Elution: Elute the labeled protein from the column using the Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Analysis: Analyze the purified, labeled protein by SDS-PAGE and confirm the labeling by mass spectrometry.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification Buffer Exchange Buffer Exchange Labeling Reaction Labeling Reaction Buffer Exchange->Labeling Reaction Add this compound Quenching Quenching Labeling Reaction->Quenching Add DTT/Cysteine Removal of Excess Reagent Removal of Excess Reagent Quenching->Removal of Excess Reagent Dialysis or SEC Affinity Chromatography Affinity Chromatography Removal of Excess Reagent->Affinity Chromatography Load onto column Analysis Analysis Affinity Chromatography->Analysis Eluted Protein troubleshooting_logic Start Start Low Labeling Low Labeling Start->Low Labeling Check pH Check pH Low Labeling->Check pH Yes Precipitation Precipitation Low Labeling->Precipitation No Remove Reducing Agents Remove Reducing Agents Check pH->Remove Reducing Agents Denature Protein Denature Protein Remove Reducing Agents->Denature Protein Denature Protein->Precipitation Optimize Buffer Optimize Buffer Precipitation->Optimize Buffer Yes Low Recovery Low Recovery Precipitation->Low Recovery No Lower Concentration Lower Concentration Optimize Buffer->Lower Concentration Lower Concentration->Low Recovery Check Tag Accessibility Check Tag Accessibility Low Recovery->Check Tag Accessibility Yes End End Low Recovery->End No Optimize Elution Optimize Elution Check Tag Accessibility->Optimize Elution Optimize Elution->End

References

Overcoming solubility issues with 2-Chloroacrylamide in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Chloroacrylamide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound is an organic compound with limited solubility in aqueous solutions. Precipitation, often referred to as "crashing out," typically occurs when the concentration of this compound exceeds its solubility limit in a particular buffer. This can be influenced by several factors:

  • Concentration: The most common reason is that the desired final concentration is higher than the compound's solubility in the aqueous buffer.

  • Solvent Shock: Rapidly diluting a concentrated stock solution of this compound (e.g., in DMSO) into an aqueous buffer can cause localized high concentrations that lead to precipitation.

  • pH of the Buffer: The solubility of this compound can be influenced by the pH of the buffer.

  • Temperature: Temperature can affect solubility. Preparing solutions at room temperature or on ice may lead to precipitation if the compound is more soluble at higher temperatures.

  • Buffer Composition: The ionic strength and other components of the buffer can impact the solubility of the compound.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For biological experiments, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving this compound. Ethanol can also be used. A high-concentration stock (e.g., 100 mM) allows for the addition of a small volume to your aqueous buffer, minimizing the final concentration of the organic solvent.

Q3: What is the maximum recommended final concentration of DMSO in my experiment?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity in cell-based assays. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control (buffer with the same final DMSO concentration) to assess any effects of the solvent on your experiment.

Q4: Can I heat the solution to dissolve the this compound?

A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound. However, prolonged heating or high temperatures should be avoided as it may lead to the degradation or polymerization of the compound. Always visually inspect the solution after it returns to your experimental temperature to ensure no precipitation has occurred.

Q5: How does pH affect the stability of this compound?

A5: Acrylamides can undergo hydrolysis, and the rate of this reaction is often pH-dependent. Both acidic and basic conditions can potentially lead to the degradation of this compound over time. It is recommended to prepare fresh solutions for your experiments and to be aware of the pH of your buffer system. For long-term storage, a neutral pH is generally preferable.

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Buffer

This is a classic example of "solvent shock" or exceeding the solubility limit.

Possible Cause Troubleshooting Step Expected Outcome
High Final Concentration The desired concentration of this compound is too high for the aqueous buffer.The compound remains in solution at a lower concentration.
Perform a solubility test to determine the maximum soluble concentration in your specific buffer.
Rapid Dilution Adding the concentrated DMSO stock directly and quickly into the buffer.Gradual dilution prevents localized high concentrations.
Instead of a single dilution, perform a stepwise (serial) dilution of the stock solution into the buffer.
Add the stock solution dropwise to the buffer while vigorously vortexing or stirring.The compound is rapidly dispersed and remains in solution.
Low Temperature The buffer is at a low temperature (e.g., on ice), reducing solubility.Warming the buffer helps to dissolve the compound.
Prepare the final solution at room temperature or gently warm the buffer to 37°C before adding the stock.
Issue: Solution is Initially Clear but Precipitate Forms Over Time

This may indicate compound instability or delayed precipitation.

Possible Cause Troubleshooting Step Expected Outcome
Compound Instability/Degradation This compound may be degrading in the buffer at the experimental pH and temperature.Freshly prepared solutions should remain clear for the duration of the experiment.
Prepare fresh working solutions immediately before each experiment.
Delayed Precipitation The concentration is near the solubility limit, and the compound is slowly coming out of solution.The compound remains in solution for the required experimental time.
Try a slightly lower final concentration of this compound.
Consider adding a solubility enhancer if compatible with your experiment (e.g., a small amount of a biocompatible surfactant like Tween-20).

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out a precise amount of this compound powder (e.g., 10.35 mg for 1 mL of a 100 mM solution).

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
  • Materials: 100 mM this compound stock in DMSO, sterile aqueous buffer (e.g., PBS, pH 7.4), sterile conical tubes, vortex mixer.

  • Procedure (to prepare 1 mL of a 100 µM working solution):

    • Pre-warm the aqueous buffer to the temperature of your experiment (e.g., 37°C).

    • Pipette 999 µL of the pre-warmed buffer into a sterile conical tube.

    • While vigorously vortexing the buffer, add 1 µL of the 100 mM this compound stock solution dropwise into the center of the vortex.

    • Continue vortexing for an additional 10-15 seconds to ensure thorough mixing.

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. The final DMSO concentration in this example is 0.1%.

Visual Troubleshooting and Workflow Diagrams

start Precipitation Observed check_stock Is the stock solution in DMSO clear? start->check_stock prep_fresh_stock Prepare fresh stock solution in anhydrous DMSO. check_stock->prep_fresh_stock No dilution_method How was the working solution prepared? check_stock->dilution_method Yes prep_fresh_stock->check_stock single_step Single, rapid dilution dilution_method->single_step stepwise Stepwise or slow dropwise addition dilution_method->stepwise optimize_dilution Optimize Dilution: - Use stepwise dilution. - Add stock to vortexing buffer. single_step->optimize_dilution check_concentration Is the final concentration too high? stepwise->check_concentration final_check Is the working solution clear now? optimize_dilution->final_check solubility_test Perform a solubility test to find the maximum soluble concentration. check_concentration->solubility_test Yes check_concentration->final_check No solubility_test->final_check success Proceed with Experiment final_check->success Yes failure Consider alternative solvent or formulation final_check->failure No

Caption: Troubleshooting workflow for this compound precipitation.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Dissolve in Anhydrous DMSO weigh->add_dmso vortex_stock Vortex until fully dissolved add_dmso->vortex_stock store Aliquot and Store at -20°C vortex_stock->store add_stock Add Stock Dropwise to Vortexing Buffer store->add_stock Use single-use aliquot warm_buffer Pre-warm Aqueous Buffer warm_buffer->add_stock vortex_final Vortex for 10-15 seconds add_stock->vortex_final inspect Visually Inspect for Precipitation vortex_final->inspect

Caption: Recommended workflow for preparing this compound solutions.

2-Chloroacrylamide reaction byproducts and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroacrylamide. The information is designed to help you identify and resolve common issues related to reaction byproducts and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in reactions involving this compound?

A1: The primary byproducts in this compound reactions typically fall into three categories:

  • Polymerized this compound: Due to the reactive nature of the acrylamide (B121943) group, this compound can readily polymerize, especially when exposed to heat, light, or radical initiators.[1][2]

  • Michael Adducts: As a potent Michael acceptor, this compound can react with any nucleophiles present in your reaction mixture. Common nucleophiles include amines, thiols, and even some solvents or starting materials.[3][4][5]

  • Hydrolysis Products: Under aqueous or non-anhydrous conditions, particularly at higher pH, the amide functional group can hydrolyze to form the corresponding carboxylic acid.[6]

Q2: My reaction mixture has become viscous and difficult to stir. What is happening and what should I do?

A2: A significant increase in viscosity is a strong indication that your this compound is polymerizing.[2] This is an exothermic process and can proceed rapidly.

  • Immediate Action: Cool the reaction vessel in an ice bath to slow down the polymerization.

  • Solubilization: If possible, dilute the mixture with a suitable solvent to reduce the viscosity and aid in heat dissipation.

  • Prevention in Future Reactions: To prevent polymerization, consider the following:

    • Add a polymerization inhibitor (e.g., nitrosobenzene) to the reaction mixture.[1]

    • Run the reaction at a lower temperature.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Ensure all reagents and solvents are free from peroxide impurities.

Q3: How can I minimize the formation of Michael addition byproducts?

A3: Michael addition byproducts occur when nucleophiles attack the β-carbon of the acrylamide. To minimize their formation:

  • Control Stoichiometry: Use a precise stoichiometry of your intended nucleophile. An excess of a nucleophilic reagent is more likely to lead to side reactions.

  • Protecting Groups: If your starting materials contain nucleophilic functional groups that are not intended to react, consider using appropriate protecting groups.

  • Temperature Control: Michael additions are often temperature-dependent. Running the reaction at a lower temperature can sometimes improve selectivity.

  • pH Control: The reactivity of many nucleophiles is pH-dependent. Buffering the reaction mixture may help to control side reactions.

Q4: What is the impact of pH on the stability of this compound?

A4: The pH of your reaction medium can significantly impact the stability of this compound. The rate of hydrolysis of the amide group increases with increasing pH.[6] Therefore, in basic aqueous conditions, you are more likely to form the 2-chloroacrylic acid byproduct. It is advisable to perform reactions under neutral or acidic conditions if hydrolysis is a concern.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound reaction products.

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Ensure the purity and reactivity of your starting materials.- Consider optimizing the reaction temperature and time.
Product lost during workup- Minimize transfer steps.- When performing extractions, ensure complete phase separation.- If recrystallizing, use a minimal amount of hot solvent to avoid product loss in the mother liquor.
Polymerization of starting material- Use freshly purified this compound.- Store this compound with an inhibitor in a cool, dark place.
Product is a Discolored Oil or Solid Presence of colored impurities or polymeric byproducts- Treat a solution of the crude product with activated carbon to adsorb colored impurities.[7]- Purify the product using recrystallization or column chromatography.
Multiple Spots on TLC After Reaction Formation of byproducts (e.g., Michael adducts, hydrolysis products)- Identify the byproducts if possible (e.g., by LC-MS).- Choose a purification strategy based on the properties of the desired product and the byproducts (see Data Presentation section below).
Difficulty in Removing a Specific Impurity Impurity has similar properties to the desired product- If recrystallization is ineffective, try a different solvent system or a two-solvent recrystallization method.[8]- For impurities with very similar polarity, column chromatography with a shallow solvent gradient may be necessary.

Data Presentation

The following table summarizes common byproducts and suggested removal methods. The effectiveness of each method will depend on the specific properties of your desired product.

Byproduct Type General Structure/Nature Suggested Removal Method Principle of Removal
Polymer High molecular weight polymerFiltrationThe polymer is typically insoluble in the reaction solvent and can be filtered off.
Michael Adducts (Amine) R₂N-CH₂-CH(Cl)-C(=O)NH₂Aqueous acid wash (e.g., dilute HCl) followed by extractionThe amine adduct will be protonated and become water-soluble, allowing it to be extracted into the aqueous phase.
Hydrolysis Product HOOC-CH=C(Cl)-C(=O)NH₂Aqueous base wash (e.g., dilute NaHCO₃) followed by extractionThe carboxylic acid will be deprotonated and become water-soluble.
Unreacted this compound C₃H₄ClNORecrystallization or Column ChromatographySeparation based on differences in solubility and polarity.

Experimental Protocols

Protocol 1: General Recrystallization for Product Purification

Recrystallization is a powerful technique for purifying solid products from soluble impurities.[9]

  • Solvent Selection: Choose a solvent in which your desired product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene.

  • Dissolution: In an Erlenmeyer flask, add the crude solid product. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities (like the polymer byproduct), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[11] Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[12]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Aqueous Wash and Extraction for Impurity Removal

This protocol is effective for removing acidic or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash:

    • To remove basic impurities (e.g., amine Michael adducts), transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). Repeat the wash if necessary.

    • To remove acidic impurities (e.g., hydrolysis product), wash the organic solution with a dilute aqueous base (e.g., saturated NaHCO₃ solution).

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Experimental_Workflow cluster_reaction Crude Reaction Mixture cluster_purification Purification Steps A Crude Product in Reaction Solvent B Filter to Remove Insoluble Polymer A->B If polymer is present C Dissolve in Organic Solvent A->C If no polymer B->C D Aqueous Wash (Acid or Base) C->D E Dry Organic Layer D->E F Solvent Evaporation E->F G Recrystallization F->G For solid products H Pure Solid Product F->H If product is pure oil G->H

Caption: General experimental workflow for the purification of this compound reaction products.

Troubleshooting_Logic Start Reaction Complete Viscous Is mixture viscous? Start->Viscous Polymer Polymerization Occurred Viscous->Polymer Yes TLC Analyze by TLC/LC-MS Viscous->TLC No Cool Cool and Dilute Polymer->Cool SingleSpot Single Spot? TLC->SingleSpot Purify Proceed to Purification SingleSpot->Purify Yes MultipleSpots Multiple Spots SingleSpot->MultipleSpots No Identify Identify Byproducts MultipleSpots->Identify ChooseMethod Choose Purification Method (Extraction/Recrystallization/ Chromatography) Identify->ChooseMethod ChooseMethod->Purify

Caption: Troubleshooting logic for initial assessment of a this compound reaction mixture.

References

Technical Support Center: Quenching Excess 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on how to safely and effectively quench excess 2-chloroacrylamide in a reaction mixture. The following question-and-answer format addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench excess this compound?

A1: this compound is a reactive electrophile and a Michael acceptor. Leaving it unreacted in your mixture can lead to several undesirable outcomes:

  • Side reactions: It can react with nucleophilic functional groups on your desired product or other reaction components, leading to impurities and reduced yield.

  • Toxicity and Safety: Acrylamide and its derivatives are known to be toxic. Proper quenching neutralizes the reactive species, rendering the reaction mixture safer to handle and simplifying downstream purification.[1]

  • Analytical Interference: Unreacted this compound can interfere with analytical techniques used to monitor reaction progress or characterize the final product.

Q2: What are the most effective quenching agents for this compound?

A2: The most effective quenching agents are nucleophiles that readily undergo a Michael addition reaction with the α,β-unsaturated system of this compound. The two main classes of recommended quenching agents are:

  • Thiols: These are highly effective due to the "soft" nature of the sulfur nucleophile, which reacts preferentially with the "soft" electrophilic β-carbon of the acrylamide.[2][3][4]

  • Primary and Secondary Amines: These are also good nucleophiles for this purpose.

Q3: What are the potential side products of the quenching reaction?

A3: The primary product of the quenching reaction is the Michael adduct of this compound and the quenching agent. However, other reactions can potentially occur:

  • Bis-addition: With some quenching agents, a second molecule of this compound could react with the initial adduct, although this is less common if an excess of the quenching agent is used.

  • Hydrolysis: Depending on the reaction conditions (e.g., presence of water, pH), the amide group of this compound or its adducts could undergo hydrolysis.

  • Reversibility (Retro-Michael): While generally considered irreversible, under certain conditions (e.g., high temperature, presence of a strong base), the Michael addition can be reversible. This is a crucial consideration for the stability of the quenched product.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Incomplete Quenching Insufficient amount of quenching agent.Increase the molar excess of the quenching agent (e.g., from 1.5 to 3 equivalents).
Low reaction temperature.Increase the reaction temperature to room temperature or slightly above (e.g., 40 °C), monitoring for potential side reactions.
Short reaction time.Extend the reaction time and monitor the disappearance of this compound by HPLC or NMR.
Formation of Side Products Reaction temperature is too high.Perform the quenching at a lower temperature (e.g., 0 °C to room temperature).
pH of the reaction mixture is not optimal.Buffer the reaction mixture to a pH of 7.0-7.5 for thiol-based quenchers to ensure the presence of the more nucleophilic thiolate.
Quenching agent is degrading.Prepare fresh solutions of the quenching agent, especially for thiols which can oxidize.
Difficulty in Removing Quenched Product The adduct is soluble in the purification solvent.If the adduct is polar, consider extraction with an aqueous solution. If it's non-polar, silica (B1680970) gel chromatography may be effective.
The adduct co-elutes with the desired product.Modify the HPLC purification method (e.g., change the mobile phase gradient, use a different column chemistry).

Experimental Protocols

Protocol 1: Quenching with a Thiol-Based Agent (e.g., N-Acetylcysteine)

This protocol describes a general procedure for quenching excess this compound using a thiol-based nucleophile.

Materials:

  • Reaction mixture containing excess this compound

  • N-Acetylcysteine (NAC)

  • Suitable solvent (e.g., THF, DMF, or the reaction solvent)

  • Phosphate-buffered saline (PBS), pH 7.4 (optional, for aqueous reactions)

Procedure:

  • Preparation:

    • Estimate the molar amount of excess this compound in your reaction.

    • Prepare a stock solution of N-acetylcysteine (e.g., 1 M in water or the reaction solvent).

  • Quenching Reaction:

    • To the stirred reaction mixture, add a 1.5 to 2-fold molar excess of the N-acetylcysteine solution relative to the estimated excess this compound.

    • Stir the reaction mixture at room temperature (20-25 °C) for 1-2 hours.[5] For less reactive systems, the reaction can be left overnight at room temperature or gently heated to 40 °C for a shorter period.

  • Monitoring:

    • Take an aliquot of the reaction mixture and analyze it by HPLC or ¹H NMR to confirm the complete consumption of this compound.

  • Work-up:

    • Proceed with your standard work-up and purification procedure. The polar N-acetylcysteine adduct can often be removed by aqueous extraction.

Protocol 2: Quenching with a Primary Amine (e.g., Benzylamine)

This protocol provides a method for quenching with a primary amine.

Materials:

  • Reaction mixture containing excess this compound

  • Benzylamine (B48309)

  • Suitable solvent (e.g., THF, acetonitrile)

Procedure:

  • Preparation:

    • Calculate the molar amount of excess this compound.

  • Quenching Reaction:

    • Add a 1.5 to 2-fold molar excess of benzylamine to the stirred reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up:

    • Quench the reaction with a dilute acid (e.g., 1 M HCl) to neutralize the excess amine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product as required.

Analytical Methodologies

HPLC Method for Monitoring Quenching

This method provides a starting point for developing a specific HPLC protocol to monitor the disappearance of this compound.

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
Flow Rate 1 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Note: This method will need to be optimized for your specific reaction mixture to ensure good separation between this compound, your product, and the quenched adduct.

¹H NMR Spectroscopy

¹H NMR can be used to monitor the disappearance of the characteristic vinyl proton signals of this compound (typically in the range of 6-7 ppm) and the appearance of new signals corresponding to the Michael adduct.[6][7][8][9][10]

Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_monitoring Monitoring Phase cluster_workup Work-up & Purification Reaction_Mixture Reaction Mixture (with excess this compound) Add_Quencher Add Quenching Agent (Thiol or Amine) Reaction_Mixture->Add_Quencher Stir Stir at RT (1-4 hours) Add_Quencher->Stir Analyze Analyze Aliquot (HPLC or NMR) Stir->Analyze Complete Quenching Complete? Analyze->Complete Complete->Stir No, continue stirring/ add more quencher Purification Standard Work-up & Purification Complete->Purification Yes

Caption: A general workflow for quenching excess this compound.

Caption: The Michael addition reaction for quenching this compound.

References

Impact of temperature on 2-Chloroacrylamide reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloroacrylamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the impact of temperature on reaction rates.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

As with most chemical reactions, increasing the temperature generally increases the reaction rate of this compound.[1] This is primarily due to two factors explained by collision theory:

  • Increased Collision Frequency: At higher temperatures, molecules move more rapidly, leading to more frequent collisions between reactant molecules.

  • Increased Collision Energy: More significantly, a higher temperature increases the kinetic energy of the molecules. This results in a greater proportion of collisions having sufficient energy to overcome the activation energy barrier, leading to a higher rate of successful, product-forming reactions.

A common rule of thumb is that for many reactions, the rate approximately doubles for every 10°C increase in temperature.[1] However, the exact effect is specific to the reaction and can be quantified using the Arrhenius equation.

Q2: What is the typical activation energy for the polymerization of acrylamide-based monomers?

MonomerActivation Energy (Ea) (kJ mol⁻¹)
N,N'-(butane-1,4-diyl)-bis(2-methacrylamide)182.7
N,N'-(octane-1,8-diyl-)bis(2-methylacrylamide)179.8
Acrylamide (B121943) (in D₂O)48.4
Polyacrylamide Hydrogel (average)89.6

Data for bis(methacrylamide)s obtained from thermal polymerization kinetics investigated by modulated DSC.[2] Data for acrylamide in D₂O from ¹H-NMR studies.[3] Data for polyacrylamide hydrogel from curing kinetics.[4]

Q3: What are potential side reactions of this compound at elevated temperatures?

At higher temperatures, besides the desired reaction, this compound may undergo several side reactions, including:

  • Hydrolysis: The amide group can undergo hydrolysis, especially in the presence of water and acidic or basic conditions, to form 2-chloroacrylic acid and ammonia.[5][6][7] Studies on polyacrylamide have shown that hydrolysis can occur even at neutral pH at elevated temperatures (75-150°C).[6]

  • Thermal Degradation/Decomposition: At very high temperatures, acrylamide-based polymers can degrade, leading to chain scission and the formation of various smaller molecules. For instance, polyacrylamide degradation at temperatures above 315°C can produce carbon dioxide, acrylonitrile, and acetonitrile.[8]

  • Dehydrochlorination: As a chlorinated organic compound, this compound could potentially undergo dehydrochlorination to form propiolamide, especially in the presence of a base. This reaction involves the elimination of a hydrogen and a chlorine atom from adjacent carbons. Studies on other chlorinated compounds have shown this to be a possible thermal degradation pathway.[9]

  • Uncontrolled Polymerization: High temperatures can lead to a rapid, uncontrolled polymerization, often referred to as the "gel effect" or "Trommsdorff effect," particularly in bulk or concentrated solutions.[2] This can result in a product with poor properties and can be a safety hazard due to the exothermic nature of the reaction.[10]

Q4: How can this compound's reactivity be relevant in a biological context?

The electrophilic nature of this compound makes it reactive towards biological nucleophiles, such as the thiol group of cysteine residues in proteins. This reactivity is the basis for its potential use in drug development as a covalent inhibitor. The α,β-unsaturated amide acts as a Michael acceptor, allowing for covalent bond formation with proteins.[11][12][13]

Derivatives of acrylamide, such as 2-cyanoacrylamides, have been investigated as covalent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways.[14][15][16] By covalently binding to a cysteine residue in the active site of TAK1, these inhibitors can block its activity and downstream signaling.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Slow or no reaction Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation energy barrier.Increase the reaction temperature in controlled increments. Ensure uniform heating with good stirring.
Presence of Inhibitors: The monomer may contain inhibitors to prevent premature polymerization during storage.Remove inhibitors by passing the monomer through an inhibitor-removal column or by washing with a suitable basic solution.[2]
Presence of Oxygen: Oxygen can act as a radical scavenger and inhibit free-radical polymerization.Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[1][2]
Reaction is uncontrolled or gels prematurely High Reaction Temperature: Excessively high temperatures can lead to a runaway reaction.Lower the reaction temperature or use a more gradual heating profile.[2]
High Monomer or Initiator Concentration: This can lead to a rapid, exothermic reaction.Reduce the concentration of the monomer or initiator. Consider performing the reaction in a suitable solvent to aid in heat dissipation.[2]
Low product yield Side Reactions: Hydrolysis, degradation, or dehydrochlorination may be consuming the starting material or product.Optimize the reaction temperature to favor the desired reaction. Ensure anhydrous conditions if hydrolysis is a concern. Control the pH of the reaction mixture.
Polymer product has low molecular weight High Reaction Temperature: Can increase the rate of chain transfer and termination reactions.Optimize the temperature to find a balance between reaction rate and desired molecular weight.[2]
High Initiator Concentration: Leads to the formation of a larger number of shorter polymer chains.Reduce the initiator concentration.[2]

Experimental Protocols

General Protocol for Investigating the Effect of Temperature on Reaction Rate

This protocol describes a general method to determine the effect of temperature on the rate of a reaction involving this compound. The progress of the reaction can be monitored by various techniques, such as spectroscopy (e.g., UV-Vis to monitor the disappearance of a reactant or appearance of a product) or by monitoring the temperature change in an adiabatic setup.[10][17]

Materials:

  • This compound

  • Other reactants as required by the specific reaction

  • Appropriate solvent

  • Initiator (if a polymerization reaction)

  • Thermostatically controlled water bath or oil bath

  • Reaction vessel (e.g., jacketed reactor or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer with a thermostatted cuvette holder)

Procedure:

  • Prepare Reactant Solutions: Prepare stock solutions of this compound and other reactants in the chosen solvent.

  • Set Reaction Temperature: Set the thermostatically controlled bath to the desired temperature. Allow the reaction vessel and reactant solutions to equilibrate to this temperature.

  • Initiate the Reaction: Add the final reactant or initiator to the reaction vessel to start the reaction. Begin monitoring immediately.

  • Monitor Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and analyze them using the chosen analytical technique to determine the concentration of a reactant or product. Alternatively, if monitoring temperature, record the temperature of the reaction mixture over time.[17]

  • Repeat at Different Temperatures: Repeat the experiment at several different temperatures, keeping all other conditions (e.g., reactant concentrations) constant.

  • Data Analysis:

    • For each temperature, plot the concentration of the monitored species versus time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • To determine the activation energy, create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_solutions Prepare Reactant Solutions set_temp Set Reaction Temperature prep_solutions->set_temp initiate Initiate Reaction set_temp->initiate monitor Monitor Progress (e.g., Spectroscopy) initiate->monitor plot_conc_time Plot [Reactant/Product] vs. Time monitor->plot_conc_time repeat_exp Repeat at different temperatures monitor->repeat_exp calc_rate Calculate Initial Reaction Rate plot_conc_time->calc_rate arrhenius Create Arrhenius Plot (ln k vs. 1/T) calc_rate->arrhenius calc_ea Determine Activation Energy (Ea) arrhenius->calc_ea repeat_exp->initiate

Caption: Experimental workflow for determining the effect of temperature on reaction rate.

TAK1_Signaling_Pathway cluster_stimulus External Stimuli cluster_pathway TAK1 Signaling Cascade cluster_response Cellular Response cytokines Cytokines (e.g., TNF-α, IL-1) receptor Receptor Activation cytokines->receptor tak1 TAK1 Activation receptor->tak1 mapk MAPK Pathway (JNK, p38) tak1->mapk nfkb NF-κB Pathway tak1->nfkb inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis nfkb->inflammation proliferation Cell Proliferation nfkb->proliferation inhibitor This compound (Covalent Inhibitor) inhibitor->tak1 Covalent modification of Cys residue

Caption: Inhibition of the TAK1 signaling pathway by a this compound-based covalent inhibitor.

References

Technical Support Center: 2-Chloroacrylamide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of 2-Chloroacrylamide and other chloroacetyl-containing reagents in their experiments.

Troubleshooting Guide: High Background & Non-Specific Labeling

High background or non-specific labeling is a common issue when working with reactive reagents like this compound. This guide provides a systematic approach to identifying and resolving the root cause.

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence/signal across the entire gel or blot 1. Excess unreacted this compound: The probe was not sufficiently removed after the labeling reaction. 2. Suboptimal quenching of the reaction: Unreacted probe continues to bind non-specifically during subsequent steps.1. Improve post-labeling cleanup: Incorporate a desalting column, dialysis, or spin filtration step after the labeling reaction to remove excess reagent. 2. Optimize quenching: Add a thiol-containing quenching agent like 2-mercaptoethanol (B42355) or L-cysteine in large molar excess to the initial this compound concentration.
Multiple unexpected bands or spots, indicating off-target protein labeling 1. Reaction pH is too high: A pH above 8.0 can increase the reactivity of other nucleophilic amino acid side chains. 2. Reaction time is too long or temperature is too high: These conditions can reduce the chemoselectivity of the reagent.[1] 3. Excessive concentration of this compound: A high molar excess of the labeling reagent can drive reactions with less reactive sites.1. Optimize reaction pH: Maintain a pH between 7.2 and 8.0 to favor the reaction with the more nucleophilic cysteine thiol group.[1] 2. Conduct a time-course and temperature optimization: Test shorter incubation times and lower temperatures (e.g., room temperature or 4°C) to find conditions that maximize on-target labeling while minimizing off-target reactions.[1] 3. Perform a reagent titration: Determine the minimal concentration of this compound required for effective labeling of your target protein.
Mass spectrometry data shows significant modification of non-cysteine residues (e.g., methionine, lysine (B10760008), histidine) 1. Off-target alkylation: The chloroacetyl group is reacting with other nucleophilic residues.[1] 2. Methionine oxidation: This is a known side reaction with chloroacetamide reagents.[2]1. Lower the reagent concentration and shorten the reaction time. [1] 2. Adjust the pH: A lower pH can decrease the nucleophilicity of lysine's primary amine. 3. Include methionine oxidation as a variable modification in your mass spectrometry search parameters. [2]
Low efficiency of on-target cysteine labeling 1. Inaccessible cysteine residues: The target cysteines may be in disulfide bonds or buried within the protein structure. 2. Reaction pH is too low: A significantly low pH reduces the nucleophilicity of the cysteine thiol group.[1]1. Reduce disulfide bonds: Before labeling, treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by its removal.[1] 2. Confirm optimal pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.0.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-specific binding of this compound?

This compound is an electrophilic compound that primarily reacts with nucleophilic amino acid residues. The intended target is typically the sulfhydryl group of cysteine residues via a Michael addition reaction.[3] However, non-specific binding occurs when the chloroacetyl group reacts with other nucleophilic side chains, such as those of histidine, lysine, N-terminal amino groups, and methionine.[1] This off-target reactivity is a major source of non-specific binding.

Q2: How does pH influence the specificity of this compound labeling?

Reaction pH is a critical factor in controlling the chemoselectivity of this compound. The target cysteine thiol group has a pKa of around 8.8-9.1.[1] Labeling is most specific and efficient when the pH is slightly below the pKa of the thiol, typically in the range of 7.2 to 8.0.[1] At pH values above 8.5, the risk of off-target reactions with other nucleophiles, like the ε-amino group of lysine, increases significantly.[1]

Q3: What are the best practices for quenching a this compound labeling reaction?

To stop the labeling reaction and prevent further non-specific binding, it is crucial to quench any unreacted this compound. This is best achieved by adding a thiol-containing quenching agent, such as 2-mercaptoethanol or L-cysteine.[1] The quenching agent should be added to a final concentration that is in large excess of the initial this compound concentration to ensure all of the reactive electrophile is consumed.

Q4: Can other amino acids be used to quench the reaction?

Yes, other amino acids with nucleophilic side chains can react with and thus quench this compound. Studies have shown that cysteine, glycine, and lysine are highly reactive with acrylamide (B121943).[4] Therefore, adding an excess of these amino acids can also serve to quench the reaction.

Q5: My protein precipitates after the labeling reaction. What could be the cause?

Protein precipitation following a labeling reaction can be due to over-labeling. The addition of multiple chloroacetyl groups can alter the surface charge and hydrophobicity of the protein, leading to aggregation and precipitation. To mitigate this, it is advisable to reduce the molar excess of the this compound reagent.

Data Presentation: Comparison of Blocking Strategies

While traditional blocking agents like BSA and milk are standard in immunoassays, for covalent labeling experiments, optimizing the reaction conditions is the primary strategy to prevent non-specific binding. The following table summarizes key parameters to optimize.

Parameter Recommended Range/Condition Rationale Reference
pH 7.2 - 8.0Maximizes cysteine thiol reactivity while minimizing off-target reactions with other nucleophiles like lysine.[1]
Temperature Room Temperature or 4°CLower temperatures can help to improve the selectivity of the reaction and reduce the rate of off-target labeling.[1]
Reaction Time Empirically Determined (start with shorter times)Shorter reaction times can limit the extent of non-specific labeling. A time-course experiment is recommended.[1]
Reagent Concentration Minimal effective concentrationA lower molar excess of this compound reduces the likelihood of reactions with less nucleophilic off-target sites.[1]
Quenching Agent >10-fold molar excess of a thiol-containing reagent (e.g., 2-mercaptoethanol, L-cysteine)Ensures complete consumption of unreacted this compound to prevent further non-specific labeling.[1]

Experimental Protocols

Protocol 1: General Procedure for Optimizing this compound Labeling

This protocol provides a framework for optimizing the labeling of a target protein with this compound to minimize non-specific binding.

  • Protein Preparation:

    • If the target protein contains disulfide bonds that need to be labeled, reduce them with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the TCEP using a desalting column or dialysis.

    • Buffer exchange the protein into a suitable reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

  • Optimization of Labeling Conditions (Small-Scale Reactions):

    • pH Screening: Set up parallel reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5). Keep all other parameters constant.

    • Concentration Titration: Vary the molar excess of this compound over the protein (e.g., 1x, 5x, 10x, 20x).

    • Time Course: At the optimal pH and concentration, perform the reaction for different durations (e.g., 30 min, 1 hr, 2 hr, 4 hr).

    • Temperature Comparison: Compare the reaction at room temperature versus 4°C.

  • Labeling Reaction:

    • To the prepared protein solution, add the this compound to the optimized final concentration.

    • Incubate at the optimized temperature for the determined duration.

  • Quenching the Reaction:

    • Stop the reaction by adding a thiol-containing quenching agent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration that is in large excess of the initial this compound concentration.

  • Analysis of Labeling Specificity:

    • Remove excess reagent and quenching agent by desalting or dialysis.

    • Analyze the labeled protein by SDS-PAGE and/or mass spectrometry to assess the extent of on-target and off-target labeling.

Visualizations

Mechanism of this compound Non-Specific Binding cluster_0 Primary (On-Target) Reaction cluster_1 Non-Specific (Off-Target) Reactions This compound This compound Covalent_Adduct Covalent Adduct (Thioether) This compound->Covalent_Adduct Michael Addition Off_Target_Adducts Off-Target Adducts This compound->Off_Target_Adducts Cysteine_Thiol Cysteine (-SH) Cysteine_Thiol->Covalent_Adduct Lysine_Amine Lysine (-NH2) Lysine_Amine->Off_Target_Adducts Histidine_Imidazole Histidine (Imidazole) Histidine_Imidazole->Off_Target_Adducts Methionine_Thioether Methionine (-S-CH3) Methionine_Thioether->Off_Target_Adducts N-Terminus N-Terminal Amine N-Terminus->Off_Target_Adducts

Caption: On-target vs. off-target reactions of this compound.

Troubleshooting Workflow for High Background Start High Background Observed Check_Quenching Was reaction quenched? Start->Check_Quenching Add_Quencher Add excess thiol quencher (e.g., Cys) Check_Quenching->Add_Quencher No Check_Cleanup Excess reagent removed? Check_Quenching->Check_Cleanup Yes Add_Quencher->Check_Cleanup Improve_Cleanup Use desalting column or dialysis Check_Cleanup->Improve_Cleanup No Optimize_Conditions Optimize Reaction Conditions Check_Cleanup->Optimize_Conditions Yes Improve_Cleanup->Optimize_Conditions pH Adjust pH to 7.2-8.0 Optimize_Conditions->pH Time_Temp Reduce time and/ or temperature Optimize_Conditions->Time_Temp Concentration Lower reagent concentration Optimize_Conditions->Concentration End Low Background Achieved pH->End Time_Temp->End Concentration->End

References

Improving the stability of 2-Chloroacrylamide adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-chloroacrylamide adducts in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the formation and handling of this compound adducts.

Issue Potential Cause Recommended Solution
Low Adduct Yield Suboptimal pH: The reaction between the thiol group of a cysteine residue and this compound is pH-dependent. The thiolate anion is the reactive species, and its concentration increases with pH.- Ensure the reaction buffer pH is between 7.5 and 8.5 for efficient adduct formation. - Consider that at pH > 8.5, hydrolysis of the this compound reagent itself may become a competing reaction.
Reagent Instability: this compound can be susceptible to hydrolysis, especially at higher pH and temperatures.- Prepare this compound solutions fresh before each experiment. - Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Presence of Reducing Agents: High concentrations of reducing agents like DTT or TCEP can compete with the target thiol for reaction with this compound.- If possible, remove or lower the concentration of reducing agents prior to the conjugation reaction. - If a reducing agent is necessary to maintain protein function, use the lowest effective concentration.
Adduct Instability/Degradation Hydrolysis: The amide bond in the adduct can be susceptible to hydrolysis, particularly at acidic or highly basic pH.[1]- Maintain the pH of the buffer between 6.5 and 7.5 for optimal adduct stability. - Avoid prolonged exposure to pH extremes.
Retro-Michael Reaction: Although less common than for maleimide (B117702) adducts, the possibility of a retro-Michael reaction leading to deconjugation exists, especially under certain conditions.- If reversibility is a concern, consider using alternative covalent warheads known for higher stability. - Analyze samples promptly after preparation to minimize potential degradation.
Oxidation: The thioether linkage of the adduct can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.- Degas buffers to remove dissolved oxygen. - Consider adding a small amount of an antioxidant, such as EDTA to chelate metal ions that can catalyze oxidation.
Non-Specific Labeling Reaction with Other Nucleophiles: At higher pH values, other nucleophilic amino acid residues, such as lysine, can potentially react with this compound.- Perform the labeling reaction at a pH closer to the pKa of the target cysteine's thiol group (around 8.3) to favor cysteine-specific modification. - Use a moderate excess of the this compound reagent to minimize off-target reactions.
Difficulty in Characterization Low Ionization Efficiency in Mass Spectrometry: The adduct may not ionize well, leading to poor signal in mass spectrometry analysis.- Optimize mass spectrometry parameters, including the choice of ionization source (ESI is common) and settings. - Use a suitable sample clean-up method, such as zip-tipping, to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming stable this compound adducts?

A1: For the initial reaction, a pH of 7.5-8.5 is recommended to facilitate the reaction with the cysteine thiolate. However, for long-term stability of the resulting thioether adduct, a pH range of 6.5-7.5 is generally preferred to minimize hydrolysis.[1]

Q2: How does temperature affect the stability of this compound adducts?

A2: Higher temperatures can accelerate degradation pathways such as hydrolysis. For long-term storage, it is recommended to keep adducts at 4°C for short periods or at -80°C for extended storage.

Q3: Are this compound adducts reversible?

A3: this compound adducts are generally considered to be stable and effectively irreversible under physiological conditions. The thioether bond formed is robust. However, like all covalent bonds, they are not completely immune to reversal or degradation under harsh conditions (e.g., extreme pH). The potential for a retro-Michael reaction exists but is less pronounced compared to maleimide-based adducts.

Q4: What are the primary degradation pathways for this compound adducts?

A4: The primary degradation pathway of concern is hydrolysis of the amide bond, which is accelerated at acidic and highly basic pH.[1] Another potential but less common pathway is the retro-Michael reaction, which would lead to the dissociation of the adduct.

Q5: How can I monitor the stability of my this compound adduct over time?

A5: The stability of the adduct can be monitored using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing samples at different time points, you can quantify the amount of intact adduct remaining and identify any degradation products.

Q6: What are some key differences in stability between this compound and acrylamide (B121943) adducts?

A6: The presence of the chlorine atom in the 2-position of this compound makes the β-carbon more electrophilic, leading to a faster reaction rate with thiols compared to unsubstituted acrylamide. While both form stable thioether bonds, the electronic effects of the chlorine atom may slightly influence the stability of the resulting adduct, though both are generally considered stable.

Data Presentation

The following table summarizes the expected relative stability of this compound adducts under different conditions. This data is qualitative and based on general principles of chemical stability.

Condition Parameter Expected Relative Stability Notes
pH 4.0LowIncreased risk of amide hydrolysis.
7.0HighOptimal pH range for adduct stability.
9.0ModerateIncreased risk of hydrolysis and potential for off-target reactions.
Temperature 4°CHighSuitable for short-term storage.
25°C (Room Temp)ModerateSuitable for experimental use over several hours.
37°CModerate to LowIncreased rate of potential degradation.
Buffer Additives 5 mM DTTModeratePotential for competing reactions and thiol exchange.
1 mM EDTAHighCan help prevent metal-catalyzed oxidation.

Experimental Protocols

Protocol 1: General Procedure for Forming a this compound-Protein Adduct
  • Protein Preparation:

    • Prepare the protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • If the protein is stored in a buffer containing high concentrations of reducing agents, perform a buffer exchange into the reaction buffer.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO or DMF). Prepare this solution fresh.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine or glutathione, to a final concentration of 10-20 mM.

    • Remove the excess unreacted this compound and quenching agent by buffer exchange, dialysis, or using a desalting column.

Protocol 2: LC-MS Method for Assessing Adduct Stability
  • Sample Preparation:

    • Prepare aliquots of the purified this compound-protein adduct in different buffers (e.g., pH 5, 7, and 9) or under different temperature conditions (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each condition and quench any further reaction by adding a final concentration of 0.1% formic acid.

    • Store the quenched samples at -80°C until analysis.

  • LC-MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase C4 or C18 column suitable for protein separation.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 30 minutes) to elute the protein.

    • Mass Spectrometry:

      • Mode: Electrospray ionization (ESI) in positive ion mode.

      • Analysis: Acquire full MS scans over a mass range that includes the expected masses of the unmodified protein and the adduct.

      • Data Analysis: Deconvolute the raw mass spectra to determine the masses of the protein species present. Quantify the relative abundance of the intact adduct and any degradation products (e.g., hydrolyzed protein) at each time point.

  • Data Interpretation:

    • Plot the percentage of the intact adduct remaining over time for each condition to determine the stability profile and estimate the half-life of the adduct under those conditions.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (pH 7.5-8.5) Incubate Incubate (1-4 hours) Protein->Incubate Reagent Fresh this compound Stock Solution Reagent->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Adduct Quench->Purify Analyze LC-MS Analysis Purify->Analyze

Caption: Experimental workflow for the formation and analysis of this compound adducts.

Degradation_Pathway Adduct This compound Adduct Hydrolysis Hydrolysis (Amide Bond Cleavage) Adduct->Hydrolysis Acidic or Basic pH RetroMichael Retro-Michael Reaction (Thioether Cleavage) Adduct->RetroMichael Reversible Pathway Oxidation Oxidation (Sulfoxide/Sulfone Formation) Adduct->Oxidation Oxidizing Conditions

Caption: Potential degradation pathways for this compound adducts.

TAK1_Signaling_Pathway cluster_stimuli Stimuli cluster_upstream Upstream Activation cluster_downstream Downstream Pathways TNFa TNF-α TRAF TRAFs TNFa->TRAF IL1 IL-1 IL1->TRAF TAB TAB1/2/3 TRAF->TAB TAK1 TAK1 TAB->TAK1 IKK IKK Complex TAK1->IKK MKK MKKs TAK1->MKK Inhibitor This compound Inhibitor Inhibitor->TAK1 NFkB NF-κB Activation IKK->NFkB MAPK MAPK Activation (p38, JNK) MKK->MAPK

Caption: Simplified TAK1 signaling pathway and the point of inhibition by this compound-based inhibitors.[2][3][4]

References

Refinement of protocols for using 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Answering in German. Absolut! Hier ist ein technisches Support-Center für die Verfeinerung von Protokollen zur Verwendung von 2-Chloracrylamid, das auf Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zugeschnitten ist.

Dieses Handbuch bietet detaillierte Protokolle, Anleitungen zur Fehlerbehebung und häufig gestellte Fragen, um Forscher bei der effektiven Nutzung von 2-Chloracrylamid in ihren Experimenten zu unterstützen.

Inhaltsverzeichnis

  • Häufig gestellte Fragen (FAQs)

  • Anleitung zur Fehlerbehebung

  • Experimentelle Protokolle

    • Protokoll 1: Synthese eines N-substituierten 2-Chloracrylamid-Derivats

    • Protokoll 2: Kovalente Modifikation eines Cystein-haltigen Peptids

  • Signalwege und Arbeitsabläufe

Häufig gestellte Fragen (FAQs)

F1: Was ist 2-Chloracrylamid und wofür wird es hauptsächlich verwendet? A1: 2-Chloracrylamid ist ein chemisches Reagenz mit einer α,β-ungesättigten Carbonylstruktur, das als elektrophiler "Warhead" fungiert. Seine Hauptanwendung liegt im Design von gezielten kovalenten Inhibitoren, insbesondere für Cysteinproteasen in der Arzneimittelentwicklung und chemischen Biologie.[1] Das elektronenentziehende Chloratom erhöht die Elektrophilie und fördert eine effiziente kovalente Bindungsbildung mit den Thiolatgruppen von Cysteinresten.[1]

F2: Wie reaktiv und selektiv ist 2-Chloracrylamid? A2: 2-Chloracrylamid zeigt eine ausgezeichnete Chemoselektivität für Cysteinreste gegenüber anderen nukleophilen Aminosäureresten wie Lysin unter physiologischen Bedingungen.[2] Es reagiert über eine Michael-Additionsreaktion, um eine stabile Thioetherbindung zu bilden.[2][3] Im Vergleich zu herkömmlichen Reagenzien wie Maleimiden weisen 2-Chloracrylamide und die resultierenden Konjugate eine höhere Stabilität auf.[2]

F3: Wie sollte 2-Chloracrylamid gelagert werden? A3: 2-Chloracrylamid sollte an einem kühlen, trockenen und gut belüfteten Ort gelagert werden. Der Behälter sollte fest verschlossen sein, um eine Exposition gegenüber Feuchtigkeit und Luft zu vermeiden.[4][5] Es ist bei neutralen und basischen pH-Werten (pH 6-8) über einen Zeitraum von 36 Stunden stabil.[2] Längere Lagerung sollte unter inerten Bedingungen (z. B. Argon oder Stickstoff) erfolgen, um eine mögliche Polymerisation oder Zersetzung zu minimieren.

F4: Welche Sicherheitsvorkehrungen sind beim Umgang mit 2-Chloracrylamid zu beachten? A4: Beim Umgang mit 2-Chloracrylamid sollten immer geeignete persönliche Schutzausrüstungen (PSA) getragen werden, einschließlich Schutzhandschuhen, Schutzbrille und Laborkittel.[4] Arbeiten sollten in einem gut belüfteten Bereich oder unter einem Abzug durchgeführt werden, um das Einatmen von Stäuben oder Dämpfen zu vermeiden.[4][6] Bei Haut- oder Augenkontakt sofort mit reichlich Wasser spülen und einen Arzt aufsuchen.[4]

F5: Kann 2-Chloracrylamid für die Modifikation anderer Aminosäuren als Cystein verwendet werden? A5: Während 2-Chloracrylamid eine hohe Selektivität für Cystein aufweist, kann die Reaktivität durch Modifikation der Acrylamid-Struktur beeinflusst werden. Beispielsweise kann die Einführung einer Cyano-Gruppe an der α-Position die Reaktivität erhöhen und möglicherweise Reaktionen mit anderen nukleophilen Resten unter bestimmten Bedingungen ermöglichen, obwohl Cystein das primäre Ziel bleibt.[3][7]

Anleitung zur Fehlerbehebung

Problem 1: Geringe oder keine Ausbeute bei der kovalenten Modifikation meines Proteins/Peptids.

Mögliche Ursache Vorschlag zur Lösung
Inaktives Reagenz Stellen Sie sicher, dass das 2-Chloracrylamid ordnungsgemäß gelagert wurde. Führen Sie eine Kontrollreaktion mit einem einfachen Thiol wie β-Mercaptoethanol durch, um die Reaktivität zu bestätigen.
pH-Wert der Reaktion Der pH-Wert des Puffers ist entscheidend. Die Thiolgruppe von Cystein (pKa ~8.5) muss deprotoniert (thiolat) sein, um nukleophil zu sein. Optimieren Sie den Reaktions-pH-Wert im Bereich von 7,0 bis 8,5.
Unzugänglicher Cysteinrest Der Ziel-Cysteinrest kann im Inneren des Proteins gefaltet und für das Reagenz unzugänglich sein. Führen Sie die Reaktion unter denaturierenden (aber nicht reduzierenden) Bedingungen durch, um die Zugänglichkeit zu testen.
Oxidiertes Cystein Cysteine können zu Disulfidbrücken oder anderen oxidierten Formen oxidiert werden, die nicht reaktiv sind. Stellen Sie sicher, dass das Zielprotein vor der Reaktion vollständig reduziert ist (z. B. durch Behandlung mit DTT oder TCEP, gefolgt von einer Entfernung des Reduktionsmittels).
Falsche Stöchiometrie Erhöhen Sie den molaren Überschuss des 2-Chloracrylamid-Reagenzes schrittweise (z. B. von 5-fach auf 20-fach), um die Reaktion voranzutreiben.

Problem 2: Beobachtung von unspezifischer Modifikation oder Off-Target-Reaktionen.

Mögliche Ursache Vorschlag zur Lösung
Zu hohe Konzentration des Reagenzes Ein hoher Überschuss an 2-Chloracrylamid kann zu Reaktionen mit weniger nukleophilen Resten führen. Reduzieren Sie die Konzentration des Reagenzes und verlängern Sie stattdessen die Reaktionszeit.
Zu lange Reaktionszeit Eine längere Inkubation kann die Wahrscheinlichkeit von Nebenreaktionen erhöhen. Führen Sie eine Zeitverlaufsstudie durch, um die minimale Zeit zu bestimmen, die für die vollständige Modifikation des Ziels erforderlich ist.
Reaktive Verunreinigungen Verunreinigungen im 2-Chloracrylamid-Reagenz oder in der Proteinprobe können unspezifische Reaktionen verursachen. Stellen Sie die Reinheit Ihres Reagenzes sicher (z. B. durch NMR oder LC-MS) und verwenden Sie hochreine Puffer.
pH-Wert der Reaktion Extrem hohe pH-Werte (über 9) können andere Reste (z. B. Lysin) deprotonieren und ihre Nukleophilie erhöhen. Halten Sie den pH-Wert im optimalen Bereich von 7,0-8,5.

Problem 3: Geringe Löslichkeit des 2-Chloracrylamid-Derivats in wässrigen Puffern.

Mögliche Ursache Vorschlag zur Lösung
Hydrophobe Natur des Derivats Das an das 2-Chloracrylamid gebundene Molekül kann sehr hydrophob sein.
Lösung: Lösen Sie das Derivat zunächst in einem minimalen Volumen eines mit Wasser mischbaren organischen Lösungsmittels (z. B. DMSO, DMF) auf, bevor Sie es der wässrigen Reaktionsmischung zugeben. Die Endkonzentration des organischen Lösungsmittels sollte niedrig gehalten werden (typischerweise <5%), um eine Denaturierung des Proteins zu vermeiden.

Logikdiagramm zur Fehlerbehebung

TroubleshootingLogic start Problem: Geringe Modifikationsausbeute check_reagent Reagenzaktivität prüfen (Kontrollreaktion) start->check_reagent check_cys Cystein-Zugänglichkeit und Redox-Status prüfen start->check_cys check_conditions Reaktionsbedingungen optimieren (pH, Konzentration) start->check_conditions reagent_ok Reagenz aktiv check_reagent->reagent_ok reagent_bad Reagenz inaktiv check_reagent->reagent_bad cys_ok Cystein zugänglich und reduziert check_cys->cys_ok cys_bad Cystein unzugänglich oder oxidiert check_cys->cys_bad solve_conditions pH/Konzentration anpassen check_conditions->solve_conditions reagent_ok->cys_ok solve_reagent Neues Reagenz beschaffen/synthetisieren reagent_bad->solve_reagent conditions_ok Bedingungen optimiert cys_ok->conditions_ok solve_cys Denaturierung oder Reduktion durchführen cys_bad->solve_cys success Erfolgreiche Modifikation conditions_ok->success solve_conditions->conditions_ok Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_analysis Analyse & Reinigung prep_reagents Reagenzien vorbereiten (Peptid, Puffer, Derivat) mix Reaktanten mischen prep_reagents->mix incubate Inkubieren (RT, 2-4 h) mix->incubate monitor Reaktion überwachen (LC-MS) incubate->monitor purify Produkt reinigen (Präparative HPLC) monitor->purify characterize Produkt charakterisieren (HRMS) purify->characterize

References

Validation & Comparative

A Head-to-Head Comparison: 2-Chloroacetamide vs. Iodoacetamide for Cysteine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and drug discovery, the specific and efficient labeling of cysteine residues is a critical step. The choice of the right alkylating agent is paramount to achieving reliable and unambiguous results. This guide provides a detailed, data-driven comparison of two commonly used thiol-reactive reagents: 2-chloroacetamide (B119443) (CAA) and iodoacetamide (B48618) (IAA).

Both reagents react with the sulfhydryl group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond. This process, known as carbamidomethylation, effectively blocks the cysteine residue, preventing the formation of disulfide bonds and allowing for its detection and quantification. While their fundamental mechanism is similar, their performance characteristics, particularly in terms of reactivity and specificity, differ significantly.

Mechanism of Action

The reaction of both 2-chloroacetamide and iodoacetamide with a cysteine residue proceeds via an SN2 mechanism. The deprotonated thiol group (thiolate) of the cysteine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen (chlorine or iodine). This leads to the displacement of the halide ion and the formation of a stable covalent bond.

Reaction_Mechanisms cluster_CAA 2-Chloroacetamide Reaction cluster_IAA Iodoacetamide Reaction CAA_start Protein-SH + Cl-CH2-CONH2 CAA_product Protein-S-CH2-CONH2 + HCl CAA_start->CAA_product SN2 Alkylation IAA_start Protein-SH + I-CH2-CONH2 IAA_product Protein-S-CH2-CONH2 + HI IAA_start->IAA_product SN2 Alkylation

Figure 1: SN2 reaction mechanism of 2-chloroacetamide and iodoacetamide with a cysteine thiol group.

Performance Comparison: A Quantitative Overview

The selection of an appropriate alkylating agent often involves a trade-off between reactivity, specificity, and potential side reactions. The following table summarizes the key performance characteristics of 2-chloroacetamide and iodoacetamide based on available experimental data.

Feature2-Chloroacetamide (CAA)Iodoacetamide (IAA)
Primary Target Cysteine ThiolsCysteine Thiols
Reaction Type SN2 AlkylationSN2 Alkylation
Relative Reactivity Lower than IodoacetamideHigher than 2-Chloroacetamide
Specificity for Cysteine Higher than iodoacetamide.[1][2]Good, but side reactions can occur with other residues.[3][4]
Known Side Reactions Significant methionine oxidation (up to 40% of Met-containing peptides) .[5][6][7] Mono- and dioxidized tryptophan have also been observed.[5][6]Alkylation of Met, Lys, His, and N-terminus.[3][4][8]
Bond Stability Stable thioether bondVery stable thioether bond.[3]
Mass Addition +57.02 Da+57.02 Da

In-Depth Analysis of Performance

Specificity: 2-Chloroacetamide is often highlighted for its higher specificity towards cysteine residues compared to iodoacetamide.[1][2] This can be advantageous in complex biological samples where minimizing off-target modifications is crucial for accurate analysis. Iodoacetamide, being more reactive, has a greater propensity to react with other nucleophilic amino acid side chains, such as histidine, lysine, and methionine, particularly at higher pH and concentrations.[3][4]

Side Reactions - The Methionine Oxidation Problem: A significant drawback of 2-chloroacetamide is its propensity to cause substantial oxidation of methionine residues.[5][6][7] Studies have shown that the use of 2-chloroacetamide can lead to the oxidation of up to 40% of methionine-containing peptides, a stark contrast to the 2-5% observed with iodoacetamide.[5][6] This side reaction can complicate data analysis, especially in quantitative proteomics studies where methionine oxidation is often monitored as a biologically relevant post-translational modification. Increases in mono- and dioxidized tryptophan have also been reported with 2-chloroacetamide.[5][6]

Reactivity: Iodoacetamide is generally considered to be more reactive than 2-chloroacetamide.[9] This higher reactivity can lead to faster and more complete labeling of cysteine residues, which can be beneficial for high-throughput applications. However, this increased reactivity also contributes to its lower specificity.

Experimental Protocols

The following are generalized protocols for cysteine labeling using 2-chloroacetamide and iodoacetamide. It is important to note that these protocols may require optimization depending on the specific protein and experimental goals.

Protocol 1: Cysteine Labeling with 2-Chloroacetamide

Materials:

  • Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • 2-Chloroacetamide (CAA) solution (freshly prepared)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Reduction: To the protein solution, add DTT or TCEP to a final concentration of 5-10 mM. Incubate at 37-56°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add freshly prepared 2-chloroacetamide solution to a final concentration of 20-40 mM.[1][10] Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching: Quench the alkylation reaction by adding a quenching reagent in excess of the initial CAA concentration.

  • Sample Cleanup: Remove excess reagents by dialysis or using a desalting column.

Protocol 2: Cysteine Labeling with Iodoacetamide

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, pH 8.0)[3]

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAA) solution (freshly prepared and protected from light)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Reduction: Add DTT or TCEP to the protein solution to a final concentration of 5-10 mM.[3] Incubate at 37-56°C for 1 hour.[3]

  • Alkylation: Cool the sample to room temperature. Add freshly prepared iodoacetamide solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent).[3] Incubate in the dark at room temperature for 30-45 minutes.[3]

  • Quenching: Quench the reaction by adding DTT or L-cysteine to a final concentration that is in excess of the initial IAA concentration.[3]

  • Sample Cleanup: Remove excess reagents using a desalting column or dialysis.[3]

Experimental Workflow

The general workflow for a cysteine labeling experiment, applicable to both reagents, is outlined below.

Experimental_Workflow A Protein Sample Preparation B Reduction of Disulfide Bonds (e.g., DTT, TCEP) A->B C Alkylation of Cysteine Residues (2-Chloroacetamide or Iodoacetamide) B->C D Quenching of Alkylation Reaction C->D E Sample Cleanup (e.g., Dialysis, Desalting Column) D->E F Downstream Analysis (e.g., Mass Spectrometry, SDS-PAGE) E->F

Figure 2: General experimental workflow for cysteine labeling.

Conclusion

The choice between 2-chloroacetamide and iodoacetamide for cysteine labeling is not straightforward and depends heavily on the specific experimental context.

  • 2-Chloroacetamide is the preferred reagent when high specificity for cysteine is the primary concern and potential off-target modifications of other amino acids need to be minimized. However, researchers must be aware of the significant risk of methionine oxidation , which can interfere with downstream analysis.

  • Iodoacetamide remains a robust and widely used reagent that offers higher reactivity and is a better choice when methionine oxidation is a critical concern . While it exhibits more off-target reactivity, established protocols and careful optimization of reaction conditions can help mitigate these effects.

Ultimately, for any given study, it is advisable to perform pilot experiments to determine which reagent provides the optimal balance of labeling efficiency and minimal side reactions for the specific protein or proteome under investigation.

References

A Head-to-Head Comparison: 2-Chloroacrylamide vs. Maleimide for Cysteine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and stable modification of cysteine residues on proteins is a cornerstone of modern biopharmaceutical development. The choice of conjugation chemistry is critical, directly impacting the stability, homogeneity, and ultimate efficacy of therapeutic and diagnostic agents such as antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of two prominent cysteine-reactive electrophiles: the well-established maleimide (B117702) and the increasingly utilized 2-chloroacrylamide.

This document delves into the reaction mechanisms, kinetics, selectivity, and conjugate stability of both reagents, supported by quantitative data and detailed experimental protocols. Our aim is to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.

At a Glance: Key Differences

FeatureThis compoundMaleimide
Primary Target CysteineCysteine
Reaction Mechanism Michael AdditionMichael Addition
Conjugate Stability High: Forms a stable thioether bond resistant to degradation.Moderate to Low: Prone to retro-Michael reaction, leading to deconjugation.
Reactivity Moderate to FastVery Fast
Selectivity High for CysteineHigh for Cysteine at controlled pH
Key Advantage Superior conjugate stability, reducing off-target effects.High reactivity and a long history of use with extensive literature.
Key Disadvantage Slower reaction kinetics compared to maleimide.Conjugate instability can lead to premature drug release and off-target toxicity.

Reactivity and Kinetics: A Quantitative Look

The reaction of both this compound and maleimide with the thiol group of cysteine proceeds via a Michael addition. The rate of this reaction is a critical parameter in bioconjugation, influencing the efficiency and speed of the labeling process.

Maleimides are renowned for their rapid reaction with thiols. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity under controlled pH conditions.[1][2] The second-order rate constants for the reaction of maleimides with small molecule thiols are typically in the range of 10² to 10³ M⁻¹s⁻¹. For instance, the reaction between maleimide and L-cysteine is often complete in under two minutes.[1]

2-Chloroacrylamides , while also reactive towards thiols, generally exhibit slower kinetics compared to maleimides. Specifically, 2-chloromethyl acrylamide (B121943) derivatives have been shown to be highly efficient for cysteine modification.[3] The second-order rate constant for the reaction of a model 2-chloromethyl acrylamide with a protected cysteine (Boc-Cys-OMe) was determined to be 1.17 M⁻¹s⁻¹.[3] While this is slower than typical maleimide reactions, it still allows for near-quantitative conversion within a few hours at micromolar concentrations.

Comparative Reaction Kinetics
ReagentThiol SubstrateSecond-Order Rate Constant (k₂)Reference
2-Chloromethyl acrylamide derivativeBoc-Cys-OMe1.17 M⁻¹s⁻¹[3]
Carbonylacrylic derivative (similar reactivity to maleimide)Thiol40.2 M⁻¹s⁻¹[4]
MaleimideGeneral Thiols~10² - 10³ M⁻¹s⁻¹[4]

Selectivity: Targeting the Right Residue

Both this compound and maleimide demonstrate high selectivity for cysteine residues over other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008), particularly within a controlled pH range.

Maleimides are highly selective for thiols between pH 6.5 and 7.5.[2] Above pH 7.5, the deprotonation of primary amines increases their nucleophilicity, leading to potential cross-reactivity with lysine residues.[5]

2-Chloroacrylamides also exhibit excellent chemoselectivity for cysteine. Studies have shown that 2-chloromethyl acrylamide reacts quantitatively with a cysteine derivative, with no observable reaction with a lysine derivative under the same conditions (pH 7).[1][6]

Conjugate Stability: The Decisive Factor

The stability of the resulting bioconjugate is arguably the most critical differentiator between these two reagents, especially for in vivo applications.

The thioether bond formed from the reaction of a maleimide with a cysteine residue, known as a thiosuccinimide linkage, is susceptible to a retro-Michael reaction. This reversal of the initial conjugation can lead to the transfer of the payload to other thiol-containing molecules in the biological milieu, such as glutathione (B108866) or albumin.[7][8] This "payload migration" can result in off-target toxicity and a reduction in therapeutic efficacy. While hydrolysis of the succinimide (B58015) ring can lead to a more stable, ring-opened product, this process is often slow and competes with the undesirable retro-Michael reaction.[6][9]

In stark contrast, the thioether conjugate formed from This compound is significantly more stable.[3] The resulting linear thioether is not prone to the retro-Michael reaction, leading to a more permanent and stable linkage. This enhanced stability is a major advantage for the development of long-circulating biotherapeutics like ADCs.

Visualizing the Reaction Pathways

cluster_0 This compound Pathway cluster_1 Maleimide Pathway 2_CA This compound Stable_Adduct Stable Thioether Adduct 2_CA->Stable_Adduct Michael Addition Cys Cysteine Thiol Cys->Stable_Adduct Mal Maleimide Thiosuccinimide Thiosuccinimide Adduct Mal->Thiosuccinimide Michael Addition Cys2 Cysteine Thiol Cys2->Thiosuccinimide Deconjugation Deconjugation (Retro-Michael) Thiosuccinimide->Deconjugation Hydrolysis Ring-Opened Adduct (Stable) Thiosuccinimide->Hydrolysis

Caption: Reaction pathways of this compound and maleimide with cysteine.

Experimental Protocols

To facilitate a direct comparison of these two reagents in a laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: Determination of Second-Order Rate Constants

This protocol allows for the quantitative measurement of the reaction kinetics of a thiol-reactive compound with a model thiol, such as N-acetylcysteine (NAC).

Materials:

  • Thiol-reactive compound (this compound or maleimide derivative)

  • N-acetylcysteine (NAC)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of the thiol-reactive compound (10 mM in DMSO) and NAC (100 mM in Reaction Buffer).

  • Equilibrate the HPLC system with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

  • In a reaction vessel, add the Reaction Buffer.

  • Add the NAC stock solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the thiol-reactive compound stock solution to a final concentration of 1 mM.

  • At various time points (e.g., 0, 1, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of Quenching Solution.

  • Analyze the quenched samples by HPLC, monitoring the disappearance of the starting materials and the appearance of the product.

  • Calculate the concentration of the reactants at each time point by integrating the respective peak areas.

  • The second-order rate constant (k₂) can be determined by plotting 1/[Reactant] versus time, where the slope is equal to k₂.

Protocol 2: Assessment of Conjugate Stability (Thiol Exchange Assay)

This protocol is designed to evaluate the stability of the formed conjugate in the presence of a competing thiol, mimicking the in vivo environment.

Materials:

  • Purified protein-conjugate (prepared with either this compound or maleimide)

  • Glutathione (GSH)

  • Incubation Buffer: PBS, pH 7.4

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Prepare a stock solution of the purified protein-conjugate (e.g., 1 mg/mL in Incubation Buffer).

  • Prepare a stock solution of GSH (e.g., 100 mM in Incubation Buffer).

  • In a reaction vessel, add the protein-conjugate solution.

  • Add the GSH stock solution to a final concentration of 10 mM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Analyze the aliquots by HPLC-MS to monitor the amount of intact conjugate remaining and to detect any transfer of the payload to GSH.

  • Plot the percentage of intact conjugate remaining over time to determine the stability profile.

Visualizing the Experimental Workflow

cluster_0 Kinetic Analysis cluster_1 Stability Assay Start_Kinetics Mix Reagents (Thiol + Electrophile) Time_Points_K Quench at Time Points Start_Kinetics->Time_Points_K HPLC_K HPLC Analysis Time_Points_K->HPLC_K Calc_Rate Calculate Rate Constant HPLC_K->Calc_Rate Start_Stability Incubate Conjugate with Glutathione Time_Points_S Sample at Time Points Start_Stability->Time_Points_S HPLCMS_S HPLC-MS Analysis Time_Points_S->HPLCMS_S Assess_Stability Determine % Intact Conjugate HPLCMS_S->Assess_Stability

Caption: Workflow for comparing reactivity and stability.

Conclusion: Selecting the Optimal Reagent

The choice between this compound and maleimide for cysteine bioconjugation is a critical decision that should be guided by the specific requirements of the application.

Maleimides remain a viable option for applications where extremely rapid conjugation is paramount and where the potential for in vivo instability can be tolerated or mitigated, for instance, through the use of next-generation maleimides designed for enhanced stability.

2-Chloroacrylamides , however, present a compelling alternative, particularly for the development of therapeutic bioconjugates intended for in vivo use. The significantly enhanced stability of the resulting thioether bond addresses the primary shortcoming of maleimide chemistry, offering the promise of more robust and reliable bioconjugates with a reduced risk of off-target effects. While the reaction kinetics are slower, they are often sufficient for achieving high conjugation efficiencies under controlled conditions.

For researchers prioritizing conjugate stability and seeking to minimize the risks associated with payload migration, this compound chemistry represents a superior choice for the next generation of precisely engineered biotherapeutics.

References

Cysteine-Reactive Probes for Mass Spectrometry: A Comparative Guide to 2-Chloroacrylamide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and targeted protein analysis, the selective labeling of cysteine residues is a critical step for enriching and identifying proteins of interest. 2-Chloroacrylamide (CAA) has emerged as a valuable tool for this purpose. This guide provides an objective comparison of this compound with other common cysteine-reactive probes, supported by experimental data, to assist in the selection of the most appropriate reagent for your mass spectrometry-based proteomics workflow.

The specific and efficient alkylation of cysteine residues is fundamental for a variety of mass spectrometry applications, from identifying reactive cysteines and mapping post-translational modifications to quantifying protein abundance. While iodoacetamide (B48618) (IAA) has traditionally been the reagent of choice, alternatives like this compound offer distinct advantages in terms of specificity.

Comparative Analysis of Cysteine Labeling Reagents

The selection of a cysteine labeling reagent is dictated by the specific experimental goals, including the desired reactivity, specificity, and compatibility with the downstream mass spectrometry workflow. Below is a summary of quantitative data comparing this compound with the widely used iodoacetamide.

FeatureThis compound (CAA)Iodoacetamide (IAA)Reference(s)
Cysteine Alkylation Efficiency ~97%~99%[1]
Methionine Oxidation Up to 40%2-5%[1][2]
N-terminal Alkylation LowerHigher[1]
Other Off-Target Alkylations LowerHigher[1]

Key Advantages of this compound:

  • Higher Specificity: 2-Chloroacetamide (B119443) demonstrates a higher specificity for cysteine residues compared to iodoacetamide, resulting in fewer off-target modifications.[1]

  • Cost-Effective: As a simple haloacetamide, it is a readily available and economical reagent for widespread use in proteomics.

Potential Considerations:

  • Methionine Oxidation: A notable side reaction of this compound is the oxidation of methionine residues, which can occur at a significantly higher rate than with iodoacetamide.[1][2] This should be accounted for during mass spectrometry data analysis by including methionine oxidation as a variable modification.

  • Slower Reactivity: Haloacetamides like this compound generally exhibit slower reaction kinetics compared to iodoacetamide and maleimides.[3]

Alternative Cysteine-Reactive Probes

While this guide focuses on this compound, a variety of other reagents are available for cysteine labeling, each with its own set of characteristics.

  • Iodoacetamide (IAA): A highly reactive and commonly used reagent, but with a greater propensity for off-target alkylation of other nucleophilic residues.[2][4]

  • Maleimides: These reagents react rapidly with thiols at physiological pH. However, they can be prone to hydrolysis and may exhibit some off-target reactivity with lysines at alkaline pH.[3] The stability of the resulting thioether bond can also be a concern, with the potential for retro-Michael addition.[3]

  • Acrylamides: Used for isotopic labeling of cysteine residues for relative quantification.[5][6] The use of deuterated or 13C-labeled acrylamide (B121943) allows for differential labeling of samples for comparative proteomic analysis.[5][6]

Experimental Workflow and Protocols

The validation of this compound labeling by mass spectrometry follows a standard proteomics workflow. The following diagram illustrates the key steps involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Mass Spectrometry Analysis protein_extraction Protein Extraction & Solubilization reduction Reduction (e.g., DTT) protein_extraction->reduction Denaturing Buffer alkylation Alkylation with This compound reduction->alkylation Free Thiols quenching Quenching (e.g., DTT) alkylation->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion desalting Peptide Desalting (e.g., C18 StageTip) digestion->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis lc_ms->data_analysis validation Validation of Labeling data_analysis->validation Peptide Identification & Quantification

Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.
Detailed Experimental Protocol

This protocol provides a general procedure for the labeling of cysteine residues in a complex protein sample with this compound for subsequent mass spectrometry analysis.

Materials:

  • Protein sample (e.g., cell lysate)

  • Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • 2-Chloroacetamide (CAA)

  • Quenching solution (e.g., 20 mM DTT)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns or StageTips

Procedure:

  • Protein Solubilization and Quantification:

    • Solubilize the protein sample in a denaturing buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction:

    • To your protein sample (e.g., 100 µg), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.[1][7]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of 2-chloroacetamide to a final concentration of 25-40 mM.[1][7]

    • Incubate in the dark at room temperature for 20-30 minutes.[1][7]

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 10-20 mM.[1][7]

  • Protein Digestion:

    • Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[1]

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.[1]

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database.

    • Specify carbamidomethylation of cysteine (+57.021 Da) as a fixed modification.

    • Include methionine oxidation (+15.995 Da) as a variable modification to account for the known side reaction of this compound.

Signaling Pathway Visualization

The following diagram illustrates a generic cell signaling pathway to provide context for the types of biological systems that can be investigated using cysteine labeling proteomics.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene_expression Gene Expression tf->gene_expression Regulation ligand Ligand ligand->receptor

Caption: A generic cell signaling pathway illustrating protein interactions.

References

A Comparative Analysis of 2-Chloroacrylamide and 2-Bromoacrylamide for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted covalent inhibitors and bioconjugation strategies, the electrophilic warhead plays a pivotal role in determining the efficacy, selectivity, and overall success of a molecular probe or therapeutic agent. Among the diverse array of reactive groups, α,β-unsaturated amides, particularly haloacrylamides, have garnered significant attention. This guide presents a comparative study of two prominent haloacrylamides: 2-chloroacrylamide and 2-bromoacrylamide (B1589967). By examining their physicochemical properties, reactivity, and applications, supported by experimental data and detailed protocols, this document aims to provide researchers with the necessary information to make informed decisions in their molecular design and development endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and 2-bromoacrylamide is crucial for their application in biological systems. The substitution of a halogen at the α-position significantly influences the electrophilicity of the β-carbon, thereby modulating its reactivity towards nucleophiles such as the thiol group of cysteine residues.

PropertyThis compound2-Bromoacrylamide
Molecular Formula C₃H₄ClNOC₃H₄BrNO
Molecular Weight 105.52 g/mol 149.97 g/mol [1][2]
Appearance White crystalline solidWhite crystalline solid[1]
XLogP3-AA 0.30.6[2]
Hydrogen Bond Donor Count 11[2]
Hydrogen Bond Acceptor Count 11[2]
Rotatable Bond Count 11[2]
Exact Mass 104.998141 g/mol 148.94763 Da[2]
Topological Polar Surface Area 43.1 Ų43.1 Ų[2]
Complexity 88.888.8[2]

Reactivity and Performance

The primary application of this compound and 2-bromoacrylamide in a biological context is their reaction with cysteine residues to form stable thioether bonds. The nature of the halogen substituent directly impacts the reactivity of the acrylamide (B121943).

Reactivity with Cysteine:

A study on a 2-chloromethyl acrylamide derivative reported a second-order rate constant of 1.17 M⁻¹s⁻¹ for its reaction with a cysteine derivative (Boc-Cys-OMe) at pH 7.[4] This provides a quantitative measure of the reactivity for a closely related chloro-substituted acrylamide. For comparison, the reaction of unsubstituted acrylamide with L-cysteine at 30°C has a second-order rate constant of 0.34 dm³ mol⁻¹ s⁻¹ (or M⁻¹s⁻¹).[5] The presence of the halogen significantly enhances the reaction rate. It is expected that 2-bromoacrylamide would exhibit a faster reaction rate than this compound under similar conditions.

Stability of the Covalent Adduct:

The thioether bond formed from the reaction of both this compound and 2-bromoacrylamide with cysteine is highly stable and considered essentially irreversible under physiological conditions. This is a significant advantage over other cysteine-reactive moieties like maleimides, whose adducts can undergo a retro-Michael reaction, leading to dissociation of the conjugate.

Applications in Research and Drug Development

Both this compound and 2-bromoacrylamide serve as valuable tools in various research and drug development applications:

  • Covalent Inhibitors: These molecules can be incorporated as "warheads" into small molecule scaffolds to create irreversible inhibitors that form a covalent bond with a cysteine residue in the active site of a target protein.[1] This approach can lead to prolonged and potent inhibition.

  • Bioconjugation: They are used to link molecules such as fluorescent dyes, affinity tags, or drugs to proteins and peptides at specific cysteine residues.[4]

  • Chemical Probes: Haloacrylamides can be used to develop activity-based probes to identify and study the function of specific enzymes.

Experimental Protocols

Synthesis of 2-Haloacrylamides

A common route for the synthesis of 2-haloacrylamides involves a two-step process starting from the corresponding 2,3-dihalopropionamide.

1. Synthesis of 2,3-Dihalopropionamide (Intermediate):

  • Dissolve acrylamide in a suitable solvent (e.g., water or an organic solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the corresponding halogen (chlorine or bromine) in the same solvent to the cooled acrylamide solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-15 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the crude 2,3-dihalopropionamide.

2. Synthesis of 2-Haloacrylamide:

  • Dissolve the crude 2,3-dihalopropionamide in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a base (e.g., triethylamine) to the solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture, which may involve washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain the crude 2-haloacrylamide.[1]

  • Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

DOT Diagram: Synthesis of 2-Haloacrylamides

G cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Dehydrohalogenation acrylamide Acrylamide dihalopropionamide 2,3-Dihalopropionamide acrylamide->dihalopropionamide halogen Halogen (Cl2 or Br2) halogen->dihalopropionamide haloacrylamide 2-Haloacrylamide dihalopropionamide->haloacrylamide base Base (e.g., Triethylamine) base->haloacrylamide

Caption: General synthetic scheme for 2-haloacrylamides.

Bioconjugation with Cysteine-Containing Peptides/Proteins

This protocol describes a general procedure for labeling a cysteine-containing biomolecule with a 2-haloacrylamide.

  • Preparation of the Biomolecule: Dissolve the cysteine-containing peptide or protein in a suitable reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). If necessary, reduce any disulfide bonds by adding a 2-5 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for 1 hour at room temperature.

  • Preparation of the Haloacrylamide Stock Solution: Prepare a stock solution of the 2-haloacrylamide in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the 2-haloacrylamide stock solution to the biomolecule solution. Ensure the final concentration of the organic solvent is below 5% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or 1 hour at 37°C. The reaction time may need to be optimized depending on the specific biomolecule and the haloacrylamide used.

  • Quenching (Optional): The reaction can be stopped by adding a 100-fold molar excess of a quenching reagent such as dithiothreitol (B142953) (DTT) or L-cysteine.

  • Purification: Remove unreacted reagents and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

  • Analysis: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE and mass spectrometry.

DOT Diagram: Bioconjugation Workflow

G start Start prep_biomolecule Prepare Cysteine-containing Biomolecule start->prep_biomolecule prep_reagent Prepare 2-Haloacrylamide Stock Solution start->prep_reagent conjugation Conjugation Reaction prep_biomolecule->conjugation prep_reagent->conjugation incubation Incubation conjugation->incubation quenching Quenching (Optional) incubation->quenching purification Purification quenching->purification analysis Analysis (SDS-PAGE, MS) purification->analysis end End analysis->end G cluster_pathway Kinase Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor kinase Kinase (Target) receptor->kinase substrate Substrate Protein kinase->substrate ATP ADP p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response inhibitor 2-Haloacrylamide Covalent Inhibitor inhibitor->kinase Covalent Bond Formation (with Cysteine)

References

Assessing the Covalent Nature of 2-Chloroacrylamide Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-chloroacrylamide as a covalent warhead in drug discovery. We delve into its binding mechanism, compare its performance against alternative electrophiles, and provide detailed experimental protocols for its assessment, supported by quantitative data.

Introduction to Covalent Inhibition and this compound

Targeted covalent inhibitors (TCIs) have become a significant modality in drug discovery, offering benefits such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2][3] TCIs function through a two-step mechanism: initial non-covalent binding to the target protein, followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target.[1][4][5]

The this compound moiety is a highly effective electrophilic warhead used in TCI design.[6] It belongs to the class of α,β-unsaturated carbonyls, which are well-established Michael acceptors. The key feature of this compound is the electron-withdrawing chlorine atom at the α-position, which increases the electrophilicity of the β-carbon. This enhancement promotes a more efficient covalent reaction with nucleophilic residues, most commonly the thiol group of cysteine.[6]

Mechanism of Action: Michael Addition

The primary mechanism by which this compound forms a covalent bond with a cysteine residue is through a Michael addition reaction. The deprotonated thiol (thiolate) of the cysteine side chain acts as a nucleophile, attacking the electrophilic β-carbon of the acrylamide. This results in the formation of a stable and generally irreversible thioether bond, permanently modifying the protein.[6][7]

Caption: Covalent modification of a cysteine residue by this compound.

Comparison of Covalent Warheads

The choice of a covalent warhead is critical in TCI design, as its reactivity must be finely tuned to maximize on-target activity while minimizing off-target effects. Below is a comparison of this compound with other commonly used electrophiles that target cysteine residues.

Covalent WarheadTypical ReversibilityReaction Mechanism with CysteineKey Features & Considerations
This compound Irreversible Michael Addition Enhanced Reactivity: The α-chloro group increases electrophilicity compared to standard acrylamide, potentially leading to faster reaction rates.[6]
AcrylamideGenerally IrreversibleMichael AdditionWidely Used: A well-established and commonly used warhead in approved drugs like afatinib (B358) and osimertinib.[2][5] Reactivity can be tuned by substituents on the molecule.
2-BromoacrylamideIrreversible/Potentially ReversibleMichael Addition and/or Nucleophilic SubstitutionDual Reactivity: The bromine is a good leaving group, introducing alternative reaction pathways that may influence adduct stability.[7][8] Generally more reactive and potentially less stable than acrylamides.
CyanoacrylamideReversibleMichael AdditionReversible Covalency: The electron-withdrawing cyano group facilitates both the forward and reverse reactions, leading to a reversible covalent bond.[1][9] This can reduce the risk of off-target modification.[9]
ChloroacetamideIrreversibleNucleophilic SubstitutionHigh Reactivity: Generally more reactive than acrylamides, which can increase the risk of off-target reactions and glutathione (B108866) trapping.
Vinyl SulfonamideIrreversibleMichael AdditionStable Adduct: Forms a highly stable sulfonyl-thioether bond. Often considered less reactive than acrylamides, which can improve selectivity.

Quantitative Assessment of Covalent Binding Kinetics

The potency of an irreversible inhibitor is best described by the second-order rate constant, k_inact/K_i (or k_inact/K_I). This parameter incorporates both the initial non-covalent binding affinity (K_i) and the maximal rate of covalent bond formation (k_inact).[2][4] A higher k_inact/K_i value indicates a more efficient covalent inhibitor. Mass spectrometry-based platforms are effective for studying inhibitors with a wide range of these values.[10]

Target / Inhibitor ClassWarheadk_inact/K_i (M⁻¹s⁻¹)Key Findings
KRAS G12C Inhibitors Acrylamide~10,000 - 300,000High-throughput MS methods are effective for characterizing inhibitors with a wide range of kinetic values.[10]
FGFR4 Inhibitors α-Fluoro acrylamideNot specified (IC₅₀ = 45 nM)X-ray crystallography confirmed irreversible binding to Cys552.[11][12]
FGFR4 Inhibitors Acetaldehyde amineNot specified (IC₅₀ = 16 nM)MALDI-TOF studies demonstrated a reversible covalent binding mode.[11][12]
BTK Inhibitors AcrylamideVariesThe k_inact/K_i ratio is used to compare the inactivation kinetics of different irreversible inhibitors for the same target.[2]

Experimental Protocols

Assessing the covalent nature of a this compound inhibitor requires a suite of biochemical and cellular assays.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry (MS) is the definitive method to confirm that an inhibitor has formed a covalent bond with its target protein and to identify the specific residue modified.[13][14]

Methodology:

  • Incubation: Incubate the purified target protein with the this compound inhibitor (and a vehicle control) at a specified concentration and time.

  • Sample Cleanup: Remove excess, unbound inhibitor using methods like dialysis or gel filtration.

  • Protein Digestion: Denature the protein and digest it into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of the peptides.

  • Data Analysis: Search the MS/MS data against the protein sequence. A covalent modification will be identified as a specific mass shift on the peptide containing the target cysteine residue. Software tools can help identify unknown chemical adducts.[13][15][16]

G cluster_workflow Mass Spectrometry Workflow for Adduct Confirmation p1 1. Incubate Protein with Inhibitor p2 2. Remove Excess Inhibitor p1->p2 p3 3. Proteolytic Digestion (e.g., Trypsin) p2->p3 p4 4. LC-MS/MS Analysis p3->p4 p5 5. Data Analysis & Adduct Identification p4->p5 G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow p1 1. Treat Intact Cells with Inhibitor p2 2. Heat Cells Across a Temperature Gradient p1->p2 p3 3. Lyse Cells p2->p3 p4 4. Separate Soluble vs. Aggregated Proteins p3->p4 p5 5. Quantify Soluble Target Protein p4->p5 p6 6. Plot Melt Curve to Confirm Engagement p5->p6

References

A Head-to-Head Comparison of 2-Chloroacrylamide and Vinyl Sulfones for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a reactive chemical moiety, or "warhead," is a critical aspect of designing covalent inhibitors and bioconjugates. Among the diverse array of electrophiles, 2-chloroacrylamides and vinyl sulfones have emerged as prominent choices for their ability to form stable covalent bonds with nucleophilic amino acid residues, primarily cysteine. This guide provides an objective, data-driven comparison of these two functional groups to aid researchers in making informed decisions for their specific applications in drug discovery and chemical biology.

Introduction: Mechanisms of Action

Both 2-chloroacrylamide and vinyl sulfones are Michael acceptors that react with soft nucleophiles like the thiol group of cysteine. However, their precise mechanisms and reactivity profiles differ.

This compound reacts with thiols via a conjugate addition-elimination mechanism. The nucleophilic thiol attacks the β-carbon of the acrylamide, followed by the elimination of the chlorine atom. This results in the formation of a stable thioether bond.

Vinyl sulfones also react through a Michael-type addition. The electron-withdrawing sulfonyl group activates the vinyl group, making the β-carbon susceptible to nucleophilic attack by a thiol. This leads to the formation of a stable thioether linkage.[1] Comparative studies have shown that vinyl sulfones react more rapidly with thiols than with other nucleophiles like amines, especially at non-alkaline pH.[1]

Quantitative Data Comparison

The following table summarizes key quantitative parameters for this compound and vinyl sulfones based on available literature. It is important to note that direct head-to-head kinetic data for this compound is limited. Therefore, data for the closely related chloroacetamide is used as a proxy to provide a comparative framework.

ParameterThis compound (via Chloroacetamide as proxy)Vinyl SulfonesKey Considerations
Reaction Mechanism Conjugate Addition-EliminationMichael AdditionBoth form stable thioether bonds with cysteine.
Second-Order Rate Constant (k) with Thiol (M⁻¹s⁻¹) *~0.217 (with Cysteine at pH 7.0, 30°C)Generally faster than acrylamides; can be tuned by substituents.Vinyl sulfones are typically more reactive than acrylamides and their analogs.[1]
Selectivity High for thiols over other nucleophiles.High for thiols, particularly at physiological pH.[1]Both exhibit good chemoselectivity for cysteine.
Adduct Stability Forms a stable, essentially irreversible thioether bond.Forms a stable thioether bond, though some substituted vinyl sulfones can exhibit reversible covalent interactions.[2]The stability of the adduct is crucial for the longevity of the therapeutic effect or the integrity of the bioconjugate.
Applications Covalent inhibitors, chemical probes, bioconjugation.Covalent inhibitors (e.g., for cysteine proteases), bioconjugation, chemical probes.[3][4]Both are versatile tools in drug discovery and chemical biology.

*Note: The reaction rate of both electrophiles with thiols is pH-dependent, with the more nucleophilic thiolate anion (RS⁻) reacting faster at higher pH.

Experimental Protocols

To enable a direct and rigorous comparison of this compound and vinyl sulfones in a laboratory setting, the following experimental protocols are provided.

Protocol 1: Determination of Second-Order Rate Constant (k)

This protocol outlines a method to determine the second-order rate constant for the reaction of the electrophile with a model thiol, such as N-acetylcysteine or glutathione (B108866) (GSH), using UV-Vis spectrophotometry.

Materials:

  • This compound or Vinyl Sulfone derivative

  • N-acetylcysteine or Glutathione (GSH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid) or Ellman's reagent)

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare stock solutions of the electrophile and the thiol in a suitable organic solvent (e.g., DMSO) and the phosphate buffer, respectively.

  • In a cuvette, mix the phosphate buffer and the thiol solution to a final desired concentration (e.g., 1 mM).

  • Initiate the reaction by adding a small volume of the electrophile stock solution to the cuvette to achieve the desired final concentration (e.g., 100 µM).

  • At various time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by acidification with HCl).

  • To determine the concentration of unreacted thiol, add DTNB solution to the quenched aliquots.

  • Measure the absorbance of the resulting yellow product (TNB²⁻) at 412 nm.

  • Calculate the concentration of the remaining thiol at each time point using a standard curve for TNB²⁻.

  • The second-order rate constant (k) can be determined by plotting the reciprocal of the thiol concentration versus time and fitting the data to a second-order rate equation.

Protocol 2: Assessment of Adduct Stability

This protocol describes a method to evaluate the stability of the thioether adduct in the presence of a competing thiol, simulating a physiological environment.

Materials:

  • Pre-formed adduct of the electrophile with a model thiol (e.g., N-acetylcysteine)

  • Glutathione (GSH) as the competing thiol

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC or LC-MS system

Methodology:

  • Dissolve the pre-formed adduct in PBS to a known concentration.

  • Add a high concentration of GSH (e.g., 5 mM) to the adduct solution to initiate the exchange reaction.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots from the reaction mixture.

  • Analyze the aliquots by HPLC or LC-MS to quantify the amount of the initial adduct remaining and the formation of the new adduct with GSH.

  • The rate of adduct dissociation or exchange can be calculated by plotting the concentration of the initial adduct over time. A stable adduct will show minimal to no exchange with GSH over an extended period. The stability of maleimide-derived thioethers, for instance, is known to be susceptible to a retro-Michael reaction, leading to dissociation in the presence of other thiols.[5][6]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Reaction of this compound with Cysteine.

Caption: Reaction of Vinyl Sulfone with Cysteine.

G Comparative Experimental Workflow cluster_reagents Reagent Preparation cluster_kinetics Kinetic Analysis cluster_stability Adduct Stability Assessment cluster_analysis Data Analysis & Comparison Reagent1 Prepare this compound Stock Kinetics1 Determine Second-Order Rate Constant for this compound Reagent1->Kinetics1 Reagent2 Prepare Vinyl Sulfone Stock Kinetics2 Determine Second-Order Rate Constant for Vinyl Sulfone Reagent2->Kinetics2 Thiol Prepare Thiol Solution (e.g., N-acetylcysteine) Thiol->Kinetics1 Thiol->Kinetics2 Adduct1 Form this compound Adduct Kinetics1->Adduct1 Adduct2 Form Vinyl Sulfone Adduct Kinetics2->Adduct2 StabilityTest1 Incubate Adduct 1 with Competing Thiol Adduct1->StabilityTest1 StabilityTest2 Incubate Adduct 2 with Competing Thiol Adduct2->StabilityTest2 Analysis Compare Rate Constants and Adduct Stability StabilityTest1->Analysis StabilityTest2->Analysis

Caption: Workflow for Comparing Electrophiles.

Conclusion

Both this compound and vinyl sulfones are effective and selective electrophiles for targeting cysteine residues in bioconjugation and the development of covalent inhibitors. The choice between them will depend on the specific requirements of the application. Vinyl sulfones generally offer higher reactivity, which can be advantageous for rapid and efficient labeling. However, the reactivity of both classes of compounds can be tuned by modifying their chemical structures. 2-chloroacrylamides (and the related chloroacetamides) provide a robust and stable linkage. For any given application, it is recommended to perform a head-to-head comparison using the experimental protocols outlined in this guide to select the optimal reactive group that balances reactivity, selectivity, and adduct stability.

References

Navigating the Maze: A Comparative Guide to Confirming the Site of 2-Chloroacrylamide Adduction on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pinpointing the precise location of a covalent adduct on a target protein is paramount to understanding a compound's mechanism of action, selectivity, and potential off-target effects. This guide provides a comprehensive comparison of current mass spectrometry-based methodologies for identifying the site of 2-chloroacrylamide adduction, a common electrophilic warhead in covalent inhibitors that primarily targets cysteine residues.

This document delves into the two primary proteomic strategies—"bottom-up" and "top-down" analysis—offering a comparative overview of their principles, workflows, and data outputs. We further explore the software tools available for data analysis, with a focus on their utility in identifying this specific covalent modification. Detailed experimental protocols and supporting data are provided to equip researchers with the necessary information to select and implement the most appropriate strategy for their experimental goals.

At a Glance: Comparing "Bottom-Up" and "Top-Down" Proteomics for Adduct Site Mapping

The two principal mass spectrometry (MS)-based strategies for identifying protein modifications are "bottom-up" and "top-down" proteomics. The choice between these approaches depends on factors such as the size of the protein, the desired level of detail, and available instrumentation.

FeatureBottom-Up ProteomicsTop-Down Proteomics
Principle Intact proteins are enzymatically digested into smaller peptides prior to MS analysis.Intact proteins are introduced directly into the mass spectrometer for fragmentation and analysis.
Workflow Protein Alkylation -> Digestion -> LC-MS/MS of Peptides -> Database SearchIntact Protein Separation -> MS of Intact Protein -> Gas-Phase Fragmentation (MS/MS) -> Database Search
Primary Output Identification of modified peptides, pinpointing the specific amino acid residue.Characterization of the intact protein mass, revealing the stoichiometry of adduction and the pattern of modifications on the whole protein.
Advantages - High sensitivity and throughput.- Well-established protocols and data analysis pipelines.- Effective for large proteins and complex mixtures.- Excellent for precise localization of the modification site.- Provides a complete view of all modifications on a single protein molecule (proteoforms).- No loss of information due to digestion.- Can characterize combinations of modifications.
Disadvantages - Incomplete sequence coverage can lead to missed modifications.- Information about the co-occurrence of multiple modifications on the same protein is lost.- Sample preparation is more extensive.- Technically challenging for large proteins (>50 kDa).- Requires high-resolution mass spectrometers.- Data analysis is more complex.- Lower throughput compared to bottom-up approaches.
Best Suited For Precisely identifying the amino acid residue(s) modified by this compound, especially in large proteins or complex samples.Characterizing the overall modification state of smaller proteins, determining the number of adducts per protein molecule, and analyzing patterns of multiple modifications.

The Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Both bottom-up and top-down approaches rely on the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this technique, the sample (peptides or intact proteins) is first separated by liquid chromatography and then introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact molecules (MS1 scan). Then, specific ions are selected, fragmented, and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan). This fragmentation pattern provides sequence information, allowing for the identification of the peptide or protein and the precise localization of any modifications.

The key to identifying the this compound adduct is the detection of a specific mass shift on the modified amino acid. This compound reacts with the thiol group of cysteine via a Michael addition reaction, resulting in a stable thioether linkage. This adduction adds a mass of 71.0371 Da (the mass of a propionamide (B166681) group) to the cysteine residue.

Experimental Workflow and Protocols

A robust experimental workflow is critical for the successful identification of the adduction site. The following sections provide detailed protocols for the widely used bottom-up approach.

Experimental Workflow: Bottom-Up Proteomics

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Incubation Incubate Protein with This compound Reduction Reduction of Disulfide Bonds (DTT) Protein_Incubation->Reduction Alkylation Alkylation of Free Cysteines (IAA) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Mass) LC_Separation->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Database_Search Database Search (e.g., Open Modification Search) MS2_Scan->Database_Search Adduct_Identification Identification of Modified Peptide (+71.04 Da) Database_Search->Adduct_Identification Site_Localization Localization of Adduction Site Adduct_Identification->Site_Localization

A typical bottom-up proteomics workflow for identifying the site of this compound adduction.
Detailed Protocol: In-Solution Tryptic Digestion of a this compound-Modified Protein

This protocol outlines the steps for preparing a protein sample that has been treated with this compound for bottom-up mass spectrometry analysis.

Materials:

  • Protein of interest

  • This compound solution

  • Ammonium (B1175870) bicarbonate (100 mM, pH ~8)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Formic acid

  • Acetonitrile (B52724)

  • C18 solid-phase extraction (SPE) cartridges or tips

Procedure:

  • Protein Adduction:

    • Incubate the purified protein with an appropriate concentration of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a specified time and temperature to allow for covalent modification. The optimal conditions will depend on the reactivity of the target cysteine and should be determined empirically.

  • Denaturation, Reduction, and Alkylation:

    • To the protein solution, add an equal volume of 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium bicarbonate to denature the protein.

    • Add DTT to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM to alkylate any free, unmodified cysteine residues. Incubate in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between unmodified cysteines and those that did not react with this compound.

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the concentration of urea to below 1 M or guanidine hydrochloride to below 0.6 M, as high concentrations of these denaturants can inhibit trypsin activity.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the sample using a C18 SPE cartridge or tip to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 50-80% acetonitrile in 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.

Data Analysis: Identifying the Modified Peptide

Following data acquisition, the resulting MS/MS spectra are searched against a protein sequence database to identify the peptides. For identifying covalent adducts, specialized search strategies are employed.

Database Search Strategies
StrategyDescriptionAdvantagesDisadvantagesRecommended Software
Targeted/Variable Modification Search The known mass shift of the this compound adduct (+71.0371 Da) is specified as a potential modification on cysteine residues during the database search.- Computationally efficient.- High confidence in identifying the expected modification.- Will not identify any unexpected modifications or off-target adductions.Mascot, SEQUEST, MaxQuant
Open Modification Search (OMS) The search algorithm considers a wide mass tolerance window for precursor ions, allowing for the identification of any type of modification without prior specification.- Excellent for discovery-based approaches to identify both expected and unexpected modifications.- Can reveal off-target reactions or degradation products.- Computationally intensive.- Can have a higher false discovery rate if not carefully controlled.MSFragger, pFind, MetaMorpheus
Interpreting the Data

The output of the database search will be a list of identified peptides. To confirm the site of this compound adduction, look for the following:

  • Peptide Identification: A peptide containing a cysteine residue should be identified with a mass shift of +71.0371 Da.

  • MS/MS Spectrum: The MS/MS spectrum of the modified peptide should show a series of fragment ions (b- and y-ions) that confirm the peptide sequence. The fragment ions containing the modified cysteine will also exhibit the +71.04 Da mass shift, which provides definitive evidence for the location of the adduct.

Visualization of the Experimental and Logical Workflow

The following diagrams illustrate the key processes involved in confirming the site of this compound adduction.

experimental_workflow cluster_wet_lab Wet Lab cluster_ms Mass Spectrometry cluster_data Data Analysis start Protein + this compound denature_reduce_alkylate Denature, Reduce (DTT), Alkylate (IAA) start->denature_reduce_alkylate digest Tryptic Digest denature_reduce_alkylate->digest cleanup C18 Desalting digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms database_search Database Search (Open/Variable Modification) lcms->database_search peptide_id Identify Peptide with +71.04 Da Mass Shift database_search->peptide_id site_localization Localize Adduction Site via Fragment Ions peptide_id->site_localization finish Confirmed Adduction Site site_localization->finish

Overview of the experimental process for adduct site identification.

logical_relationship cluster_strategy Overall Strategy cluster_analysis Data Analysis Approach cluster_outcome Desired Outcome bottom_up Bottom-Up Proteomics targeted_search Targeted Search (+71.04 Da on Cys) bottom_up->targeted_search open_search Open Modification Search bottom_up->open_search precise_site Precise Adduction Site bottom_up->precise_site top_down Top-Down Proteomics top_down->open_search proteoform_characterization Overall Proteoform Characterization top_down->proteoform_characterization targeted_search->precise_site open_search->precise_site open_search->proteoform_characterization

Logical relationships between experimental strategies and outcomes.

Conclusion

Confirming the site of this compound adduction on a protein is a critical step in covalent inhibitor research. Mass spectrometry-based proteomics, particularly the bottom-up approach, provides a robust and sensitive method for precise localization of the modification. The choice between a targeted or an open modification search strategy for data analysis will depend on the specific research question. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently identify and characterize covalent adducts, leading to a deeper understanding of their biological effects.

Evaluating the Potency of 2-Chloroacrylamide-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted covalent inhibitors has expanded significantly, offering potent and durable therapeutic options. Among the various electrophilic warheads employed, the 2-chloroacrylamide moiety has emerged as a key player. This guide provides an objective comparison of the potency of this compound-based inhibitors against other covalent alternatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Potency of Covalent Inhibitors

The potency of irreversible covalent inhibitors is most accurately described by the second-order rate constant, kinact/KI, which accounts for both the initial non-covalent binding affinity (KI) and the rate of irreversible bond formation (kinact).[1] A higher kinact/KI value indicates a more efficient and potent inhibitor.[2] While IC50 values are commonly reported, they are time-dependent and can be misleading for covalent inhibitors.[3]

Below is a comparison of the potency of various covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), highlighting the performance of inhibitors with different electrophilic warheads.

TargetInhibitorElectrophilic Warheadkinact/KI (M-1s-1)Reference
BTK Ibrutinib Acrylamide1.1 x 106[4]
Zanubrutinib Acrylamide4.6 x 105[4]
Acalabrutinib Butynamide5.6 x 104[4]
Remibrutinib Acrylamide1.6 x 104[4]
Compound 10 Chloroacetamide60.7[2]
Compound 27 Chloroacetamide12,000[2]
EGFR Dacomitinib Acrylamide6.3 - 23 x 106[5]
Afatinib Acrylamide6.3 - 23 x 106[5]
CI-1033 Acrylamide6.3 - 23 x 106[5]

Experimental Protocols

Accurate determination of the kinetic parameters for covalent inhibitors is crucial for their evaluation. The following are detailed methodologies for key experiments.

Determination of kinact and KI via Enzymatic Assay

This method involves monitoring the enzyme's activity over time in the presence of various concentrations of the covalent inhibitor.

Materials:

  • Target enzyme (e.g., BTK, EGFR)

  • Substrate for the enzyme (e.g., a peptide for a kinase)

  • ATP (for kinase assays)

  • Covalent inhibitor

  • Assay buffer (specific to the enzyme)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of inhibitor dilutions in the assay buffer.

    • In a multi-well plate, add the target enzyme to each well.

    • Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.

    • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Initiation of Enzymatic Reaction:

    • Following the pre-incubation, initiate the enzymatic reaction by adding the substrate and ATP mixture to all wells simultaneously.

  • Measurement of Enzyme Activity:

    • Allow the enzymatic reaction to proceed for a fixed period.

    • Stop the reaction and measure the product formation using a suitable detection reagent and a microplate reader. The signal is proportional to the remaining active enzyme.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I])

    • From this plot, the values for kinact (the maximum rate of inactivation) and KI (the inhibitor concentration at half the maximal inactivation rate) can be determined.[6] The ratio kinact/KI can then be calculated.[6]

Determination of Target Engagement using Mass Spectrometry

This method directly measures the formation of the covalent adduct between the inhibitor and the target protein.

Materials:

  • Target protein

  • Covalent inhibitor

  • Incubation buffer

  • Quenching solution (e.g., containing a reducing agent like DTT)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Incubation:

    • Incubate the target protein with the covalent inhibitor at various concentrations and for different time points.

  • Quenching:

    • Stop the reaction by adding a quenching solution.

  • Sample Preparation:

    • Prepare the samples for mass spectrometry analysis. This may involve desalting or other purification steps.

  • LC-MS Analysis:

    • Inject the samples into the LC-MS system.

    • Analyze the intact protein to observe the mass shift corresponding to the covalent modification of the protein by the inhibitor.[7]

    • Alternatively, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific site of covalent modification.[7]

  • Data Analysis:

    • Quantify the percentage of modified versus unmodified protein at each time point and inhibitor concentration.[8]

    • The observed rate of adduct formation (kobs) can be determined from the time-course data.

    • Similar to the enzymatic assay, plotting kobs versus inhibitor concentration allows for the determination of kinact and KI.[9]

Mandatory Visualization

G cluster_mechanism Mechanism of this compound Inhibition Inhibitor Inhibitor Non_covalent_Complex Non-covalent E-I Complex Inhibitor->Non_covalent_Complex Ki (Binding Affinity) Target_Protein Target Protein (with Cysteine) Target_Protein->Non_covalent_Complex Covalent_Adduct Covalent E-I Adduct (Irreversible) Non_covalent_Complex->Covalent_Adduct kinact (Rate of Inactivation)

Caption: Mechanism of this compound Inhibition.

G cluster_workflow Experimental Workflow for Potency Evaluation Start Start Incubation Incubate Enzyme with Inhibitor (Varying [I] and Time) Start->Incubation Enzyme_Assay Enzymatic Assay Measure_Activity Measure Remaining Enzyme Activity Enzyme_Assay->Measure_Activity MS_Assay Mass Spectrometry Assay Measure_Adduct Measure Covalent Adduct Formation MS_Assay->Measure_Adduct Incubation->Enzyme_Assay Incubation->MS_Assay Calculate_kobs Calculate k_obs for each [I] Measure_Activity->Calculate_kobs Measure_Adduct->Calculate_kobs Plot_kobs Plot k_obs vs [I] Calculate_kobs->Plot_kobs Determine_kinact_Ki Determine kinact and KI Plot_kobs->Determine_kinact_Ki Calculate_Potency Calculate Potency (kinact/KI) Determine_kinact_Ki->Calculate_Potency End End Calculate_Potency->End

Caption: Workflow for Evaluating Inhibitor Potency.

G cluster_btk BTK Signaling Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival

Caption: Simplified BTK Signaling Pathway.

G cluster_egfr EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Cell_Growth Cell Growth, Proliferation, Survival Akt->Cell_Growth Transcription->Cell_Growth

Caption: Simplified EGFR Signaling Pathway.

References

Unveiling the Reactivity Landscape of 2-Chloroacrylamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in covalent inhibitor design, understanding the cross-reactivity of electrophilic warheads is paramount for optimizing on-target efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of the reactivity of 2-Chloroacrylamide with a range of biological nucleophiles, supported by experimental data and detailed protocols to empower your research.

This compound is a widely utilized electrophilic warhead in the development of targeted covalent inhibitors. Its reactivity is primarily directed towards the thiol group of cysteine residues within proteins. However, a thorough understanding of its potential interactions with other nucleophilic amino acids and cellular components is crucial for predicting and mitigating potential off-target liabilities. This guide summarizes the available data on the cross-reactivity of this compound, presents experimental workflows for its characterization, and offers a comparative perspective with other common covalent warheads.

Comparative Reactivity of this compound with Amino Acid Nucleophiles

The reactivity of this compound is dominated by its rapid and selective reaction with cysteine. The electron-withdrawing chlorine atom at the α-position enhances the electrophilicity of the β-carbon, making it highly susceptible to Michael addition by the nucleophilic thiolate of cysteine.

Qualitative Comparison:

Studies have demonstrated the exceptional selectivity of this compound for cysteine over other nucleophilic amino acids like lysine (B10760008). In a direct comparison, a 2-chloromethyl acrylamide (B121943) derivative showed quantitative conversion to the cysteine adduct within four hours, while no reaction was observed with lysine under the same conditions.

Quantitative Data Summary:

While specific kinetic data for this compound across a broad panel of amino acids is not extensively available in the public domain, the following table summarizes the known reactivity of acrylamide and provides a comparative framework for other electrophilic warheads. This data is crucial for understanding the relative reactivity landscape.

NucleophileThis compoundAcrylamideOther Warheads (Example: Vinyl Sulfonamide)
Cysteine High Reactivity (Qualitative data indicates rapid and complete reaction)Second-order rate constant (k) with L-cysteine: ~0.27 M⁻¹s⁻¹Generally reactive, with rates varying based on substitution
Lysine Very Low to No Reactivity (Qualitative data shows no reaction)Significantly lower reactivity than with cysteineGenerally low reactivity
Histidine Data not readily available, but expected to be significantly lower than cysteineLower reactivity than cysteineCan be targeted by specific warheads, but generally less reactive than cysteine
Serine Data not readily available, but expected to be very lowVery low reactivityGenerally very low reactivity
Threonine Data not readily available, but expected to be very lowVery low reactivityGenerally very low reactivity
Tyrosine Data not readily available, but expected to be very lowVery low reactivityCan be targeted by specific warheads (e.g., sulfonyl fluorides)
Glutathione (B108866) (GSH) Expected to be highly reactive due to the cysteine residueSecond-order rate constant (k): ~0.021 M⁻¹s⁻¹[1]Reactivity varies depending on the warhead

Note: The reactivity of acrylamides and other Michael acceptors is pH-dependent, as the nucleophilicity of the amino acid side chains is influenced by their protonation state.

Cross-Reactivity with Other Nucleophiles

Glutathione (GSH)

Glutathione is a highly abundant intracellular thiol and a primary molecule for detoxifying electrophiles. The reaction of this compound with GSH is expected to be rapid, which can impact the cellular concentration of the inhibitor and contribute to off-target effects.

DNA Nucleobases

The potential for this compound to react with DNA nucleobases is a critical consideration for genotoxicity. While direct studies on this compound are limited, other chloro-containing electrophiles have been shown to form adducts with guanine. Further investigation into the DNA reactivity of this compound is warranted.

Experimental Protocols for Assessing Cross-Reactivity

To enable researchers to conduct their own cross-reactivity studies, this section provides detailed methodologies for key experiments.

LC-MS/MS Method for Monitoring Covalent Adduct Formation

This protocol outlines a general approach for quantifying the reaction between this compound and various nucleophiles using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Nucleophiles of interest (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-histidine, Glutathione)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

  • C18 reverse-phase HPLC column

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of this compound and each nucleophile in an appropriate solvent (e.g., DMSO or water).

    • In a microcentrifuge tube, combine the nucleophile (e.g., final concentration 1 mM) and phosphate buffer.

    • Initiate the reaction by adding this compound (e.g., final concentration 100 µM).

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Time-Point Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an excess of a quenching agent (e.g., a high concentration of N-acetyl-L-cysteine) or by immediate dilution in a cold solution of 0.1% formic acid in 95:5 water:acetonitrile.

  • LC-MS/MS Analysis:

    • Inject the quenched samples onto the LC-MS/MS system.

    • Separate the unreacted nucleophile, this compound, and the covalent adduct using a suitable gradient of water and acetonitrile with 0.1% formic acid on a C18 column.

    • Monitor the disappearance of the nucleophile and the formation of the adduct using Selected Reaction Monitoring (SRM) or by extracting ion chromatograms for the respective m/z values.

  • Data Analysis:

    • Calculate the percentage of remaining nucleophile at each time point.

    • Plot the natural logarithm of the nucleophile concentration versus time to determine the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant can be calculated if the concentration of this compound is known and in excess.

NMR Spectroscopy for Real-Time Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-invasive method for monitoring the reaction kinetics in real-time.

Materials:

  • This compound

  • Nucleophile of interest (e.g., N-acetyl-L-cysteine)

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the nucleophile in the deuterated buffer directly in an NMR tube.

    • Acquire a baseline ¹H NMR spectrum of the nucleophile.

  • Reaction Initiation and Monitoring:

    • Add a known concentration of this compound to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the disappearing protons of the nucleophile and the appearing protons of the adduct.

    • Plot the change in integral values over time to determine the reaction rate.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the key reaction mechanism and experimental workflows.

Michael_Addition cluster_reactants Reactants cluster_product Product 2_Chloroacrylamide This compound (Electrophile) Adduct Covalent Adduct 2_Chloroacrylamide->Adduct Michael Addition Nucleophile Nucleophile (e.g., Cysteine Thiolate) Nucleophile->Adduct

Caption: Michael addition of a nucleophile to this compound.

LCMS_Workflow Start Reaction Setup (2-CA + Nucleophile) Time_Points Collect Aliquots at Time Points Start->Time_Points Quench Quench Reaction Time_Points->Quench LC_Separation LC Separation (C18 Column) Quench->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Rate Constant Calculation) MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for LC-MS/MS based reactivity assay.

NMR_Workflow Start Sample Preparation (Nucleophile in D2O buffer) Baseline Acquire Baseline ¹H NMR Spectrum Start->Baseline Initiate Add this compound Baseline->Initiate Monitor Acquire Time-course ¹H NMR Spectra Initiate->Monitor Data_Analysis Data Analysis (Integration vs. Time) Monitor->Data_Analysis End Reaction Rate Data_Analysis->End

Caption: Workflow for NMR-based reactivity assay.

Conclusion

This compound exhibits a high degree of selectivity for cysteine over other nucleophilic amino acids, making it a valuable tool in the design of targeted covalent inhibitors. However, its reactivity with the abundant intracellular nucleophile glutathione warrants careful consideration during drug development. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the cross-reactivity of this compound and other electrophilic warheads with a diverse panel of nucleophiles. A thorough characterization of the reactivity profile is an indispensable step towards the development of safe and effective covalent therapeutics.

References

Characterization of 2-Chloroacrylamide-Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible covalent modification of proteins is a powerful strategy in drug discovery and chemical biology, enabling the development of highly potent and selective therapeutic agents and research tools. Among the various electrophilic functional groups utilized for this purpose, 2-chloroacrylamide has emerged as a valuable warhead for targeting cysteine residues. Its reactivity and the stability of the resulting conjugate make it an attractive choice for creating well-defined protein conjugates. This guide provides a comprehensive comparison of analytical techniques for the characterization of this compound-protein conjugates, offering supporting experimental data and detailed protocols to aid researchers in their drug development endeavors.

Performance Comparison of Cysteine-Reactive Electrophiles

The choice of an electrophilic warhead is a critical first step in the design of a covalent inhibitor. This compound offers distinct advantages in terms of reactivity, selectivity, and the stability of the resulting thioether bond compared to other commonly used cysteine-reactive electrophiles, such as maleimides.

FeatureThis compoundMaleimideBromoacetamide
Reactive Group α,β-unsaturated amideα,β-unsaturated imideα-haloacetamide
Reaction Mechanism with Cysteine Michael AdditionMichael AdditionNucleophilic Substitution
Selectivity for Cysteine High, with minimal reactivity towards other nucleophilic residues like lysine (B10760008) at physiological pH.[1]High at neutral pH, but can exhibit off-target reactions at higher pH.[2]Generally high for thiols.
Reaction Kinetics Rapid, leading to efficient conjugation.Very rapid, often considered the fastest thiol-reactive chemistry.Generally slower than maleimides.[3]
Resulting Linkage Stable ThioetherThiosuccinimide (initially), which can undergo a retro-Michael reaction.Stable Thioether
Linkage Stability The resulting thioether bond is highly stable and not prone to reversal.[1]The thiosuccinimide adduct is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[3][4][5] This instability can be mitigated by hydrolysis of the succinimide (B58015) ring.[4]The thioether bond is highly stable and considered irreversible.[3]
Key Advantage Forms a highly stable conjugate with excellent chemoselectivity for cysteine.[1]Very fast reaction kinetics.Forms a highly stable, irreversible bond.[3]
Key Disadvantage Slower reaction kinetics compared to maleimides.Potential for in vivo instability and off-target effects due to thiol exchange.[4][5]Slower reaction kinetics.

Analytical Techniques for Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound-protein conjugates. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are the primary techniques employed, each providing unique and complementary information.

Analytical TechniqueInformation ProvidedKey AdvantagesKey Limitations
Mass Spectrometry (MS)
Intact Protein AnalysisConfirms covalent modification, determines the stoichiometry of conjugation (e.g., drug-to-antibody ratio, DAR), and assesses sample heterogeneity.[6]Rapidly confirms covalent binding and provides the overall degree of modification.[6]Does not identify the specific site of modification. Deconvolution of spectra for large, heterogeneous proteins can be challenging.[6]
Peptide Mapping (LC-MS/MS)Identifies the specific amino acid residue(s) modified by the this compound warhead and can quantify site occupancy.[6]Provides precise localization of the covalent modification at the amino acid level.[6]Requires proteolytic digestion, which can be time-consuming and may introduce artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMRProvides detailed information on the local chemical environment of the modification site, confirms the covalent adduct structure, and can be used to study the impact of conjugation on protein structure and dynamics.Highly sensitive to changes in the local environment, allowing for precise structural characterization of the adduct. Can be performed in solution, mimicking physiological conditions.Requires higher sample concentrations and isotopically labeled protein for detailed analysis. Data acquisition and analysis can be complex.
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the protein-conjugate complex, revealing the precise atomic interactions between the inhibitor and the protein.Offers the most detailed structural information, guiding structure-based drug design.Requires the growth of high-quality crystals, which can be a significant bottleneck. The resulting structure is a static snapshot and may not fully represent the solution-state dynamics.

Experimental Protocols

Mass Spectrometry

1. Intact Protein Mass Spectrometry for Stoichiometry Determination

This protocol is designed to confirm covalent modification and determine the number of this compound molecules bound to a target protein.

  • Protein Preparation:

    • Prepare a solution of the target protein (typically 1-10 mg/mL) in a suitable buffer that does not contain primary amines (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Ensure the protein sample is free of salts and other contaminants that can interfere with mass spectrometry analysis, for example, by using a desalting column.

  • Modification Reaction:

    • Prepare a fresh stock solution of the this compound compound in an appropriate solvent (e.g., DMSO).

    • Add the this compound solution to the protein solution at a desired molar ratio (e.g., 1:1, 1:5, 1:10 protein to compound).

    • Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The reaction time and temperature may need to be optimized.

  • Sample Preparation for MS:

    • Quench the reaction by adding an excess of a thiol-containing reagent like dithiothreitol (B142953) (DTT) or by buffer exchange to remove the unreacted compound.

    • For analysis under denaturing conditions, dilute the sample in a solution of 50% acetonitrile (B52724), 49.9% water, and 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Acquire data in the positive ion mode over an appropriate m/z range for the protein of interest.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.

    • Compare the mass of the modified protein to the unmodified protein. The mass shift should correspond to the molecular weight of the this compound compound.

    • The presence of multiple peaks corresponding to the addition of one, two, or more molecules of the compound will reveal the stoichiometry of the conjugation.

2. Peptide Mapping by LC-MS/MS for Modification Site Identification

This protocol is used to pinpoint the exact cysteine residue(s) that have been modified.

  • Protein Conjugation and Preparation:

    • Perform the conjugation reaction as described in the intact protein analysis protocol.

    • Denature the protein conjugate using 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

    • Reduce any remaining disulfide bonds with DTT.

    • Alkylate the free cysteine residues with a reagent like iodoacetamide (B48618) to prevent disulfide scrambling.

  • Proteolytic Digestion:

    • Exchange the buffer to one compatible with the chosen protease (e.g., 50 mM ammonium bicarbonate for trypsin).

    • Add the protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:20 to 1:50 w/w).

    • Incubate the mixture overnight at 37°C.[7]

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid to stop the enzymatic reaction.

    • Separate the peptides using reversed-phase liquid chromatography (LC) with a gradient of acetonitrile in water, both containing 0.1% formic acid.

    • Analyze the eluting peptides using a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or ion trap).

    • Acquire data in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to search the MS/MS spectra against the sequence of the target protein.

    • Specify the mass of the this compound adduct as a variable modification on cysteine residues.

    • The identification of a peptide with the corresponding mass shift on a cysteine residue confirms the site of modification.

NMR Spectroscopy

1. 2D ¹H-¹⁵N HSQC for Mapping Modification Sites

This protocol is used to identify the location of the covalent modification by observing changes in the NMR spectrum of the protein upon conjugation. This requires an isotopically labeled (¹⁵N) protein.

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N labeling.

    • Prepare two NMR samples: one of the unmodified ¹⁵N-labeled protein and one of the ¹⁵N-labeled protein conjugated with the this compound compound.

    • The samples should be in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O) at a concentration typically in the range of 0.1-1 mM.

  • NMR Data Acquisition:

    • Acquire 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for both the unmodified and modified protein samples on a high-field NMR spectrometer.

  • Data Analysis:

    • Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe).

    • Overlay the HSQC spectra of the unmodified and modified protein.

    • Identify the amide cross-peaks that show significant chemical shift perturbations (changes in their position) upon conjugation.

    • By comparing the perturbed peaks to the previously assigned HSQC spectrum of the unmodified protein, the specific residues at or near the modification site can be identified.[8]

X-ray Crystallography

1. Crystallization and Structure Determination of a Covalently Modified Protein

This protocol aims to obtain a high-resolution 3D structure of the this compound-protein conjugate.

  • Sample Preparation:

    • Prepare a highly pure and homogeneous sample of the protein-conjugate. This often involves an additional purification step after the conjugation reaction to remove any remaining unmodified protein and excess reagent.

    • Concentrate the protein-conjugate to a suitable concentration for crystallization, typically 5-20 mg/mL.

  • Crystallization Screening:

    • Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to find initial crystal hits.

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions to obtain large, well-diffracting crystals.

    • Carefully harvest the crystals and cryo-protect them by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Collect X-ray diffraction data from the cryo-cooled crystal using a synchrotron X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement if a structure of the unmodified protein is available.

    • Build a model of the protein-conjugate into the electron density map and refine the structure to obtain a high-resolution atomic model. The electron density map should clearly show the covalent linkage between the this compound and the cysteine residue.

Visualizations

Experimental Workflow for Characterization of this compound-Protein Conjugates

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_characterization Characterization cluster_information Information Obtained s1 Target Protein s3 Conjugation Reaction s1->s3 s2 This compound Compound s2->s3 c1 Intact Mass Spectrometry s3->c1 c2 Peptide Mapping (LC-MS/MS) s3->c2 c3 NMR Spectroscopy s3->c3 c4 X-ray Crystallography s3->c4 i1 Stoichiometry (DAR) Confirmation of Covalent Binding c1->i1 i2 Site of Modification Site Occupancy c2->i2 i3 Adduct Structure Structural Perturbations c3->i3 i4 3D Atomic Structure Binding Mode c4->i4

Caption: A general workflow for the synthesis and characterization of this compound-protein conjugates.

Workflow for Covalent Inhibitor Target Identification

target_id_workflow cluster_treatment Cellular Treatment cluster_enrichment Target Enrichment cluster_analysis Proteomic Analysis cluster_output Output t1 Cells/Lysate t3 Incubation t1->t3 t2 This compound Probe (with reporter tag, e.g., alkyne) t2->t3 e1 Click Chemistry (e.g., with biotin-azide) t3->e1 e2 Streptavidin Affinity Purification e1->e2 a1 On-Bead Digestion e2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Database Search & Quantification a2->a3 o1 Identification of Covalent Targets a3->o1

Caption: A chemoproteomic workflow for identifying the cellular targets of a this compound-based covalent probe.[9]

References

Illuminating Covalent Interactions: An Isothermal Titration Calorimetry Guide to 2-Chloroacrylamide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Isothermal Titration Calorimetry (ITC) offers a powerful lens to scrutinize the binding thermodynamics of drug candidates. This guide provides a comparative analysis of the binding characteristics of acrylamide-based covalent inhibitors, using Bruton's tyrosine kinase (BTK) as a key example, and contrasts their performance with alternative covalent inhibitors.

Comparison of Binding Affinity: Covalent Inhibitors of Bruton's Tyrosine Kinase (BTK)

The following table summarizes the binding affinities (Kd) of several covalent inhibitors targeting BTK, as determined by Isothermal Titration Calorimetry. A lower Kd value signifies a higher binding affinity.

CompoundWarhead TypeTarget ProteinBinding Affinity (Kd) by ITC (nM)
Ibrutinib AcrylamideBTK0.5[1]
Acalabrutinib ButynamideBTK3.0[1]
Zanubrutinib AcrylamideBTK<1.0[1]
Spebrutinib (AVL-292) AcrylamideBTK<0.5

Note: While a full thermodynamic profile (ΔH and ΔS) provides deeper mechanistic insights, Kd values offer a direct comparison of binding strength.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below is a representative protocol for determining the binding affinity of a covalent inhibitor to a target protein using Isothermal Titration Calorimetry.

Isothermal Titration Calorimetry (ITC) Protocol for BTK Inhibitor Binding

This protocol outlines the steps for measuring the binding of a covalent inhibitor to recombinant human BTK protein.

I. Materials and Reagents:

  • Recombinant human BTK protein

  • Covalent inhibitor (e.g., Ibrutinib)

  • ITC buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP[1]

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)[1]

  • Concentration determination method (e.g., UV-Vis spectroscopy)

II. Procedure:

  • Sample Preparation:

    • Dialyze the recombinant human BTK protein overnight against the ITC buffer to ensure buffer matching.[1]

    • Dissolve the covalent inhibitor in the ITC buffer. If a solvent like DMSO is necessary for solubility, ensure the final concentration is matched in both the protein and inhibitor solutions and is kept to a minimum (typically <5%).

    • Accurately determine the concentrations of the BTK protein and the inhibitor solution.[1]

    • Degas both solutions prior to the experiment to prevent air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed to ensure rapid mixing without causing protein denaturation (e.g., 750 rpm).[2]

    • Set the reference power to an appropriate value for the expected heat changes.

  • ITC Experiment:

    • Load the BTK protein solution into the sample cell (e.g., 20 µM).[1]

    • Load the inhibitor solution into the injection syringe (e.g., 200 µM).[1]

    • Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to measure the heat of dilution. This value will be subtracted from the sample titration data.

    • Initiate the titration experiment, which typically consists of a series of small injections (e.g., an initial 0.4 µL injection followed by 18 injections of 2 µL at 150-second intervals).[1]

  • Data Analysis:

    • The raw data, a thermogram showing heat flow over time, is integrated to determine the heat change for each injection.

    • The integrated heat data is plotted against the molar ratio of the inhibitor to the protein.

    • The resulting binding isotherm is fitted to an appropriate binding model (e.g., a one-site binding model) to determine the thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]

Visualizing the Molecular Landscape

Understanding the context of inhibitor binding is essential. The following diagrams illustrate a key signaling pathway affected by the inhibitors discussed and the general workflow of an ITC experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Protein Purification & Dialysis p3 Accurate Concentration Measurement p1->p3 p2 Ligand Preparation (e.g., 2-Chloroacrylamide derivative) p2->p3 p4 Degassing of Solutions p3->p4 e1 Load Protein into Sample Cell p4->e1 e3 Titration: Inject Ligand into Cell e1->e3 e2 Load Ligand into Syringe e2->e3 e4 Measure Heat Change (Raw Thermogram) e3->e4 a1 Integrate Raw Data (Heat per Injection) e4->a1 a2 Plot Binding Isotherm (Heat vs. Molar Ratio) a1->a2 a3 Fit to Binding Model a2->a3 a4 Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) a3->a4

A generalized workflow for an Isothermal Titration Calorimetry experiment.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound-based Inhibitor (e.g., Ibrutinib) Inhibitor->BTK

The BTK signaling pathway and the point of inhibition by acrylamide-based covalent inhibitors.

References

A Comparative Guide to the Structural Analysis of Proteins Modified by 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of techniques for the structural analysis of proteins covalently modified by 2-chloroacrylamide and other alternative electrophilic warheads. Experimental data and detailed protocols are provided to support the methodologies discussed.

Introduction to Covalent Modification by this compound

This compound is an electrophilic compound utilized in chemical biology and drug discovery to covalently modify proteins. It typically targets nucleophilic amino acid residues, with a preference for cysteine thiols, through a Michael addition reaction. This irreversible modification allows for the study of protein function, the identification of drug targets, and the development of potent and selective inhibitors. Understanding the structural consequences of this modification is paramount for elucidating the mechanism of action and for designing improved therapeutic agents.

Structural Analysis Techniques for Covalently Modified Proteins

Several biophysical techniques are employed to characterize the structure of proteins after covalent modification. The choice of technique depends on the size of the protein, the desired resolution, and the specific questions being addressed.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming covalent modification. It can precisely identify the site of modification and provide information on the stoichiometry of the reaction.[1][2]

  • Bottom-up Proteomics: The modified protein is digested into smaller peptides, which are then analyzed by MS. This approach is effective for identifying the specific amino acid residue that has been modified.[3][4]

  • Top-down Proteomics: The intact modified protein is introduced into the mass spectrometer. This method provides information on the overall modification state of the protein and can reveal multiple modifications on a single protein molecule.[5]

X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structures of molecules.[6][7] To analyze a protein modified by this compound, the protein must first be crystallized. The resulting diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the atomic structure of the modified protein can be determined.[7][8] This can reveal detailed conformational changes induced by the covalent adduct.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large protein complexes and proteins that are resistant to crystallization.[9][10] The sample is flash-frozen in a thin layer of vitreous ice, and images are collected using an electron microscope. Computational methods are then used to reconstruct a 3D model from thousands of 2D particle images.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of proteins in solution.[13][14][15][16] For proteins modified with this compound, NMR can be used to monitor the formation of the covalent bond in real-time and to characterize the structural and dynamic changes that occur upon modification.[13][14][16][17]

Comparison of this compound with Alternative Covalent Modifiers

While this compound is a useful tool, a variety of other electrophilic "warheads" are also employed for covalent protein modification. Each has distinct reactivity profiles and targets different amino acid residues.

Covalent ModifierTargeted Residue(s)ReactivityNotes
This compound CysteineModerateForms a stable thioether bond.
Acrylamide CysteineLowRequires proximity for efficient reaction, often used in targeted covalent inhibitors.[18]
Vinyl Sulfone Cysteine, Lysine, HistidineHighCan react with multiple nucleophilic residues.
Fluorophosphonates SerineHighClassic serine hydrolase inhibitor.
Epoxides Cysteine, Aspartate, GlutamateModerateCan be designed for specific targets.[19]
Sulfonyl Fluorides Serine, Tyrosine, Lysine, HistidineHighReacts with a broad range of nucleophiles.[20]
Cyanoacrylamide CysteineReversibleForms a reversible covalent bond, allowing for dynamic studies.[21]

Experimental Protocols

Mass Spectrometry Analysis of a this compound Modified Protein (Bottom-up Approach)
  • Protein Modification: Incubate the purified protein with a 5 to 10-fold molar excess of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for 2-4 hours at room temperature.

  • Removal of Excess Reagent: Remove unreacted this compound by buffer exchange using a desalting column or by dialysis.

  • Denaturation, Reduction, and Alkylation: Denature the protein in 8 M urea (B33335). Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C. Alkylate free cysteines with 20 mM iodoacetamide (B48618) for 30 minutes in the dark.

  • Enzymatic Digestion: Dilute the sample to reduce the urea concentration to < 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying the mass of the this compound adduct on cysteine (+87.032 Da) as a variable modification.

X-ray Crystallography of a Modified Protein
  • Protein Modification and Purification: Modify the protein with this compound as described above. Purify the modified protein to homogeneity using chromatography techniques (e.g., size-exclusion chromatography).

  • Crystallization Screening: Set up crystallization trials using various precipitant solutions. The hanging drop or sitting drop vapor diffusion methods are commonly used.[22]

  • Crystal Optimization: Optimize initial crystal hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals (typically >0.1 mm in size).[7]

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to obtain an electron density map.[7] Build an atomic model of the modified protein into the electron density map and refine the structure.

NMR Spectroscopy Analysis
  • Sample Preparation: Prepare a ~0.1-0.5 mM solution of ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.

  • Acquisition of Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the unmodified protein.

  • Titration with this compound: Add small aliquots of a concentrated stock solution of this compound to the NMR sample.

  • Monitoring the Reaction: Acquire a series of 2D ¹H-¹⁵N HSQC spectra over time to monitor chemical shift perturbations and intensity changes of specific residues upon covalent modification.

  • Data Analysis: Analyze the spectral changes to identify the residues at the binding interface and those affected by conformational changes.

Visualizations

experimental_workflow cluster_modification Protein Modification cluster_analysis Structural Analysis cluster_results Data Output start Purified Protein reaction Covalent Reaction start->reaction reagent This compound reagent->reaction ms Mass Spectrometry reaction->ms Digestion xray X-ray Crystallography reaction->xray Crystallization cryoem Cryo-EM reaction->cryoem Vitrification nmr NMR Spectroscopy reaction->nmr Titration site Modification Site ID ms->site structure 3D Structure xray->structure cryoem->structure dynamics Conformational Dynamics nmr->dynamics signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 (Target) kinase1->kinase2 tf Transcription Factor kinase2->tf Phosphorylation inhibitor This compound Inhibitor inhibitor->kinase2 gene Gene Expression tf->gene

References

Safety Operating Guide

Safeguarding Laboratory Personnel and the Environment: A Comprehensive Guide to 2-Chloroacrylamide Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Chloroacrylamide, a reactive monomer, requires stringent disposal protocols due to its potential hazards, analogous to its well-studied counterpart, acrylamide. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance and minimizing risk.

Operational and Disposal Plan

The proper disposal of this compound is critical and must be handled as hazardous chemical waste. This plan outlines the necessary steps from the point of generation to final disposal, emphasizing safety and regulatory compliance.

Immediate Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes double layers of nitrile gloves, a lab coat, and safety goggles.[1]

  • Ventilation: Handle all this compound waste, especially powders or solutions that can create aerosols, within a certified chemical fume hood.[2][3]

  • Avoid Contamination: Prevent contact with skin, clothing, and work surfaces.[1] In case of skin contact, wash the affected area copiously with water.[1]

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation:

    • All forms of unpolymerized this compound (solid powder and liquid solutions) are classified as hazardous waste.[1][4]

    • Segregate this compound waste from other waste streams to prevent dangerous reactions.[5][6] Do not mix with incompatible chemicals.[3]

    • Solid waste, such as contaminated gloves, pipette tips, and absorbent paper, should be collected separately from liquid waste.[4][6]

  • Waste Collection and Storage:

    • Liquid Waste: Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible container.[2] The container must be kept securely closed except when adding waste.[7]

    • Solid Waste: Place all contaminated solid materials into a clearly labeled, sealed plastic bag, which should then be placed inside a rigid, leak-proof container.[4][8]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[1][5]

    • Storage Location: Store waste containers in a designated satellite accumulation area, away from regular lab activity and heat sources, until collection.[9][10]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3][4]

    • Disposal of this compound waste down the drain or in the regular trash is strictly prohibited.[3][4][5]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert substance like diatomaceous earth.[1]

    • Collect the absorbent material and any contaminated debris, place it in a sealed container, and dispose of it as hazardous waste.[1]

Quantitative Data Summary

ParameterGuidelineCitation(s)
Liquid Waste Container Fill LevelDo not fill liquid waste containers beyond 70-80% capacity to allow for vapor expansion.[11]
Maximum Container WeightWaste containers should have a weight compatible with manual handling regulations (e.g., maximum 15 kg).[5]
Glove Change FrequencyChange gloves at least every two hours or immediately if contamination is suspected.[2][3]

Experimental Protocols

Specific experimental protocols for the chemical neutralization of this compound waste are not broadly established for a standard laboratory setting. The standard and required procedure is collection and disposal via a licensed hazardous waste contractor, arranged by the institution's EHS office. Any in-lab treatment of hazardous waste may require special permits and should only be performed by trained personnel following a validated and approved protocol.[7][12]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G A Waste Generation (this compound solid, liquid, contaminated materials) B Segregate Waste (Solid vs. Liquid) A->B C Collect in Labeled, Sealed, Leak-Proof Containers B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Hazardous Waste Pickup D->E F Professional Disposal (by licensed contractor) E->F G Spill Occurs H Absorb with Inert Material G->H I Collect Cleanup Debris H->I I->C

References

Personal protective equipment for handling 2-Chloroacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Chloroacrylamide in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Immediate Safety and Hazard Information

This compound is a hazardous substance that is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[1][2][3] It is crucial to handle this chemical with appropriate caution in a controlled laboratory environment.

Hazard Identification:

  • Acute Oral Toxicity: Toxic if swallowed.[1][4]

  • Skin Sensitization: May cause an allergic skin reaction.[1][4]

  • Reproductive Toxicity: Suspected of damaging fertility.[3][4]

  • Eye Irritation: May cause eye irritation.[5]

  • Respiratory Irritation: May cause respiratory tract irritation.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound.[6] The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (in a chemical fume hood) Chemical splash goggles.[7]Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[6][8]A chemically resistant lab coat or apron is required.[7]A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.[9][10]
Conducting reactions and purifications (in a chemical fume hood) Chemical splash goggles and a face shield.[6][11]Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[6]A chemically resistant lab coat or apron.[8]Work should be conducted in a chemical fume hood to avoid inhalation.[7]
Handling solid compound outside of a fume hood (Not Recommended) Chemical splash goggles and a face shield.[6][11]Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[6]A chemically resistant lab coat or apron.[8]A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[9][10]

Operational Plan: Step-by-Step Handling Procedure

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.[8]

1. Preparation:

  • Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[7][8]

  • Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Have a chemical spill kit readily available.[6]

  • Don all required personal protective equipment as outlined in the table above.[8]

2. Weighing and Solution Preparation:

  • Conduct all weighing and transferring of the chemical within a chemical fume hood.[7]

  • Use a disposable weighing boat or paper to avoid contamination of the balance.[7]

  • When preparing solutions, slowly add the this compound to the solvent to prevent splashing.[7]

3. Conducting Reactions:

  • Set up the reaction apparatus within the chemical fume hood.[6]

  • Perform all extractions, filtrations, and chromatographic purifications within the fume hood.[6]

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent, followed by soap and water, is generally effective.[6]

  • Dispose of all contaminated materials as hazardous waste according to the disposal plan below.[6]

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items appropriately.[6]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[5][12]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][13]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Get medical aid immediately.[5][14]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[5][10]

Spill Management:

  • Minor Spills: Evacuate the area and ensure adequate ventilation.[9] Contain the spill with sand, earth, or vermiculite.[9] Carefully sweep or scoop the spilled material into a suitable, labeled container for waste disposal.[9] Wash the spill area thoroughly.[9]

  • Major Spills: Immediately evacuate the area and move upwind.[9] Alert your institution's emergency responders.[9]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[7]

  • Unused or Excess this compound: Collect in a clearly labeled, sealed, and chemically compatible container for hazardous waste.[7] Do not mix with other waste streams.[9]

  • Contaminated Materials: All disposable PPE, weighing papers, and other contaminated materials should be collected in a designated, sealed hazardous waste container.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[9]

  • Container Decontamination: Empty containers must be decontaminated before being discarded. Rinse the container thoroughly with a suitable solvent and collect the rinsate as hazardous waste.[9]

Procedural Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_area Work in Fume Hood check_safety Check Safety Equipment prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh Weighing & Transfer don_ppe->weigh exposure Exposure Occurs don_ppe->exposure dissolve Solution Preparation weigh->dissolve spill Spill Occurs weigh->spill weigh->exposure react Conduct Reaction dissolve->react dissolve->spill dissolve->exposure decontaminate Decontaminate Surfaces react->decontaminate react->spill react->exposure dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill_response Initiate Spill Response spill->spill_response first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling and emergency response for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.